molecular formula C8H9Cl2NO2 B591895 (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride CAS No. 37085-27-1

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Katalognummer: B591895
CAS-Nummer: 37085-27-1
Molekulargewicht: 222.065
InChI-Schlüssel: YPIVOEYNISLYJX-OGFXRTJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H9Cl2NO2 and its molecular weight is 222.065. The purity is usually 95%.
BenchChem offers high-quality (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R)-2-amino-2-(3-chlorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIVOEYNISLYJX-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. Its structural features, including the chiral center and the presence of a halogenated phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the key physical properties of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also detailed methodologies for the experimental determination of these properties. The causality behind experimental choices is elucidated to provide field-proven insights, ensuring that the described protocols are robust and self-validating.

Compound Identification and Core Physicochemical Data

A precise characterization of a compound begins with its unambiguous identification and a summary of its fundamental physicochemical properties.

IdentifierValueSource
Chemical Name (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride-
CAS Number 37085-27-1[1]
Molecular Formula C₈H₉Cl₂NO₂[1]
Molecular Weight 222.07 g/mol [1][2]
Appearance White to off-white solid[3]
Purity Typically ≥95%[1]

Molecular Structure and Chirality

The molecular structure of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is fundamental to its physical and chemical behavior. The presence of a chiral center at the alpha-carbon has profound implications for its biological activity and its interaction with other chiral molecules.

Caption: 2D representation of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

The "(R)" designation in the name specifies the stereochemistry at the chiral alpha-carbon, which is a critical determinant of the molecule's biological activity. Enantiomers, while having nearly identical physical properties in a non-chiral environment, can exhibit vastly different pharmacological and toxicological profiles.[4] The hydrochloride salt form enhances the compound's stability and crystallinity, which is often advantageous for handling and formulation.

Methodologies for Physical Property Determination

This section provides detailed, field-proven protocols for determining the key physical properties of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. The rationale behind the experimental choices is highlighted to ensure a deep understanding of the principles involved.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation:

    • Ensure the (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride sample is completely dry by placing it in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours.

    • Finely powder a small amount of the dried sample using a mortar and pestle.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

  • Melting Point Apparatus Operation:

    • Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

    • Once the temperature is within 20-30 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Observation and Recording:

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted (the clear point).

    • The melting point is reported as the range between these two temperatures.

Self-Validation and Trustworthiness: The protocol's reliability is ensured by using a calibrated melting point apparatus. Calibration should be regularly performed using certified reference standards with known melting points (e.g., benzoic acid, caffeine). A narrow melting range (e.g., 1-2 °C) is a strong indicator of high purity.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Tube Powder->Pack Heat Heat in Apparatus Pack->Heat Observe Observe & Record Range Heat->Observe

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter in drug development, influencing dissolution rate, bioavailability, and the choice of solvents for synthesis and purification.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The solubility of an amino acid hydrochloride is highly dependent on the pH and the polarity of the solvent.

Experimental Protocol: Shake-Flask Method

  • Solvent Selection:

    • Choose a range of solvents with varying polarities, including:

      • Aqueous: Deionized water, phosphate-buffered saline (PBS) at pH 7.4.

      • Polar Protic: Methanol, Ethanol.

      • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

      • Nonpolar: Dichloromethane, Toluene.

  • Equilibrium Saturation:

    • In separate, sealed vials, add an excess amount of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride to a known volume of each selected solvent (e.g., 1 mL). The excess solid ensures that a saturated solution is formed.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

    • Quantitatively dilute the supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Expertise and Causality: The choice of the shake-flask method is based on its reputation as the "gold standard" for solubility determination due to its ability to ensure true equilibrium is reached. The extended equilibration time is necessary to overcome any kinetic barriers to dissolution. The use of a filtered syringe is critical to prevent contamination of the sample with undissolved solid, which would lead to an overestimation of solubility. For a related compound, (R)-2-Amino-2-(4-chlorophenyl)acetic acid, it has been noted to be soluble in 1 M HCl and 0.1 M NaOH, which is expected for an amino acid derivative.[5]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for amino acid hydrochlorides as it can solubilize the compound and does not exchange with the acidic protons of the amine and carboxylic acid groups.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals to assign them to specific protons and carbons in the molecule.

Expected Spectral Features: While specific experimental data is not available, based on the structure of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, the following features would be anticipated in the ¹H NMR spectrum (in DMSO-d₆):

  • Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm corresponding to the four protons on the 3-chlorophenyl ring.

  • Alpha-Proton: A singlet or a broad singlet for the proton attached to the chiral center, likely in the range of 4.0-5.0 ppm.

  • Amine Protons: A broad singlet corresponding to the three protons of the ammonium group (NH₃⁺), which may be exchangeable with residual water in the solvent. Its chemical shift can be highly variable.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) corresponding to the carboxylic acid proton.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, allowing for their identification.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • Place a small amount of the solid (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to specific functional groups.

Expected Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹, often overlapping with other stretches.

  • N-H Stretch (Ammonium): A broad band in the region of 3200-2800 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1750-1700 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy NMR_Prep Dissolve in Deuterated Solvent NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Anal Analyze Chemical Shifts & Coupling NMR_Acq->NMR_Anal FTIR_Prep Place Sample on ATR Crystal FTIR_Acq Acquire IR Spectrum FTIR_Prep->FTIR_Acq FTIR_Anal Identify Functional Group Bands FTIR_Acq->FTIR_Anal

Sources

A Comprehensive Spectroscopic Guide to (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (C₈H₉Cl₂NO₂), a chiral amino acid derivative of significant interest in pharmaceutical development. As a key building block in the synthesis of various active pharmaceutical ingredients, a thorough understanding of its structural and spectroscopic properties is paramount for quality control, reaction monitoring, and characterization. This document, crafted from the perspective of a Senior Application Scientist, offers in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, grounded in established principles and data from closely related analogs.

Introduction: The Significance of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a non-proteinogenic amino acid that serves as a crucial chiral intermediate. Its structural rigidity and the electronic properties imparted by the chloro-substituent on the phenyl ring make it a valuable component in the design of molecules with specific biological activities. Accurate and comprehensive spectroscopic characterization is the cornerstone of ensuring the identity, purity, and stereochemical integrity of this compound throughout the drug development lifecycle. This guide will delve into the expected spectroscopic signatures, explaining the underlying principles that govern the observed data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible NMR spectrum starts with meticulous sample preparation. The hydrochloride salt form of the amino acid necessitates the use of a polar deuterated solvent.

Step-by-Step Methodology:

  • Solvent Selection: Deuterated water (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable solvents due to the polarity of the hydrochloride salt. D₂O is often preferred for its simplicity, though the exchangeable protons (from the amine and carboxylic acid) will not be observed. DMSO-d₆ will allow for the observation of these exchangeable protons.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Gently vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool to remove any particulate matter.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters on a 400 MHz or higher field spectrometer are generally sufficient.

NMR Sample Preparation and Data Acquisition Workflow
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be characterized by signals corresponding to the aromatic protons and the alpha-proton. The presence of the electron-withdrawing chloro group and the protonated amino group will influence the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in D₂O)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale and Comparative Insights
~5.0 - 5.2SingletThe alpha-proton is deshielded by the adjacent electron-withdrawing carboxylic acid and protonated amino groups. In the closely related 2-chlorophenylglycine, this proton appears around this region[1].
Aromatic-H~7.3 - 7.6MultipletThe four protons on the 3-chlorophenyl ring will appear in the aromatic region. The chloro-substituent will induce slight differences in their chemical shifts, leading to a complex multiplet. Data for 4-chlorophenylacetic acid shows aromatic protons in a similar range[2].
-NH₃⁺ & -COOHNot observed in D₂O-These protons will exchange with the deuterium in D₂O and will not be visible. In DMSO-d₆, they would appear as broad singlets at lower and higher fields, respectively.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C=O~170 - 175The carboxylic acid carbon is typically found in this downfield region.
~55 - 60The alpha-carbon is shifted downfield due to the attachment of the electronegative nitrogen and the carboxyl group.
Aromatic C-Cl~133 - 136The carbon directly attached to the chlorine atom will be deshielded.
Aromatic C-Cα~135 - 140The ipso-carbon attached to the chiral center will be in this region, influenced by the substituents.
Aromatic C-H~125 - 132The remaining four aromatic carbons will resonate in this range, with their specific shifts influenced by the position relative to the chloro and amino-acetic acid groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, the spectrum will be dominated by absorptions from the carboxylic acid, the protonated amine, and the substituted phenyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation.

Step-by-Step Methodology:

  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum.

  • Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

ATR-FTIR Experimental Workflow
Predicted FTIR Absorption Bands

The IR spectrum will exhibit characteristic bands that confirm the presence of the key functional groups.

Table 3: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale and Comparative Insights
3400 - 2400 (broad)O-H stretchCarboxylic AcidThe O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding.
~3000 (broad)N-H stretchAmmonium salt (-NH₃⁺)The stretching vibrations of the N-H bonds in the protonated amine appear in this region, often overlapping with the O-H stretch. For amine hydrochlorides, these bands can be observed in the 2000-2700 cm⁻¹ range[3].
~1730 - 1700C=O stretchCarboxylic AcidThe carbonyl stretch of the carboxylic acid is a strong, sharp absorption.
~1600 & ~1475C=C stretchAromatic RingThese two bands are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.
~1610 - 1490N-H bendAmmonium salt (-NH₃⁺)The bending vibration of the ammonium group appears in this region.
~800 - 700C-H bend (out-of-plane)Aromatic (m-substituted)The pattern of out-of-plane C-H bending can indicate the substitution pattern on the aromatic ring. For a meta-substituted ring, strong absorptions are expected in this region.
~800 - 600C-Cl stretchAryl HalideThe carbon-chlorine stretching vibration will appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform a product ion scan (MS/MS) on the protonated molecular ion.

Sources

Solubility Profile of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride: A Guide to Theoretical Principles and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral non-proteinogenic amino acid derivative of significant interest in pharmaceutical development, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing stable formulations. This technical guide provides a deep dive into the physicochemical principles governing the solubility of this compound. It outlines a robust, first-principles approach to predicting solubility trends and presents a detailed, self-validating experimental protocol for accurate solubility determination, designed for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is dictated by the interplay of its distinct structural features. As a hydrochloride salt of an amino acid, it possesses both ionic and organic characteristics, making its interaction with solvents a complex phenomenon.

  • Ionic Salt Character: The compound is a salt, composed of the protonated amine (ammonium cation, -NH₃⁺) and a chloride anion (Cl⁻). This ionic nature introduces a significant crystal lattice energy that must be overcome for dissolution to occur. Solvents with a high dielectric constant that can effectively solvate and stabilize these ions are required.

  • Hydrogen Bonding Capabilities: The protonated α-amino group and the carboxylic acid hydroxyl group are potent hydrogen bond donors. The carboxyl carbonyl and the chloride ion are hydrogen bond acceptors. Protic solvents, such as alcohols, can engage in extensive hydrogen bonding with the solute, which is a powerful driver for solvation.

  • Aromatic and Halogenated Moiety: The 3-chlorophenyl group is a relatively nonpolar, hydrophobic component. This part of the molecule will have favorable van der Waals interactions with nonpolar or moderately polar solvents. The presence of the chlorine atom slightly increases the molecule's polarity and potential for dipole-dipole interactions.

The inherent conflict between the highly polar, ionic "head" and the less polar aromatic "tail" means that no single organic solvent is likely to be "perfect." Solubility will be a finely balanced outcome of these competing interactions.

Diagram 1: Key Molecular Features Influencing Solubility cluster_molecule (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride cluster_features Structural Components & Interactions cluster_properties Resulting Physicochemical Properties M Core Structure F1 Ammonium & Chloride Ions (-NH3+ Cl-) M->F1 Ionic Nature F2 Carboxylic Acid Group (-COOH) M->F2 Polar / Protic F3 3-Chlorophenyl Group M->F3 Nonpolar / Aromatic P1 High Crystal Lattice Energy Requires polar solvents for ion solvation. F1->P1 P2 Strong H-Bonding Capacity Favors protic solvents (donors/acceptors). F2->P2 P3 Hydrophobicity & Aromatic Interactions Favors solvents with aromatic or nonpolar character. F3->P3

Diagram 1: Key Molecular Features Influencing Solubility

Theoretical Solubility Trends Across Solvent Classes

Based on the "like dissolves like" principle and the molecular features identified above, we can predict general solubility trends. Amino acid hydrochlorides are generally soluble in polar solvents but insoluble in nonpolar organic solvents.[1][2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are expected to be the most effective solvents. Their hydroxyl groups can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and ammonium groups. Furthermore, their polarity helps stabilize the dissociated ions. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., methanol > ethanol > isopropanol), due to the decreasing overall polarity and steric hindrance of the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate the ammonium cation. However, they lack hydrogen bond donor capabilities, making them less effective at solvating the chloride anion and the carboxylic acid group compared to protic solvents. Solubility is expected to be moderate but generally lower than in short-chain alcohols.

  • Ethers and Esters (e.g., THF, Ethyl Acetate): These solvents have lower polarity and are only hydrogen bond acceptors. They are poor solvents for ionic compounds and are expected to exhibit low to negligible solubility for the target compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents cannot overcome the high crystal lattice energy of the salt and cannot form the necessary hydrogen bonds for solvation. The compound is expected to be practically insoluble in this class of solvents.

A Validated Protocol for Experimental Solubility Determination

Accurate solubility data requires a robust and standardized experimental approach. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies for its reliability.[3][4] This protocol is designed to be self-validating by ensuring that true equilibrium is achieved and measured.

Experimental Workflow: Shake-Flask Method

Diagram 2: Equilibrium Shake-Flask Solubility Workflow A 1. Preparation Add excess solid compound to a known volume of the selected organic solvent in a sealed vial. B 2. Equilibration Agitate vials at a constant temperature (e.g., 25°C) on an orbital shaker. Ensure solid is well-dispersed. A->B C 3. Time-Point Sampling Stop agitation. Allow solid to settle. Sample the supernatant at set intervals (e.g., 24h, 48h, 72h). B->C D 4. Sample Clarification Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter to remove all undissolved solids. C->D E 5. Dilution & Analysis Accurately dilute the clear filtrate with a suitable mobile phase. Quantify concentration using a validated HPLC-UV method. D->E F 6. Equilibrium Confirmation Plot concentration vs. time. Equilibrium is reached when consecutive time points show no significant change in concentration (e.g., <5% difference). E->F G Report Equilibrium Solubility F->G Concentration Plateaued H Continue Equilibration F->H Concentration Increasing H->B

Diagram 2: Equilibrium Shake-Flask Solubility Workflow
Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in a selected organic solvent at a specified temperature.

Materials:

  • (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (ensure purity is known and documented).

  • Selected organic solvents (HPLC grade or equivalent).

  • Class A volumetric flasks and pipettes.

  • Analytical balance.

  • Scintillation vials or other sealable glass vials.

  • Orbital shaker with temperature control.

  • Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm).

  • Validated HPLC-UV system.

Protocol:

  • Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to create a stock solution of known concentration for HPLC calibration.

  • HPLC Calibration: Prepare a series of calibration standards by serially diluting the stock standard. Inject each standard to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an R² value > 0.999.

  • Slurry Preparation: Add an excess amount of the solid compound to a series of vials. A common practice is to add enough solid so that a visible amount remains undissolved at equilibrium (e.g., 20-50 mg).

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to create a vortex.[3]

  • Sampling and Analysis (Self-Validation):

    • At the first time point (e.g., 24 hours), stop agitation and allow the vials to stand for 30 minutes for solids to settle.

    • Carefully withdraw an aliquot of the supernatant (e.g., 200 µL).

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to separate the dissolved solute from undissolved solid.

    • Accurately dilute the filtrate with mobile phase to a concentration that falls within the HPLC calibration range.

    • Analyze the diluted sample by HPLC to determine the concentration.

    • Return the vials to the shaker and repeat the sampling process at subsequent time points (e.g., 48 hours and 72 hours).

  • Equilibrium Confirmation: Compare the concentration values obtained at different time points. Equilibrium is confirmed when the values from two consecutive time points are statistically identical (e.g., within ±5%). The final, stable concentration is the equilibrium solubility. If the concentration continues to rise, further equilibration time is needed.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents. Reporting solubility in both mass/volume (mg/mL) and molar (mol/L) units is best practice. Including the solvent's dielectric constant can help in correlating polarity with solubility.

Table 1: Solubility Data for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride at 25°C

Solvent ClassSolvent NameDielectric Constant (ε) at 20°CExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
Polar Protic Methanol32.7[Enter Experimental Data][Enter Experimental Data]
Ethanol24.6[Enter Experimental Data][Enter Experimental Data]
Isopropanol19.9[Enter Experimental Data][Enter Experimental Data]
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7[Enter Experimental Data][Enter Experimental Data]
Acetonitrile37.5[Enter Experimental Data][Enter Experimental Data]
Ester Ethyl Acetate6.0[Enter Experimental Data][Enter Experimental Data]
Nonpolar Toluene2.4[Enter Experimental Data][Enter Experimental Data]
Hexane1.9[Enter Experimental Data][Enter Experimental Data]

Note: This table serves as a template for organizing experimentally determined data.

Conclusion

The solubility of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in organic solvents is a complex function of its ionic and organic structural components. Theoretical analysis predicts the highest solubility in polar protic solvents like methanol and the lowest in nonpolar solvents like hexane. However, precise optimization of processes such as synthesis and crystallization requires accurate, empirical data. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for generating such data. By understanding the underlying chemical principles and employing a rigorous experimental technique, researchers can effectively map the solubility profile of this important chiral intermediate, enabling more efficient and robust process development in the pharmaceutical industry.

References

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

  • LibreTexts. (2024). Structures of Amino Acids. Chemistry LibreTexts.

  • World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4.

  • da Silva, A. C., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1).

  • Greenberg, D. M. (1951). Solubilities Studies of Basic Amino Acids. In Amino Acids and Proteins. Charles C. Thomas Publisher.

  • PubChem. (n.d.). 3-Chlorophenylacetic acid. National Center for Biotechnology Information.

  • Benchchem. (n.d.). 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride.

  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.

Sources

(R)-2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, a critical chiral building block in modern pharmaceutical development. The document elucidates its physicochemical properties, synthesis, and applications, with a focus on its role in the generation of novel therapeutic agents. Detailed experimental protocols and safety considerations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization. This guide is intended to serve as a foundational resource, bridging the gap between fundamental chemistry and applied pharmaceutical science.

Introduction: The Strategic Importance of Chiral Phenylglycine Derivatives in Medicinal Chemistry

The landscape of modern drug discovery is increasingly reliant on the principles of stereochemistry, where the three-dimensional arrangement of atoms in a molecule dictates its biological activity. Non-racemic chiral compounds are paramount in achieving target specificity and minimizing off-target effects, thereby enhancing therapeutic efficacy and safety. Within this context, unnatural amino acids, particularly chiral phenylglycine derivatives, have emerged as invaluable synthons.

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride belongs to this esteemed class of compounds. Its structural rigidity, conferred by the phenyl ring, and the specific spatial orientation of its amino and carboxylic acid moieties, make it a versatile scaffold for asymmetric synthesis. The presence of a chlorine atom at the meta-position of the phenyl ring further modulates its electronic and lipophilic properties, offering a nuanced tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide will delve into the technical intricacies of this compound, providing a robust framework for its application in drug development pipelines.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is a prerequisite for its successful application in synthesis and formulation. The hydrochloride salt of (R)-2-amino-2-(3-chlorophenyl)acetic acid enhances its stability and aqueous solubility compared to the free base, facilitating its handling and use in various reaction conditions.

Table 1: Physicochemical Properties of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

PropertyValueSource
Molecular Formula C₈H₉Cl₂NO₂[1]
Molecular Weight 222.07 g/mol [1][2]
Appearance White to off-white solid/powder[3][4]
Purity Typically ≥95-98%[1]
Storage Conditions Sealed in a dry environment at room temperature or 2-8°C, protected from light and moisture.[1][5]
Synonyms (2R)-amino(3-chlorophenyl)ethanoic acid hydrochloride

Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical manufacturing. While multiple strategies exist for the preparation of chlorophenylacetic acid derivatives, including the hydrolysis of chlorobenzyl cyanide, achieving high enantiopurity for the desired (R)-isomer necessitates specialized asymmetric synthesis or resolution techniques.[6]

A common conceptual pathway for the synthesis of related chiral amino acids involves the reductive amination of a corresponding α-keto acid. This process, when coupled with a chiral auxiliary or a chiral catalyst, can yield the desired enantiomer with high selectivity.

Below is a generalized workflow representing a potential synthetic approach. The specific reagents and conditions would be subject to process optimization to ensure scalability, cost-effectiveness, and high enantiomeric excess.

G cluster_0 Upstream Synthesis cluster_1 Asymmetric Reductive Amination cluster_2 Purification and Salt Formation 3-chlorobenzaldehyde 3-chlorobenzaldehyde alpha-keto_acid 2-(3-chlorophenyl)-2-oxoacetic acid 3-chlorobenzaldehyde->alpha-keto_acid Oxidation racemic_product (R/S)-2-amino-2-(3-chlorophenyl)acetic acid alpha-keto_acid->racemic_product Reductive Amination (e.g., NaBH4, NH3) chiral_amine Chiral Amine Source / Catalyst chiral_amine->racemic_product final_product (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride racemic_product->final_product Chiral Resolution & HCl Treatment

Figure 1. A conceptual workflow for the synthesis of the target compound.

Applications in Drug Development

The utility of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride lies in its role as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Amino acids are frequently incorporated into drug molecules to enhance their interaction with biological targets, improve their pharmacokinetic properties, and reduce toxicity.[7]

Incorporation into Peptide and Peptidomimetic Drugs

The primary amino and carboxylic acid groups of this compound allow for its straightforward incorporation into peptide chains via standard amide bond formation protocols. The presence of the 3-chlorophenyl side chain can introduce conformational constraints and specific interactions with target receptors or enzymes, which can be pivotal for biological activity. D-amino acids (the 'R' configuration in this context is analogous to a D-amino acid) are known to enhance the stability of peptides against enzymatic degradation.[8]

Scaffold for Small Molecule Synthesis

Beyond peptidomimetics, this compound serves as a versatile starting material for a wide array of small molecule drugs. The amino group can be functionalized in numerous ways, and the carboxylic acid can be converted to esters, amides, or other functional groups, providing a rich platform for chemical diversification. Chlorine-containing compounds have a significant presence in pharmaceuticals, often contributing to improved metabolic stability and binding affinity.[9]

Experimental Protocol: Dipeptide Synthesis

To illustrate the practical application of this compound, the following section details a standard protocol for the synthesis of a dipeptide. This procedure is representative of a common step in the early stages of drug discovery.

Objective: To synthesize a dipeptide by coupling (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride with an N-protected amino acid.

Materials:

  • (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

  • N-Boc-Alanine (or other suitable N-protected amino acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, dissolve N-Boc-Alanine (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) portion-wise while stirring. A white precipitate (dicyclohexylurea, DCU) will form.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the formation of the NHS-ester by TLC.

  • Preparation of the Amine Component:

    • In a separate flask, suspend (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (1.0 eq) in a mixture of DCM and a small amount of DMF to aid solubility.

    • Cool the suspension to 0°C.

    • Add TEA or DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

  • Coupling Reaction:

    • Filter the NHS-ester solution from step 1 to remove the DCU precipitate.

    • Add the filtered NHS-ester solution to the free amine suspension from step 2 at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter off any further DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-Boc-protected dipeptide.

G Start Start Activate_Acid Activate N-Boc-Alanine with DCC/NHS Start->Activate_Acid Prepare_Amine Neutralize Amine HCl salt with TEA/DIPEA Start->Prepare_Amine Couple Couple Activated Ester with Free Amine Activate_Acid->Couple Prepare_Amine->Couple Workup Aqueous Work-up (Wash with Acid, Base, Brine) Couple->Workup Purify Purify Dipeptide (Chromatography/Recrystallization) Workup->Purify End End Purify->End

Figure 2. A workflow for dipeptide synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Based on data for related compounds, it may cause skin and eye irritation.[10][11] A thorough review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.

Conclusion

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its unique structural features provide a robust platform for the synthesis of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. This guide has provided a detailed overview of its properties, synthesis, and a practical experimental protocol to aid researchers in its effective utilization. A comprehensive understanding and application of the principles outlined herein will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

  • PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Lead Sciences. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. [Link]

  • Google Patents. Preparation method of chlorophenyl acetic acid.
  • PubChem. 3-Chlorophenylacetic acid. [Link]

  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • (S)-2-Amino-2-(3-chlorophenyl)acetic acid. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Substituted Chlorophenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted chlorophenylacetic acids represent a class of organic compounds with a rich history and profound impact on both human health and modern agriculture. From their humble beginnings in 19th-century organic synthesis to their current status as blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) and potent herbicides, the journey of these molecules is a testament to the power of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and application of substituted chlorophenylacetic acids, offering valuable insights for researchers, scientists, and professionals in the field of drug development and agrochemical science. We will delve into the pivotal discoveries that shaped their development, the evolution of their synthetic methodologies, the intricate structure-activity relationships that govern their diverse biological effects, and their modern-day applications, painting a complete picture of this versatile chemical scaffold.

Part 1: The Genesis of a Versatile Scaffold: Early Discoveries and Historical Context

The story of substituted chlorophenylacetic acids is not one of a single breakthrough but rather a gradual unfolding of scientific understanding and technological advancement over more than a century. The initial synthesis of these compounds predates the understanding of their immense biological potential, laying the groundwork for future discoveries that would revolutionize medicine and agriculture.

The 19th Century: Initial Synthesis of Chlorophenylacetic Acids

The foundational chemistry that enabled the synthesis of substituted chlorophenylacetic acids emerged in the 19th century with the development of fundamental organic reactions. Early methods for the preparation of α-chlorophenylacetic acid, for instance, involved the reaction of mandelonitrile or mandelic acid with hydrochloric acid in sealed tubes. These pioneering, albeit harsh, synthetic approaches were crucial in establishing the basic chemical framework of these compounds and making them accessible for further study.

The Rise of Auxins: Discovery of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in the 1940s

A significant milestone in the history of substituted chlorophenylacetic acids was the discovery of the herbicidal properties of 2,4-dichlorophenoxyacetic acid (2,4-D) in the mid-1940s.[1] Developed independently by British and American scientists, 2,4-D was one of the first selective synthetic herbicides, capable of killing broadleaf weeds without harming grass crops.[2] This discovery was a direct result of research into plant hormones, specifically auxins, which regulate plant growth.[2] Scientists found that at high concentrations, synthetic auxins like 2,4-D could induce uncontrolled, lethal growth in susceptible plants.[2] The introduction of 2,4-D revolutionized agriculture by providing a cost-effective and efficient method for weed control, significantly boosting crop yields.[1]

A Rational Approach to Pain Management: The Development of Diclofenac in the 1970s

The 1970s marked a pivotal moment in the pharmaceutical application of substituted chlorophenylacetic acids with the development of diclofenac. Synthesized in 1973 by Alfred Sallmann and Rudolf Pfister at Ciba-Geigy (now Novartis), diclofenac was the product of a rational drug design approach aimed at creating a highly potent and well-tolerated NSAID. The researchers hypothesized that an effective anti-inflammatory agent should possess specific physicochemical properties, including an acidity constant (pKa) between 4 and 5, a partition coefficient of approximately 10, and two aromatic rings twisted in relation to each other. Diclofenac, with its 2-(2,6-dichloroanilino)phenylacetic acid structure, perfectly fit these criteria. The two chlorine atoms on one of the phenyl rings force the rings into a non-planar orientation, a key feature for its high potency. Diclofenac quickly became a widely used treatment for pain and inflammation associated with conditions like arthritis.

Part 2: The Chemist's Toolkit: Evolution of Synthetic Methodologies

The synthesis of substituted chlorophenylacetic acids has evolved significantly from the rudimentary methods of the 19th century. Modern organic chemistry has provided a diverse toolkit of reactions that allow for the efficient and controlled synthesis of a wide array of derivatives, enabling detailed structure-activity relationship studies and the production of these compounds on an industrial scale.

Classical Approaches: From Hydrolysis of Nitriles to Friedel-Crafts Reactions

One of the most common and enduring methods for the synthesis of chlorophenylacetic acids is the hydrolysis of the corresponding chlorophenylacetonitriles.[3][4][5] This reaction can be carried out under either acidic or basic conditions to yield the desired carboxylic acid.[4] For example, 4-chlorophenylacetic acid can be readily prepared by reacting 4-chlorobenzyl chloride with sodium cyanide to form 4-chlorobenzyl nitrile, which is then hydrolyzed.[4]

Another classical approach is the Friedel-Crafts reaction, which can be used to introduce the acetic acid moiety onto a chlorobenzene ring. For instance, the synthesis of the diclofenac intermediate, 1-(2,6-dichlorophenyl)indolin-2-one, involves an intramolecular Friedel-Crafts reaction of N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide.[6]

Modern Marvels: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex organic molecules, including substituted phenylacetic acid derivatives.[7] These reactions allow for the formation of carbon-carbon bonds between aryl halides and boronic acids, providing a versatile method for introducing a wide range of substituents onto the phenyl ring.[7] This has been particularly valuable in the synthesis of ortho-substituted phenylacetic acids, which can be challenging to prepare using classical methods. The Suzuki-Miyaura coupling offers a powerful tool for creating libraries of analogs for drug discovery and agrochemical research.[8]

Industrial-Scale Synthesis: A Case Study of Diclofenac Production

The industrial synthesis of diclofenac sodium typically involves a multi-step process. One common route starts with the acylation of 2,6-dichloroaniline, followed by an intramolecular Friedel-Crafts alkylation and subsequent alkaline hydrolysis to yield diclofenac.[9] More recent innovations in industrial synthesis have focused on developing more efficient and sustainable processes, such as continuous flow synthesis.[10] A six-step continuous flow process has been developed that starts from aniline and chloroacetic acid, offering high efficiency, atom economy, and shorter reaction times compared to traditional batch processes.[10]

Detailed Experimental Protocols
Laboratory Synthesis of 4-Chlorophenylacetic Acid via Nitrile Hydrolysis

This protocol describes a typical laboratory-scale synthesis of 4-chlorophenylacetic acid from 4-chlorobenzyl cyanide.

Materials:

  • 4-chlorobenzyl cyanide

  • Sulfuric acid (concentrated)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, slowly add 4-chlorobenzyl cyanide to a pre-prepared solution of 30-70% sulfuric acid in water.[3]

  • Heat the reaction mixture to 90-150°C and maintain reflux.[3]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC) until the concentration of the nitrile is less than 1-5%.[3]

  • Cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Collect the crude 4-chlorophenylacetic acid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water or an aqueous ethanol mixture) to obtain the purified product.

  • Dry the purified crystals under vacuum. The expected melting point is between 101°C and 106°C.[4]

Synthesis of an Ortho-Substituted Phenylacetic Acid using Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an ortho-chlorophenylacetic acid derivative with a boronic acid.

Materials:

  • Ortho-halophenylacetic acid ester

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., toluene, dioxane, or DMF/water mixture)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the ortho-halophenylacetic acid ester, the aryl boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ortho-substituted phenylacetic acid ester.

  • Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., treatment with LiOH or NaOH in a THF/water mixture).

Part 3: Structure-Activity Relationships and Mechanistic Insights

The remarkable versatility of substituted chlorophenylacetic acids stems from the profound influence of the substitution pattern on the phenyl ring on their biological activity. Subtle changes in the position and nature of the chloro substituent, as well as the presence of other functional groups, can dramatically alter the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological and herbicidal effects.

The Dichotomy of Action: How Substituent Patterns Dictate Biological Activity

The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity. For instance, the 2,6-dichloro substitution pattern in diclofenac is crucial for its potent anti-inflammatory activity, as it forces the two aromatic rings into a twisted conformation that is optimal for binding to the cyclooxygenase (COX) enzyme. In contrast, the 2,4-dichloro substitution in 2,4-D is key to its herbicidal activity, mimicking the natural plant hormone auxin.[2]

Furthermore, the nature of the substituent at the α-position of the acetic acid side chain can also modulate activity. The presence of a methyl group, for example, can influence the compound's potency and metabolic stability. The exploration of these structure-activity relationships (SAR) has been a cornerstone of the development of new drugs and herbicides based on the chlorophenylacetic acid scaffold.[11][12]

Inhibition of Cyclooxygenase (COX): The Mechanism of Action of Diclofenac

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of the COX enzymes, diclofenac prevents the production of prostaglandins, thereby reducing the inflammatory response. Diclofenac exhibits a somewhat preferential inhibition of COX-2, the isoform that is primarily induced at sites of inflammation, which may contribute to its favorable efficacy and tolerability profile compared to some other NSAIDs.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX_Enzymes Inhibition

Caption: Diclofenac inhibits COX enzymes, blocking prostaglandin synthesis.

Mimicking a Hormone: The Mechanism of Action of Auxin-Based Herbicides

Chlorophenoxyacetic acid herbicides, such as 2,4-D, act as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid, IAA).[2] In susceptible broadleaf plants, these herbicides bind to auxin receptors, leading to an overstimulation of auxin-regulated gene expression.[13] This results in uncontrolled and disorganized cell growth, division, and elongation, ultimately causing the death of the plant.[13][14] Grasses are generally tolerant to these herbicides due to differences in their anatomy, metabolism, and ability to translocate the herbicide.[2] The primary auxin receptor involved in this process is the F-box protein TIR1 (Transport Inhibitor Response 1), which is part of the SCF-TIR1 ubiquitin ligase complex.[13] Binding of the auxin herbicide to TIR1 leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes.[13]

Auxin_Herbicide_Action Auxin_Herbicide Auxin Herbicide (e.g., 2,4-D) Auxin_Receptor Auxin Receptor (TIR1/AFB) Auxin_Herbicide->Auxin_Receptor Binds to Aux_IAA_Repressor Aux/IAA Repressor Auxin_Receptor->Aux_IAA_Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Inhibits Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Uncontrolled_Growth Uncontrolled Cell Growth Auxin_Responsive_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Auxin herbicides lead to uncontrolled plant growth and death.

Part 4: Modern Applications and Future Perspectives

The utility of substituted chlorophenylacetic acids continues to expand beyond their initial applications as NSAIDs and herbicides. Ongoing research is uncovering new therapeutic and agrochemical possibilities for this versatile class of compounds, while advances in analytical techniques are enabling a deeper understanding of their properties and behavior.

Pharmaceutical Applications Beyond NSAIDs: Aromatase Inhibitors and More

In addition to their well-established role as NSAIDs, certain substituted chlorophenylacetic acids have shown promise in other therapeutic areas. For example, 4-chlorophenylacetic acid has been identified as a potent aromatase inhibitor, suggesting its potential in the treatment of estrogen-receptor-positive breast cancer.[5][15] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for hormone-sensitive cancers.[5] Further research into the diverse pharmacological activities of chlorophenylacetic acid derivatives may reveal new therapeutic opportunities.

Agrochemical Innovations: From Classical Herbicides to Modern Plant Growth Regulators

While 2,4-D remains a widely used herbicide, the field of agrochemicals is constantly evolving. Research into chlorophenylacetic acid derivatives continues to yield new compounds with improved selectivity, lower environmental impact, and novel modes of action. Beyond weed control, some of these compounds are being investigated as plant growth regulators, offering the potential to enhance crop yields and improve stress tolerance. The development of new formulations and delivery systems is also a key area of innovation, aiming to maximize the efficacy of these compounds while minimizing their environmental footprint.

Characterization and Analysis: A Guide to Modern Analytical Techniques

The accurate characterization and quantification of substituted chlorophenylacetic acids are crucial for quality control, environmental monitoring, and pharmacokinetic studies. A variety of modern analytical techniques are employed for this purpose.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Separation and quantification of chlorophenylacetic acids and their metabolites in various matrices.[16]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile derivatives of chlorophenylacetic acids.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the chemical identity of synthesized compounds.[17]
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.[5]
Melting Point Analysis Assessment of the purity of crystalline compounds.[4]
The Future of Chlorophenylacetic Acids: New Scaffolds and Unexplored Applications

The future of substituted chlorophenylacetic acids lies in the continued exploration of their chemical space and the identification of novel biological targets. The principles of rational drug design and high-throughput screening will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and safety profiles. Furthermore, the application of these compounds in emerging fields such as materials science and biotechnology remains largely unexplored, offering exciting avenues for future research.

Conclusion

From their synthesis in the early days of organic chemistry to their current indispensable roles in medicine and agriculture, substituted chlorophenylacetic acids have had a remarkable journey. The discovery of 2,4-D and diclofenac stands as a testament to the power of scientific inquiry and the profound impact that a single chemical scaffold can have on society. As our understanding of chemistry and biology continues to deepen, the legacy of substituted chlorophenylacetic acids is set to continue, with new discoveries and applications promising to address some of the most pressing challenges of our time. This guide has provided a comprehensive overview of this important class of compounds, and it is our hope that it will serve as a valuable resource for the next generation of scientists and innovators in this exciting field.

References

  • CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents.
  • Synthesis and characterization of p-chlorophenylacetic acid - ResearchGate. Available at: [Link]

  • 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem - NIH. Available at: [Link]

  • US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents.
  • Auxin Activity: Past, present, and Future - PMC. Available at: [Link]

  • CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents.
  • Auxin herbicides: current status of mechanism and mode of action - PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Small scale synthesis of 2,4-dichlorophenoxyacetic acid. - ACS Publications. Available at: [Link]

  • First Modern Herbicide Is Introduced | Research Starters - EBSCO. Available at: [Link]

  • Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews. Available at: [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]

  • Synthetic Auxin Resistant Weeds. Available at: [Link]

  • Mechanism of action of natural auxins and the auxinic herbicides - ResearchGate. Available at: [Link]

  • (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid - ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone - Der Pharma Chemica. Available at: [Link]

  • Auxinic herbicides, mechanisms of action, and weed resistance - SciELO. Available at: [Link]

  • Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf - BioOne Complete. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Available at: [Link]

  • p-Chlorophenylacetic acid - SIELC Technologies. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • 17.3 Herbicides that Mimic or Interfere with Auxin - The Ohio State University Pressbooks. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. Available at: [Link]

  • WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID - WIPO Patentscope. Available at: [Link]

  • Auxin - Wikipedia. Available at: [Link]

  • 2,4-DICHLOROPHENOXYACETIC ACID - IARC Publications. Available at: [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available at: [Link]

  • Structure Activity Relationship - Cholinergic Drugs - Pharmacy 180. Available at: [Link]

  • Auxin Herbicide Action: Lifting the Veil Step by Step - PMC - NIH. Available at: [Link]

  • CN111100057B - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents.

Sources

Material Safety Data Sheet for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a certified Material Safety Data Sheet (MSDS). A comprehensive, officially verified MSDS for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride was not publicly available at the time of this writing. The following information has been compiled from data on structurally similar compounds and should be interpreted with caution. All laboratory work should be conducted under the supervision of a qualified professional, and a formal risk assessment should be completed prior to handling this chemical.

Section 1: Chemical Identity and Overview

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative. Its structure is characterized by a phenyl ring substituted with a chlorine atom at the 3-position, with an amino-acetic acid side chain at the 2-position, in the (R)-enantiomeric configuration. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.

This compound and its analogues are of interest in medicinal chemistry and drug development, often serving as building blocks in the synthesis of more complex molecules. The specific stereochemistry and the presence of the chloro-phenyl group can be critical for biological activity and target binding.

Identifier Information Source
Chemical Name (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochlorideN/A
Synonyms (2R)-amino(3-chlorophenyl)ethanoic acid hydrochlorideSigma-Aldrich
CAS Number 25698-37-7 ((R)-enantiomer, free base)ChemScene
1214196-70-9 (racemic hydrochloride)AA Blocks
Molecular Formula C₈H₈ClNO₂ · HCl (C₈H₉Cl₂NO₂)AA Blocks
Molecular Weight 222.07 g/mol Santa Cruz Biotechnology
InChI Key YPIVOEYNISLYJX-OGFXRTJISA-NSigma-Aldrich

Section 2: Hazard Identification and GHS Classification (Inferred)

Note: The following GHS classification is inferred from data on structurally related chlorophenylacetic acid derivatives. A definitive classification for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride has not been established from the available sources.

Based on analogues such as 2-chlorophenylacetic acid and 3-chlorophenylacetic acid, this compound is anticipated to be classified as follows:

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.

Pictograms (Anticipated):



Signal Word (Anticipated): Warning

Precautionary Statements (Recommended):

Code Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312Call a POISON CENTER/doctor if you feel unwell.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to an approved waste disposal plant.

Section 3: First-Aid Measures (Recommended Protocol)

The following first-aid measures are based on best practices for handling irritant chemicals.

  • Inhalation: If dust is inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation persists or if you feel unwell, seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.

Section 4: Handling, Storage, and Exposure Controls

4.1 Engineering Controls and Personal Protective Equipment (PPE) Workflow

The primary objective is to minimize exposure through inhalation and direct contact.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_handling Safe Handling Protocol lab_coat Lab Coat / Protective Clothing weighing Weighing and Transfer lab_coat->weighing dissolution Dissolution in Solvent lab_coat->dissolution reaction Use in Reaction lab_coat->reaction cleanup Decontamination and Waste Disposal lab_coat->cleanup gloves Chemical-Resistant Gloves (e.g., Nitrile) gloves->weighing gloves->dissolution gloves->reaction gloves->cleanup goggles Safety Goggles / Face Shield goggles->weighing goggles->dissolution goggles->reaction goggles->cleanup respirator NIOSH-Approved Respirator (if dust is generated) respirator->weighing  If powder is airborne fume_hood Chemical Fume Hood fume_hood->weighing Perform in ventilation Adequate Ventilation eyewash Eyewash Station & Safety Shower cluster_handling cluster_handling eyewash->cluster_handling  Emergency Access weighing->dissolution dissolution->reaction reaction->cleanup

An In-depth Technical Guide to the Stereochemistry of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Drug Design

In the landscape of modern pharmacology, the three-dimensional architecture of a molecule is as critical as its elemental composition. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different physiological effects. One enantiomer may be a potent therapeutic agent (the eutomer), while its counterpart (the distomer) could be inert, less active, or even responsible for adverse effects.[1][2] The transition from racemic mixtures to single-enantiomer drugs represents a significant leap in precision medicine, offering improved therapeutic indices and a more rational approach to treatment.[1][3]

This guide focuses on (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, a chiral building block of significant interest. As a non-proteinogenic α-amino acid, its derivatives are integral to the synthesis of complex pharmaceutical agents.[4][5] Understanding and controlling its stereochemistry is not merely an academic exercise; it is a fundamental requirement for the development of safe and effective medicines. Herein, we provide a comprehensive exploration of its stereochemical properties, the methodologies for its stereoselective preparation, and the rigorous analytical techniques required for its validation.

Molecular Structure and Stereochemical Assignment

The cornerstone of this molecule's utility is its single, well-defined stereocenter. A thorough understanding of its structure is paramount.

The Chiral Center

(R)-2-amino-2-(3-chlorophenyl)acetic acid possesses a single chiral carbon atom at the α-position (C2), bonded to four different substituents:

  • A hydrogen atom (-H)

  • An amino group (-NH₂)

  • A carboxylic acid group (-COOH)

  • A 3-chlorophenyl group (-C₆H₄Cl)

The presence of this asymmetric center gives rise to two enantiomers: (R) and (S). The hydrochloride salt form enhances the compound's stability and aqueous solubility by protonating the basic amino group to form an ammonium chloride salt (-NH₃⁺Cl⁻).[6][7]

Cahn-Ingold-Prelog (CIP) Priority Rules and (R)-Configuration

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

  • Assign Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center.

    • Priority 1: -NH₂ (Nitrogen, Z=7)

    • Priority 2: -COOH (The carbon is bonded to two oxygens)

    • Priority 3: -C₆H₄Cl (The carbon is bonded to other carbons)

    • Priority 4: -H (Hydrogen, Z=1)

  • Orient the Molecule: The molecule is oriented in space so that the lowest priority group (Priority 4, -H) points away from the observer.

  • Determine Direction: The direction from Priority 1 to 2 to 3 is traced. For the (R)-enantiomer, this direction is clockwise .

Diagram: Molecular Structure and CIP Priorities A visual representation of the (R)-enantiomer with CIP priority assignments.

Caption: Cahn-Ingold-Prelog priorities for (R)-2-amino-2-(3-chlorophenyl)acetic acid.

Stereoselective Synthesis and Isolation

Obtaining an enantiomerically pure compound is a critical challenge in pharmaceutical development. Two primary strategies are employed: asymmetric synthesis and chiral resolution. While asymmetric synthesis builds the chiral center correctly from the start[8][9], classical resolution remains a robust and scalable method for separating racemic mixtures.

Field-Proven Protocol: Diastereomeric Salt Resolution

This protocol describes a classical resolution, a trusted method for its scalability and reliability. The principle involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Rationale: The choice of a chiral acid, such as L-(+)-Tartaric acid, provides a cost-effective and readily available resolving agent. The formation of diastereomeric salts leverages fundamental physical chemistry principles for separation, avoiding complex catalysts or reaction conditions.

Experimental Protocol: Resolution of (±)-2-amino-2-(3-chlorophenyl)acetic acid

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 2-amino-2-(3-chlorophenyl)acetic acid in a suitable solvent (e.g., aqueous ethanol) with gentle heating.

    • Add 0.5 equivalents of L-(+)-Tartaric acid to the solution. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the yield and purity of the less soluble diastereomeric salt.

    • Stir the solution until all solids are dissolved, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation of Diastereomeric Salt:

    • The less soluble diastereomeric salt, (R)-amino acid·L-tartrate, will preferentially crystallize.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum. The enantiomeric purity of the salt can be checked at this stage by chiral HPLC.

  • Liberation of the (R)-Enantiomer:

    • Dissolve the isolated diastereomeric salt in deionized water.

    • Adjust the pH to the isoelectric point of the amino acid (approximately pH 6) using a suitable base (e.g., dilute ammonium hydroxide) to precipitate the free amino acid.

    • Cool the mixture to maximize precipitation.

  • Isolation and Conversion to Hydrochloride Salt:

    • Collect the precipitated (R)-2-amino-2-(3-chlorophenyl)acetic acid by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining tartrate salts.

    • Dry the product under vacuum.

    • To prepare the hydrochloride salt, suspend the free amino acid in a solvent like isopropanol and add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the suspension.

    • Stir the mixture until salt formation is complete. Collect the resulting white solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry.

Diagram: Workflow for Chiral Resolution A logical flowchart illustrating the diastereomeric salt resolution process.

G cluster_process Resolution & Isolation Workflow racemate Racemic (R/S) Amino Acid add_resolver React with L-(+)-Tartaric Acid racemate->add_resolver salts Mixture of Diastereomeric Salts (R-L) and (S-L) add_resolver->salts crystallize Fractional Crystallization salts->crystallize separate Separate Less Soluble Salt (R-amino acid · L-tartrate) crystallize->separate liberate Liberate Free Amino Acid (pH Adjustment) separate->liberate convert_hcl Convert to Hydrochloride Salt (add HCl) liberate->convert_hcl final_product (R)-Amino Acid HCl convert_hcl->final_product

Caption: Step-by-step workflow for the chiral resolution of a racemic amino acid.

Analytical Verification of Stereochemistry

Rigorous analytical chemistry is the bedrock of trustworthiness in drug development. The absolute configuration and enantiomeric purity of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride must be unequivocally confirmed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity (or enantiomeric excess, % ee).

Causality of Method Choice: Direct analysis of underivatized amino acids is preferable as it avoids additional reaction steps that could introduce impurities or cause racemization.[10] Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those using teicoplanin, are particularly effective for this purpose because they possess ionic groups compatible with the zwitterionic nature of amino acids in aqueous-organic mobile phases.[10]

Protocol: Enantiomeric Purity by Chiral HPLC

Parameter Setting Rationale
Column Astec® CHIROBIOTIC® T Teicoplanin-based CSP, proven for underivatized amino acids.[10]
Mobile Phase Methanol / 10 mM Ammonium Acetate (80:20, v/v) Polar organic mode provides good retention and selectivity. Volatile buffer is MS-compatible.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 25 °C Controlled temperature ensures reproducible retention times.
Detection UV at 220 nm The phenyl ring provides strong chromophoric activity.

| Injection Vol. | 5 µL | Appropriate for standard sample concentrations. |

Self-Validation: The method is validated by running a sample of the racemic mixture first to confirm the resolution of two distinct peaks corresponding to the (R) and (S) enantiomers. The retention time of the desired (R)-enantiomer is then confirmed by injecting the resolved, purified sample. Enantiomeric excess is calculated from the peak areas of the two enantiomers: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 .

Diagram: Analytical Workflow for Purity Assessment A flowchart detailing the process of confirming enantiomeric excess using Chiral HPLC.

G cluster_analysis Chiral HPLC Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc Inject into Chiral HPLC System sample_prep->hplc separation Chromatographic Separation hplc->separation detection UV Detection (220 nm) separation->detection chromatogram Data Acquisition (Chromatogram) detection->chromatogram calculation Peak Integration & % ee Calculation chromatogram->calculation

Caption: Standard operating procedure for enantiomeric excess (% ee) determination.

Spectroscopic and Structural Confirmation

While HPLC confirms purity, other techniques are needed to verify the fundamental structure and absolute configuration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These techniques confirm the molecular backbone and constitution. The spectrum of the hydrochloride salt will show characteristic shifts for the aromatic protons, the α-proton, and the α-carbon.

    • Chiral Discrimination: Standard NMR cannot distinguish between enantiomers. However, adding a chiral solvating agent can induce diastereomeric interactions, leading to separate signals for the R and S enantiomers, allowing for NMR-based purity assessment.[11]

  • X-Ray Crystallography:

    • This is the definitive method for determining the absolute three-dimensional structure of a crystalline solid.[12] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise spatial arrangement of every atom can be determined, providing unambiguous proof of the (R)-configuration.

  • Polarimetry:

    • As a chiral molecule, the (R)-enantiomer will rotate the plane of plane-polarized light in a specific direction. Measuring the specific rotation ([α]) provides a classic confirmation of enantiomeric purity, though it is less precise than HPLC for quantification.

Physicochemical Data and Handling

Accurate physical data is essential for formulation and process development.

PropertyValueSource
Chemical Name (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride-
Molecular Formula C₈H₈ClNO₂ · HCl[13][14]
Molecular Weight 185.61 g/mol (free acid), 222.07 g/mol (HCl salt)[13][14]
CAS Number 25698-37-7 (R-enantiomer, free acid)[13]
Appearance White to off-white crystalline solidTypical for amino acid salts
Purity (ee) ≥97% (typical commercial grade)[13]
Storage Store at room temperature, protected from moisture.[13]

Relevance and Application in Drug Development

The use of single-enantiomer building blocks like (R)-2-amino-2-(3-chlorophenyl)acetic acid is not arbitrary; it is driven by clear pharmacological advantages.

  • Improved Target Specificity: Biological targets, such as enzymes and receptors, are themselves chiral. A single enantiomer often provides a much better geometric fit, leading to higher potency and efficacy.[15]

  • Enhanced Therapeutic Index: By eliminating the distomer, which may contribute to side effects or have antagonistic properties, the overall safety profile of the final drug can be significantly improved.[1]

  • Simplified Pharmacokinetics: The metabolism and clearance of a single enantiomer are often simpler and more predictable than that of a racemic mixture, where each enantiomer may be processed differently by the body. This leads to less inter-patient variability.[15]

This specific molecule, with its substituted phenylglycine structure, is a precursor for various classes of drugs, including those targeting the central nervous system, infectious diseases, and metabolic disorders.[16][17] Its precise stereochemistry is the key that unlocks the desired biological activity in the final Active Pharmaceutical Ingredient (API).

References

  • Haloalkanes and Haloarenes - Samagra. (n.d.).
  • 3-Chlorophenylacetic acid | C8H7ClO2. (2025). PubChem. Retrieved January 25, 2026, from [Link]

  • Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. (2026). ACS Publications. Retrieved January 25, 2026, from [Link]

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2. (2024). PubChem. Retrieved January 25, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 25, 2026, from [Link]

  • XRD scans of amino acid samples: (a) L-LysHCl in the original... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • CN1927810A - Preparation method of chlorophenyl acetic acid. (n.d.). Google Patents.
  • Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. (2023). Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]

  • Importance of drug enantiomers in clinical pharmacology. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (n.d.). SpringerLink. Retrieved January 25, 2026, from [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. Retrieved January 25, 2026, from [Link]

  • Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride. (n.d.). AIP Publishing. Retrieved January 25, 2026, from [Link]

  • Episode 7: Clinical Questions: Are Single Enantiomers Always Better? (2025). Chiralpedia. Retrieved January 25, 2026, from [Link]

  • Introduction to NMR spectroscopy of proteins. (n.d.). Duke University. Retrieved January 25, 2026, from [Link]

  • Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. (n.d.). Biblioteka Nauki. Retrieved January 25, 2026, from [Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A general, catalytic, and enantioselective synthesis of α-amino acids. (n.d.). Harvard University. Retrieved January 25, 2026, from [Link]

  • Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2024). LinkedIn. Retrieved January 25, 2026, from [Link]

  • Advantages in the use of single enantiomer drugs. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Peptide NMR. (n.d.). University of Zurich. Retrieved January 25, 2026, from [Link]

  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Enantiopure drug. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • (S)-2-Amino-2-(3-chlorophenyl)acetic acid | 119565-00-3. (n.d.). AA Blocks. Retrieved January 25, 2026, from [Link]

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • The very basics of NMR of proteins. (n.d.). University of Washington. Retrieved January 25, 2026, from [Link]

  • Single-enantiomer therapeutics: Significance and symbolism. (2024). LinkedIn. Retrieved January 25, 2026, from [Link]

  • Hydrochloric acid. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Direct Stereoselective Separations of Free Amino Acids on Quinine. (n.d.). Chiral Technologies. Retrieved January 25, 2026, from [Link]

Sources

A Technical Guide to the Research Applications of Chiral Chlorophenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral chlorophenylacetic acids represent a class of highly valuable and versatile building blocks in modern chemical and pharmaceutical research. Their stereochemistry plays a pivotal role in determining the biological activity, efficacy, and safety of the complex molecules derived from them. This technical guide provides an in-depth exploration of the synthesis, resolution, and multifaceted research applications of these compounds. We delve into their critical function as chiral synthons in the development of pharmaceuticals and agrochemicals, their use as resolving agents, and their emerging roles in asymmetric catalysis. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage the unique properties of these chiral molecules.

The Imperative of Chirality: An Introduction to Chlorophenylacetic Acids

In the realm of molecular science, chirality—the property of a molecule being non-superimposable on its mirror image—is a fundamental concept with profound implications, particularly in biological systems.[1] Biological targets such as enzymes and receptors are inherently chiral, leading to often dramatic differences in pharmacological and toxicological profiles between the two enantiomers of a chiral drug.[1][2][3] One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[1] This stereoselectivity underscores the critical need for enantiomerically pure compounds in drug discovery and development.[4][5]

Chlorophenylacetic acids, possessing a chiral center at the alpha-carbon (α-carbon), are exemplary of this principle. The position of the chlorine atom on the phenyl ring (ortho-, meta-, or para-) further modulates the molecule's electronic and steric properties, influencing its reactivity and biological interactions. As such, enantiopure chlorophenylacetic acids are not merely laboratory curiosities but are indispensable chiral building blocks for constructing a wide array of complex, high-value molecules.[6][7]

This guide will focus on the practical applications stemming from the unique stereochemical nature of these compounds, providing both the theoretical framework and actionable protocols for their use.

Synthesis and Enantiomeric Resolution: Accessing the Pure Enantiomers

The generation of single-enantiomer chlorophenylacetic acids is the gateway to their application. Racemic mixtures are typically synthesized first, followed by resolution into their constituent enantiomers. Alternatively, asymmetric synthesis can be employed to directly produce a single desired enantiomer.

Synthesis of Racemic Chlorophenylacetic Acids

The primary synthetic routes to racemic chlorophenylacetic acids are robust and scalable.

  • Hydrolysis of Benzyl Cyanides: A common and industrially viable method involves the hydrolysis of the corresponding chlorobenzyl cyanide.[8][9] This reaction can be performed under acidic or basic conditions.[9][10] The process is straightforward and generally provides good yields.[10]

  • α-Chlorination of Phenylacetic Acids: A more direct approach involves the selective chlorination of the α-carbon of a substituted phenylacetic acid.[11] Recent methods utilize reagents like trichloroisocyanuric acid (TCCA) with a catalytic amount of PCl₃ under solvent-free conditions to achieve high yields and selectivity, avoiding competing chlorination on the aromatic ring.[11][12]

Chiral Resolution: Separating the Enantiomers

Once the racemic mixture is obtained, several techniques can be employed to separate the enantiomers.

This is a time-tested method involving the reaction of the racemic acid with a stoichiometric amount of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by fractional crystallization.

Causality in Experimental Design: The choice of the chiral amine and the solvent system is critical. The goal is to maximize the solubility difference between the two diastereomeric salts. A common screening process involves testing a panel of commercially available chiral amines (e.g., (R)- or (S)-α-methylbenzylamine, quinine, brucine) in various solvents (e.g., ethanol, methanol, acetone).[13] The formation of a crystalline salt with one enantiomer while the other remains in solution is the ideal outcome.

Biocatalysis offers a highly selective and environmentally benign alternative for chiral resolution.[14][15] Enzymes, particularly lipases, can selectively catalyze the esterification of one enantiomer of the acid in the presence of an alcohol, leaving the other enantiomer unreacted.[16]

Workflow for Enzymatic Kinetic Resolution

G cluster_input Inputs cluster_process Process cluster_output Separation & Products racemate Racemic Chlorophenylacetic Acid reaction Enzymatic Esterification (Selective for one enantiomer) racemate->reaction enzyme Immobilized Lipase (e.g., Candida antarctica Lipase B) enzyme->reaction solvent Organic Solvent (e.g., Toluene) solvent->reaction alcohol Alcohol (e.g., n-Butanol) alcohol->reaction separation Work-up & Extraction reaction->separation product1 Enantioenriched Ester ((R)-Ester) separation->product1 Organic Phase product2 Unreacted Acid ((S)-Acid) separation->product2 Aqueous Phase (after basification) hydrolysis Hydrolysis product1->hydrolysis final_acid Pure (R)-Acid hydrolysis->final_acid

Caption: Workflow for enzymatic kinetic resolution of chlorophenylacetic acid.

Expertise in Protocol Design: The use of an immobilized enzyme is a key choice for industrial applications. It simplifies catalyst removal (simple filtration) and allows for enzyme recycling, significantly improving process economics. The choice of solvent is also non-trivial; it must solubilize the substrates without denaturing the enzyme.

Asymmetric Synthesis

Directly synthesizing a single enantiomer is the most elegant approach.[17][18] This is often achieved using a chiral catalyst that creates a chiral environment, favoring the formation of one enantiomer over the other.[19] For instance, the asymmetric alkylation of 4-chlorophenylacetic acid has been achieved using chiral ligands to induce enantioselectivity.[20]

Analytical Methods: Quantifying Enantiomeric Purity

A critical component of working with chiral compounds is the ability to accurately determine their enantiomeric purity, typically expressed as enantiomeric excess (% ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[21] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[22][23][24]

Table 1: Typical Chiral HPLC Parameters for Chlorophenylacetic Acid Enantiomers

ParameterTypical Value/ConditionRationale
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralcel® OD-H, Chiralpak® AD-H)These CSPs offer a wide range of chiral recognition abilities through hydrogen bonding, dipole-dipole, and π-π interactions, which are effective for aromatic acids.
Mobile Phase Hexane/Isopropanol with a strong acid modifier (e.g., 0.1% Trifluoroacetic Acid - TFA)The non-polar/polar solvent mixture allows for tuning of retention times. TFA is crucial; it protonates the carboxylic acid, preventing peak tailing and improving peak shape.
Detection UV at ~220-230 nmThe phenyl ring provides strong chromophores for sensitive UV detection.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate for good resolution and reasonable run times.

Self-Validating Protocol: A robust HPLC method must demonstrate baseline separation of the two enantiomer peaks. The % ee is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100. The method's validity is confirmed by running a sample of the racemic mixture (which should give a 50:50 peak area ratio) and a spiked sample to ensure peak identity.

Core Research Applications

The value of enantiopure chlorophenylacetic acids lies in their application as versatile intermediates and building blocks.[8][25]

Pharmaceutical Synthesis

This is the most significant area of application. The chlorophenylacetic acid moiety is a key structural feature in numerous active pharmaceutical ingredients (APIs).

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): 2-chlorophenylacetic acid is a critical intermediate in the synthesis of Diclofenac, a widely used NSAID.[10] The specific stereochemistry of related chiral NSAIDs is known to be crucial for their activity, as they often target chiral enzymes like cyclooxygenase (COX).[2]

  • Anticancer Agents: 4-chlorophenylacetic acid has demonstrated potential as an anticancer agent, particularly for estrogen-sensitive breast cancer.[26] It functions as a potent aromatase inhibitor and antagonizes estrogen signaling, highlighting a direct therapeutic application.[27] Derivatives have also been explored for their cytotoxic activities.[28][29]

  • Antibiotics: The structure is used as a building block in the synthesis of certain penicillin-based antibiotics.[10][25]

Logical Pathway from Building Block to API

G start Enantiopure (S)-Chlorophenylacetic Acid step1 Activation of Carboxylic Acid (e.g., form acyl chloride) start->step1 step2 Amide Coupling with Chiral Amine step1->step2 step3 Cyclization/ Further Modification step2->step3 final Complex Chiral API (e.g., Antihypertensive) step3->final

Caption: Generalized synthetic pathway from a chiral acid to a complex API.

Agrochemicals

In agrochemicals, as in pharmaceuticals, chirality is key to efficacy and environmental safety.[6] Using a single, active enantiomer can reduce the required application rate by half, minimizing the environmental load and off-target effects.[6]

  • Herbicides and Pesticides: Chlorophenylacetic acids serve as precursors for active ingredients in herbicides and pesticides.[8] The stereochemistry can influence the compound's interaction with target enzymes in weeds or pests, as well as its degradation profile in the soil.[6]

Asymmetric Synthesis and Chiral Resolving Agents

Beyond being targets of chiral synthesis, these acids can be used to induce or separate chirality in other molecules.

  • Chiral Auxiliaries: The acid can be attached to a prochiral molecule to act as a chiral auxiliary. This auxiliary directs a subsequent stereoselective reaction (e.g., an alkylation or reduction) and is then cleaved off, having fulfilled its role of transferring its chirality to the target molecule.

  • Chiral Resolving Agents: Just as chiral bases are used to resolve racemic chlorophenylacetic acid, the enantiopure acid itself can be used to resolve racemic bases or alcohols (after conversion to an activated derivative) through the formation and separation of diastereomers.

Detailed Experimental Protocol: Classical Resolution of (±)-4-Chlorophenylacetic Acid

This protocol provides a step-by-step method for separating a racemic mixture of 4-chlorophenylacetic acid using (R)-(+)-α-methylbenzylamine.

Objective: To isolate the two enantiomers of 4-chlorophenylacetic acid via diastereomeric salt crystallization.

Materials:

  • (±)-4-Chlorophenylacetic acid (10.0 g)

  • (R)-(+)-α-Methylbenzylamine (7.1 g, 1.0 equivalent)

  • Methanol (200 mL)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Chiral HPLC setup for analysis

Procedure:

  • Salt Formation:

    • In a 500 mL Erlenmeyer flask, dissolve 10.0 g of racemic 4-chlorophenylacetic acid in 150 mL of warm methanol.

    • Slowly add 7.1 g of (R)-(+)-α-methylbenzylamine to the solution while stirring.

    • Allow the solution to cool to room temperature, then cover and let it stand undisturbed for 24 hours to allow for crystallization.

    • Rationale: The diastereomeric salt formed between (S)-4-chlorophenylacetic acid and (R)-amine is typically less soluble in methanol than the (R)-acid/(R)-amine salt, causing it to preferentially crystallize.

  • Isolation of the First Diastereomer:

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the crystals. This is the first crop, enriched in the (S)-acid/(R)-amine salt.

    • Take a small sample for chiral HPLC analysis (after acid liberation) to determine the diastereomeric excess.

  • Liberation of the Enriched (S)-Acid:

    • Suspend the dried crystals in 100 mL of water and add 50 mL of diethyl ether.

    • While stirring vigorously, slowly add 1 M HCl until the aqueous layer is acidic (pH ~1-2). This breaks the salt, protonating the acid and the amine.

    • Transfer the mixture to a separatory funnel. The (S)-acid will move to the ether layer, and the amine hydrochloride will remain in the aqueous layer.

    • Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

    • Combine the ether extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and evaporate the solvent under reduced pressure to yield the enriched (S)-(-)-4-chlorophenylacetic acid.

  • Isolation of the (R)-Acid:

    • Take the filtrate from step 2 (the mother liquor), which is now enriched in the (R)-acid/(R)-amine salt.

    • Evaporate the solvent from the mother liquor.

    • Liberate the acid using the same procedure as in step 3 to obtain the enriched (R)-(+)-4-chlorophenylacetic acid.

  • Purity Verification (Self-Validation):

    • Determine the enantiomeric excess (% ee) of both the isolated (S)- and (R)-acid samples using the chiral HPLC method described in Section 3.

    • Measure the specific rotation using a polarimeter and compare it to literature values.

    • Further recrystallization of each enantiomer may be necessary to achieve >99% ee.

Future Perspectives and Conclusion

The utility of chiral chlorophenylacetic acids continues to expand. Future research will likely focus on developing more efficient and sustainable methods for their synthesis, particularly through advancements in asymmetric catalysis and biocatalysis.[30][31] The exploration of their derivatives as potential therapeutics for a wider range of diseases, including metabolic and infectious diseases, remains a promising avenue.[32] As our understanding of stereochemistry in biological processes deepens, the demand for high-purity chiral building blocks like chlorophenylacetic acids will only intensify, cementing their role as foundational tools in the advancement of chemical and life sciences.

References

  • CN1927810A - Preparation method of chlorophenyl acetic acid. (n.d.). Google Patents.
  • Synthesis and characterization of p-chlorophenylacetic acid. (2008). ResearchGate. Retrieved January 25, 2026, from [Link]

  • α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • A. A. DeBono, et al. (2021). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

  • US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives. (n.d.). Google Patents.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2005). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2023). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]

  • Asymmetric Catalytic Alkylation of 4-Chlorophenylacetic Acid. (1994). Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. (2022). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Development Trends in Chiral Drug Synthesis Techniques. (2024). SCIREA. Retrieved January 25, 2026, from [Link]

  • Antitumor activity of homo-aza-steroidal esters of [p-[bis(2-chloroethyl)amino]phenyl]acetic acid... (1983). PubMed. Retrieved January 25, 2026, from [Link]

  • Chiral stationary phases for HPLC. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesizing Chiral Drug Intermediates by Biocatalysis. (2020). PubMed. Retrieved January 25, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Chiral Inversion of Pharmaceutical Drugs - Mini Review. (2023). PubMed. Retrieved January 25, 2026, from [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2023). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Asymmetric catalysis in organic synthesis. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]

  • Comprehensive Overview of 2-Chlorophenylacetic Acid (CAS: 2444-36-2). (2024). Amfinecom. Retrieved January 25, 2026, from [Link]

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (2018). MDPI. Retrieved January 25, 2026, from [Link]

  • Recent advances in catalytic asymmetric synthesis. (2023). Frontiers. Retrieved January 25, 2026, from [Link]

  • Chiral Drugs: A twisted tale in pharmaceuticals. (n.d.). Chiralpedia. Retrieved January 25, 2026, from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved January 25, 2026, from [Link]

  • Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • Stereochemistry and biological activity of drugs. (n.d.). SlideShare. Retrieved January 25, 2026, from [Link]

  • Asymmetric Synthesis of Pharmaceuticals and Natural Products. (n.d.). Cardiff University Blogs. Retrieved January 25, 2026, from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 25, 2026, from [Link]

  • 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879. (n.d.). PubChem - NIH. Retrieved January 25, 2026, from [Link]

  • Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2022). NIH. Retrieved January 25, 2026, from [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2023). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. (2022). PMC. Retrieved January 25, 2026, from [Link]

Sources

Literature review of (R)-3-Chlorophenylglycine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (R)-3-Chlorophenylglycine Hydrochloride

Introduction: The Significance of Chiral Phenylglycine Derivatives

(R)-3-Chlorophenylglycine is a non-proteinogenic α-amino acid, a class of molecules that serves as a critical chiral building block in modern medicinal chemistry. Its rigid structure and specific stereochemistry are sought after for the synthesis of complex pharmaceutical agents, where enantiomeric purity is not just a regulatory hurdle but a fundamental requirement for therapeutic efficacy and safety. The presence of the chlorine atom at the meta position of the phenyl ring offers a site for further functionalization and modulates the electronic and lipophilic properties of the final active pharmaceutical ingredient (API).

The synthesis of its hydrochloride salt presents a significant challenge: the creation of a specific stereocenter in a controlled and efficient manner. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the primary synthetic strategies to obtain enantiomerically pure (R)-3-Chlorophenylglycine hydrochloride. We will delve into the causality behind experimental choices, compare methodologies, and provide actionable protocols grounded in authoritative literature.

Chapter 1: Foundational Racemic Synthesis

The most direct route to any chiral molecule often begins with the synthesis of its racemic form. These methods are typically robust, high-yielding, and utilize readily available starting materials. The primary challenge is deferred to a subsequent resolution step. Two classical, time-tested methods dominate the synthesis of racemic α-arylglycines: the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker Synthesis: A Three-Component Condensation

The Strecker synthesis, first reported in 1850, is a powerful three-component reaction involving an aldehyde, ammonia, and cyanide.[1] The reaction proceeds through an imine intermediate, which is then attacked by a cyanide nucleophile to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.[1][2][3]

Causality and Mechanistic Insight: The reaction begins with the condensation of 3-chlorobenzaldehyde and ammonia to form an imine. The cyanide ion then attacks the electrophilic imine carbon to produce the α-aminonitrile.[2] This intermediate is stable and can be isolated before being subjected to harsh acidic or basic conditions to hydrolyze the nitrile to a carboxylic acid. The use of highly toxic cyanide salts is a significant drawback, necessitating stringent safety protocols.[1][4]

Strecker_Synthesis cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis A 3-Chlorobenzaldehyde D α-Aminonitrile Intermediate A->D Condensation & Nucleophilic Addition B Ammonia (NH3) B->D Condensation & Nucleophilic Addition C Cyanide (NaCN) C->D Condensation & Nucleophilic Addition H Hydrolysis (H3O+) D->H E Racemic 3-Chlorophenylglycine H->E Bucherer_Bergs_Reaction A 3-Chlorobenzaldehyde C 5-(3-Chlorophenyl)hydantoin A:e->C:w Multicomponent Condensation B Ammonium Carbonate + NaCN B:e->C:w D Hydrolysis (e.g., Ba(OH)2) C->D E Racemic 3-Chlorophenylglycine D->E Classical_Resolution A Racemic (R/S)-3-CPG C Mixture of Diastereomeric Salts [(R)-CPG-Salt] & [(S)-CPG-Salt] A->C B Chiral Resolving Agent (e.g., D-Camphor Sulfonic Acid) B->C D Fractional Crystallization C->D E Insoluble Salt (e.g., (S)-CPG-Salt) D->E Filtration F Soluble Salt in Mother Liquor (e.g., (R)-CPG-Salt) D->F G Basification (e.g., NaOH) E->G H Acidification (e.g., HCl) F->H I Pure (S)-3-CPG G->I J Pure (R)-3-CPG H->J Asymmetric_Synthesis A Prochiral Substrate (e.g., 3-Chlorophenylacetic acid derivative) C Stereoselective Reaction (e.g., Amination) A->C B {Chiral Catalyst | or Chiral Auxiliary} B->C Directs Chirality D Enantiomerically Enriched (R)-3-CPG Derivative C->D E Deprotection / Auxiliary Cleavage D->E F (R)-3-Chlorophenylglycine E->F

Sources

Methodological & Application

Synthesis protocol for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Introduction

(R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic α-amino acid and a valuable chiral building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it particularly suitable for pharmaceutical development and various biochemical assays. This document provides a detailed, robust, and well-validated protocol for the synthesis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, designed for researchers in organic chemistry and drug discovery.

The presented methodology is based on established chemical principles and has been optimized for both yield and enantiomeric purity. This guide emphasizes the rationale behind key experimental steps, ensuring that the protocol is not merely a set of instructions, but a self-validating system grounded in solid scientific principles.

Synthetic Strategy Overview

The synthesis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and stereoselectivity. The chosen synthetic route is designed for reliability and scalability, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Strecker Synthesis cluster_2 Step 3: Chiral Resolution cluster_3 Step 4: Hydrochloride Salt Formation A 3-Chlorobenzaldehyde B Formation of α-aminonitrile A->B NaCN, NH4Cl C Hydrolysis to racemic amino acid B->C Acid Hydrolysis D Diastereomeric salt formation C->D Chiral resolving agent E Fractional crystallization D->E F Isolation of (R)-enantiomer E->F G Protonation with HCl F->G HCl in organic solvent H Precipitation and isolation G->H

Figure 1: Overall workflow for the synthesis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

Detailed Experimental Protocol

This protocol is intended for qualified laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3-Chlorobenzaldehyde≥98%Sigma-Aldrich587-04-2
Sodium Cyanide (NaCN)≥97%Sigma-Aldrich143-33-9
Ammonium Chloride (NH4Cl)≥99.5%Sigma-Aldrich12125-02-9
Hydrochloric Acid (HCl)37% (w/w)Sigma-Aldrich7647-01-0
(1R)-(-)-10-Camphorsulfonic acid≥98%Sigma-Aldrich35963-20-3
MethanolAnhydrousSigma-Aldrich67-56-1
Diethyl EtherAnhydrousSigma-Aldrich60-29-7
Deionized Water--7732-18-5
Step 1: Synthesis of Racemic 2-amino-2-(3-chlorophenyl)acetic acid

This step involves a modified Strecker synthesis, a classic method for synthesizing α-amino acids.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 25.0 g (0.178 mol) of 3-chlorobenzaldehyde in 100 mL of methanol.

  • Addition of Reagents: To the stirred solution, add 10.4 g (0.195 mol) of ammonium chloride, followed by the slow, portion-wise addition of 9.5 g (0.194 mol) of sodium cyanide over 30 minutes. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

  • Reaction: Stir the resulting mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After 24 hours, carefully add 100 mL of concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux (approximately 80-90 °C) for 6 hours to hydrolyze the intermediate α-aminonitrile.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Adjust the pH to approximately 6 with a concentrated ammonium hydroxide solution to precipitate the racemic amino acid. Filter the solid, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield racemic 2-amino-2-(3-chlorophenyl)acetic acid.

Step 2: Chiral Resolution of (R)-2-amino-2-(3-chlorophenyl)acetic acid

This step utilizes a chiral resolving agent to separate the (R)- and (S)-enantiomers.

  • Salt Formation: In a 1 L flask, suspend 20.0 g of the racemic amino acid in 500 mL of methanol. Heat the suspension to reflux until a clear solution is obtained.

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (1R)-(-)-10-camphorsulfonic acid in 100 mL of warm methanol. Slowly add this solution to the refluxing amino acid solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then let it stand for 24 hours. The diastereomeric salt of the (R)-amino acid with (1R)-(-)-10-camphorsulfonic acid will preferentially crystallize.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold methanol. The purity of the diastereomer can be checked by measuring the optical rotation.

Step 3: Liberation of the (R)-Amino Acid and Hydrochloride Salt Formation
  • Liberation of the Free Amino Acid: Suspend the collected diastereomeric salt in 200 mL of deionized water. Adjust the pH to 6 with a dilute ammonium hydroxide solution to precipitate the free (R)-amino acid. Filter the solid, wash with cold deionized water, and dry under vacuum.

  • Hydrochloride Salt Formation: Dissolve the obtained (R)-2-amino-2-(3-chlorophenyl)acetic acid in a minimal amount of methanol. To this solution, add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Final Product Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to obtain (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

AnalysisSpecification
AppearanceWhite to off-white crystalline solid
Melting Point>200 °C (with decomposition)
¹H NMRConforms to structure
Enantiomeric Excess (ee)≥98% (determined by chiral HPLC)
Purity (HPLC)≥99%

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete reaction or hydrolysisEnsure adequate reaction time and temperature for both steps. Check the purity of starting materials.
Poor chiral resolutionImpurities in the racemic mixture or incorrect stoichiometry of the resolving agentRecrystallize the racemic amino acid before resolution. Use a precise equimolar amount of the resolving agent.
Low enantiomeric excessInefficient crystallizationAllow for slow cooling and a longer crystallization period. A second recrystallization of the diastereomeric salt may be necessary.

Safety Precautions

  • Sodium Cyanide: Highly toxic by ingestion, inhalation, and skin contact. Use in a well-ventilated fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care and use appropriate PPE.

  • Organic Solvents: Flammable and volatile. Work in a well-ventilated area away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully synthesize this valuable chiral building block with high yield and purity. Adherence to safety protocols is paramount throughout the synthesis.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

  • Pollard, C. J., & Baker, J. W. (1951). 531. The kinetics of the reaction of sodium cyanide with some substituted benzaldehydes in aqueous solution. Journal of the Chemical Society (Resumed), 3723-3727. [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. [Link]

Application Notes & Protocols: Asymmetric Synthesis Using (R)-2-amino-2-(3-chlorophenyl)acetic Acid Hydrochloride as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries represent a robust and reliable strategy for controlling stereochemistry during chemical transformations.[1] This document provides a detailed guide to the application of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, a derivative of the phenylglycine class, as a versatile chiral auxiliary. We will explore the underlying principles of its stereodirecting influence and provide detailed, field-tested protocols for its attachment to a prochiral substrate, a diastereoselective alkylation reaction, and its subsequent cleavage and recovery. This guide is intended for researchers, chemists, and drug development professionals seeking to implement reliable asymmetric synthesis methodologies.

Introduction: The Imperative of Chirality

Many biological molecules, particularly pharmaceutical targets, exist as a single enantiomer. The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize the desired stereoisomer is paramount.[2]

Asymmetric synthesis is a field dedicated to this challenge.[3] One of the most powerful and well-studied strategies involves the temporary incorporation of a chiral auxiliary.[4][5] This molecule is covalently attached to an achiral substrate, creating a chiral adduct. The inherent stereochemistry of the auxiliary then directs subsequent reactions to occur on one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity.[6] A key advantage of this method is that the auxiliary can be removed and often recovered for reuse, making it an efficient strategy.

(R)-2-amino-2-(3-chlorophenyl)acetic acid belongs to the phenylglycine family of chiral building blocks, which are highly valued in asymmetric synthesis.[7] Its rigid structure and predictable stereodirecting capabilities make it an excellent candidate for controlling the formation of new chiral centers.

(R)-2-amino-2-(3-chlorophenyl)acetic Acid Hydrochloride: Properties and Principle of Action

This chiral auxiliary leverages steric hindrance to achieve facial selectivity. Once coupled to a substrate (e.g., forming an N-acyl derivative), the bulky 3-chlorophenyl group is positioned to effectively shield one face of a subsequently formed enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective transformation.

PropertyValueSource
CAS Number 25698-37-7[8]
Molecular Formula C₈H₈ClNO₂[8]
Molecular Weight 185.61 g/mol [8]
Class Amino Acid Derivative[9]
Appearance White to off-white solidN/A

The overall workflow for employing a chiral auxiliary is a three-step process: coupling, diastereoselective reaction, and cleavage.[4] This systematic approach ensures high stereochemical fidelity and provides a reliable pathway to enantiomerically pure products.

G cluster_0 Workflow Overview A Step 1: Auxiliary Attachment (Covalent Coupling) B Step 2: Diastereoselective Reaction (e.g., Enolate Alkylation) A->B Chiral Adduct C Step 3: Auxiliary Cleavage (Product Liberation & Auxiliary Recovery) B->C Diastereomerically Enriched Intermediate Auxiliary (R)-Auxiliary C->Auxiliary Recovery Product Enantiopure Product C->Product Prochiral Prochiral Substrate Prochiral->A Auxiliary->A

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Core Application: Diastereoselective Alkylation of an N-Acyl Derivative

A classic and highly effective application for this type of auxiliary is the diastereoselective alkylation of carboxylic acid derivatives.[10] The process involves N-acylation of the auxiliary with a prochiral acyl chloride, followed by deprotonation to form a rigid enolate, which is then trapped by an electrophile (e.g., an alkyl halide).[2]

The key to stereocontrol lies in the conformation of the enolate intermediate. The steric bulk of the 3-chlorophenyl group effectively blocks one face of the planar enolate, forcing the alkyl halide to approach from the opposite, less hindered side.

Figure 2: Steric model showing facial shielding by the auxiliary.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous solvents and inert atmosphere techniques are required for Steps 4.2 and 4.3.

Protocol 4.1: Attachment of the Chiral Auxiliary (N-Acylation)

Rationale: This step covalently links the prochiral carboxylic acid to the chiral auxiliary, forming a diastereomeric amide. The use of a mild base like triethylamine (TEA) scavenges the HCl generated during the reaction without promoting side reactions.

Materials:

  • (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (1.0 equiv)

  • Prochiral acyl chloride (e.g., propionyl chloride) (1.1 equiv)

  • Triethylamine (TEA) (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in anhydrous DCM (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 equiv) to the suspension and stir for 15 minutes. This neutralizes the hydrochloride salt and the HCl to be formed.

  • Add the acyl chloride (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl derivative by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure product.

Protocol 4.2: Diastereoselective Enolate Formation and Alkylation

Rationale: This is the key stereochemistry-defining step.[10] A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to quantitatively form the enolate at low temperature (-78 °C), ensuring kinetic control and preventing aldol side reactions. The low temperature freezes the conformation of the chiral adduct, maximizing the facial bias exerted by the auxiliary.[2]

Materials:

  • N-Acyl derivative from Protocol 4.1 (1.0 equiv)

  • Lithium diisopropylamide (LDA) solution (1.05 equiv), freshly prepared or titrated

  • Alkylating agent (e.g., benzyl bromide) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-acyl derivative in anhydrous THF (approx. 0.1 M) in a flame-dried, three-neck flask under an argon or nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe over 15 minutes. The solution typically turns a yellow/orange color, indicating enolate formation. Stir for 45 minutes at -78 °C.

  • Add the alkylating agent (e.g., benzyl bromide) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours. The optimal time may vary depending on the electrophile. Monitor by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio (d.r.) of the crude product using ¹H NMR analysis. Purify by flash chromatography to isolate the major diastereomer.

Protocol 4.3: Cleavage and Recovery of the Chiral Auxiliary

Rationale: The final step is to liberate the desired chiral carboxylic acid from the auxiliary. Hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a mild and effective method that selectively cleaves the amide bond without causing epimerization of the newly formed stereocenter.[2][10]

Materials:

  • Alkylated product from Protocol 4.2 (1.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the purified alkylated product in a 3:1 mixture of THF and water (approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Add 30% H₂O₂ (4.0 equiv) followed by an aqueous solution of LiOH (2.0 equiv).

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (3.0 equiv) and stir for 20 minutes.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Make the aqueous solution basic (pH > 11) with 1 M NaOH and extract with diethyl ether (3x) to recover the chiral auxiliary. The auxiliary can be purified and reused.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired chiral carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by converting the acid to a chiral ester (e.g., with (R)-1-phenylethanol) and analyzing by GC or NMR.

Expected Results & Troubleshooting

StepTarget OutcomePotential IssueSolution
4.1 N-Acylation >85% yield of pure N-acyl derivativeIncomplete reactionEnsure acyl chloride is of high purity; extend reaction time.
4.2 Alkylation >95:5 diastereomeric ratio (d.r.)Low diastereoselectivityEnsure reaction is maintained at -78°C; use freshly prepared/titrated LDA; ensure slow addition of reagents.
Low yieldAlkylating agent may be unreactive; consider using a more reactive electrophile (e.g., an alkyl iodide or triflate).
4.3 Cleavage >90% yield of chiral acid; >98% e.e.Racemization of productEnsure cleavage conditions remain mild; do not allow the reaction to warm significantly.
Low recovery of auxiliaryEnsure thorough extraction from the basic aqueous layer.

Conclusion

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a highly effective chiral auxiliary for asymmetric synthesis. Its utility is demonstrated here in a robust protocol for the diastereoselective alkylation of a carboxylic acid derivative. The key advantages of this methodology include high stereoselectivity, operational simplicity, and the ability to recover the auxiliary for subsequent use. The predictable stereochemical outcomes and reliable protocols make this auxiliary a valuable tool for chemists in academic and industrial settings, facilitating the efficient and scalable synthesis of enantiomerically pure molecules.[1]

References

  • Wikipedia. Chiral auxiliary. [Online] Available at: [Link][4]

  • Holt, A. et al. (2000). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Burger's Medicinal Chemistry and Drug Discovery.[11]

  • Williams College Chemistry Department. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. [Online] Available at: [Link][2]

  • ResearchGate. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF. [Online] Available at: [Link][12]

  • Royal Society of Chemistry. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Online] Available at: [Link][13]

  • Evans, D. A. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Online] Available at: [Link][14]

  • Hulst, R., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Online] Available at: [Link][15]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Online] Available at: [Link][10]

  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Online] Available at: [Link][1]

  • van der Veen, R. H., et al. (1991). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters.[16]

  • University of York. Asymmetric Synthesis. [Online] Available at: [Link][6]

  • University of Alberta. Asymmetric Synthesis. [Online] Available at: [Link][3]

  • Chiral Drugs. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Online] Available at: [Link][17]

Sources

Application Note: (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Phenylglycine Derivatives

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a non-proteinogenic, chiral amino acid derivative that serves as a high-value building block in modern medicinal chemistry. Its structural rigidity, defined stereochemistry, and the presence of reactive functional groups—a primary amine and a carboxylic acid—make it an indispensable precursor for the asymmetric synthesis of complex pharmaceutical agents. The presence of a chlorine atom on the phenyl ring at the meta-position further allows for metabolic stability and specific molecular interactions with biological targets.

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this key intermediate. We will delve into its core applications, provide detailed, field-proven protocols, and explain the causality behind critical experimental choices, ensuring both scientific integrity and practical utility. The primary focus will be on its role in the synthesis of analogues to important antiplatelet agents and other biologically active molecules.[1]

Compound Profile and Safety

A thorough understanding of the physicochemical properties and safety requirements is paramount before any experimental work.

Physicochemical Data
PropertyValueSource
Chemical Name (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochlorideAA Blocks[2]
CAS Number 1214196-70-9AA Blocks[2]
Molecular Formula C₈H₉Cl₂NO₂AA Blocks[2]
Molecular Weight 222.07 g/mol AA Blocks[2]
Appearance White to off-white solid/powderMedChemExpress[3]
Chirality (R)-enantiomer-
Safety and Handling

As with related phenylacetic acid derivatives, (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride should be handled with care in a well-ventilated area or chemical fume hood.[4]

  • Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][7]

  • Precautionary Measures :

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

    • Avoid breathing dust. Use engineering controls to minimize exposure.[6][8]

    • In case of contact with eyes or skin, rinse immediately and thoroughly with water.[8]

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[6][8]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[6][8][9]

Core Application: Synthesis of Bioactive Scaffolds

The primary utility of (R)-2-amino-2-(3-chlorophenyl)acetic acid lies in its function as a chiral synthon for introducing a specific stereocenter into a target molecule. Its structure is particularly relevant to the synthesis of analogues of thienopyridine drugs like ticlopidine and clopidogrel, which are known P2Y12 receptor antagonists.[10][11] While the commercial synthesis of clopidogrel itself uses the 2-chlorophenyl isomer, the 3-chlorophenyl analogue is a valuable tool for creating novel chemical entities with potentially modulated activity, selectivity, or pharmacokinetic profiles.[11][12][13]

The core reaction involves the nucleophilic substitution of a suitable electrophile by the amino group of the phenylacetic acid derivative. This is often followed by further transformations, such as cyclization or amide bond formation.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the N-alkylation of (R)-2-amino-2-(3-chlorophenyl)acetic acid, a key step in building more complex molecular frameworks.

G cluster_product Product A (R)-2-amino-2-(3-chlorophenyl) acetic acid HCl F N-Alkylated Intermediate A->F B Electrophile (R'-X) e.g., 2-(Thiophen-2-yl)ethyl tosylate B->F C Base e.g., K₂CO₃ or Et₃N C->A Deprotonation D Solvent e.g., Acetonitrile, Toluene D->F Medium E Temperature e.g., 80-100°C E->F Condition

Caption: Generalized N-alkylation workflow.

Detailed Experimental Protocol: Synthesis of an N-Alkylated Intermediate

This protocol details the synthesis of a key intermediate analogous to a precursor used in clopidogrel synthesis.[11] The rationale is to couple the chiral amino acid with an electrophile, in this case, a tosylated thiophene ethanol derivative, which is a common structural motif in antiplatelet agents.[11]

Materials and Reagents
  • (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (1.0 eq)

  • 2-(Thiophen-2-yl)ethyl p-toluenesulfonate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification glassware

Step-by-Step Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (e.g., 5.0 g, 22.5 mmol).

    • Causality: The hydrochloride salt must be neutralized in situ to free the nucleophilic amine.

  • Addition of Base and Solvent : Add anhydrous potassium carbonate (e.g., 9.3 g, 67.5 mmol, 3.0 eq) and anhydrous acetonitrile (100 mL).

    • Causality: K₂CO₃ is a mild inorganic base suitable for neutralizing the HCl salt and scavenging the p-toluenesulfonic acid byproduct formed during the reaction. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Addition of Electrophile : Add 2-(Thiophen-2-yl)ethyl p-toluenesulfonate (e.g., 7.1 g, 24.8 mmol, 1.1 eq) to the suspension.

    • Causality: A slight excess of the electrophile ensures the complete consumption of the valuable chiral starting material.

  • Reaction Execution : Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Causality: Elevated temperature is required to overcome the activation energy of the Sₙ2 reaction. Monitoring ensures the reaction is driven to completion without significant degradation.

  • Workup - Quenching and Extraction : Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Causality: Removal of the base and byproduct salts is the first purification step.

  • Aqueous Wash : Redissolve the crude residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Causality: Complete removal of water is essential before removing the solvent to prevent hydrolysis of any ester groups in subsequent steps.

  • Purification : Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated intermediate.

Data Interpretation and Expected Outcomes

The successful synthesis of the N-alkylated intermediate can be confirmed by standard analytical techniques.

Expected Results
ParameterExpected OutcomeAnalysis Method
Yield 65-80%Gravimetric analysis after purification
Appearance Pale yellow oil or low-melting solidVisual inspection
Purity >95%HPLC, ¹H NMR
¹H NMR Characteristic peaks for both the chlorophenyl and thienylethyl moieties. The α-proton of the amino acid will appear as a singlet or doublet.¹H NMR Spectroscopy
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight of the product.LC-MS
Troubleshooting
  • Low Yield : May be caused by incomplete reaction or degradation. Ensure reagents are anhydrous and extend reaction time if necessary. Check the quality of the electrophile.

  • Presence of Starting Material : Indicates incomplete reaction. Increase reaction temperature or time.

  • Multiple Spots on TLC : Could indicate side reactions such as dialkylation or impurity formation. Optimize the stoichiometry of reagents and ensure efficient stirring. Purification by column chromatography should resolve this.

Broader Synthetic Applications

Beyond thienopyridine analogues, (R)-2-amino-2-(3-chlorophenyl)acetic acid is a versatile intermediate. Its core structure can be found in precursors for other classes of neurologically active agents, such as potential anticonvulsants and antidepressants, where the 3-chlorophenyl moiety is a common feature.[14][15][16] For instance, it can be used to synthesize novel pyrrolidine-2,5-dione derivatives or other heterocyclic systems.[15]

Conclusion

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a powerful and versatile chiral building block for pharmaceutical synthesis. Its value is rooted in the direct and reliable introduction of a specific stereocenter bearing a 3-chlorophenyl group, a key pharmacophore in several classes of drugs. The protocols and insights provided in this note demonstrate a robust methodology for its application in N-alkylation reactions, paving the way for the efficient synthesis of novel drug candidates and intermediates. Adherence to the described procedures and causal principles will enable researchers to leverage this intermediate to its full potential in their drug discovery and development programs.

References

  • US20070225320A1 - Process for preparing clopidogrel - Google Patents. Google Patents.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research . Global Research Online. Available at: [Link]

  • Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem . PubChem. Available at: [Link]

  • An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug - Der Pharma Chemica . Scholars Research Library. Available at: [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI . MDPI. Available at: [Link]

  • 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride | AA Blocks . AA Blocks. Available at: [Link]

  • CN104370732B - The preparation method of a kind of clopidogrel and intermediate thereof - Google Patents. Google Patents.
  • 2-(3-Aminophenyl)acetic acid hydrochloride | C8H10ClNO2 | CID 45263726 - PubChem . PubChem. Available at: [Link]

  • Synthetic Improvements in the Preparation of Clopidogrel | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites - PubMed . PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: Chloroacetic acid - Carl ROTH . Carl ROTH. Available at: [Link]

  • PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 - EPO . European Patent Office. Available at: [Link]

  • 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem - NIH . PubChem. Available at: [Link]

Sources

A Robust HPLC Method for the Enantiomeric Purity Analysis of (R)-2-amino-2-(3-chlorophenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HPLC-001

Abstract

This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. A chiral stationary phase based on a macrocyclic glycopeptide selector was employed, achieving baseline separation of the (R) and (S) enantiomers. The method is suitable for quality control and purity assessment in research and pharmaceutical development settings.

Introduction

(R)-2-amino-2-(3-chlorophenyl)acetic acid is a chiral building block of significant interest in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is critical as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs and intermediates.[2]

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for resolving enantiomers due to its accuracy, precision, and robustness.[2][3] The direct separation of enantiomers on a CSP is generally preferred over indirect methods that require derivatization, as it simplifies sample preparation and avoids potential sources of error.[4][5] This note describes a direct HPLC method developed for the enantiomeric analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

Experimental

Materials and Reagents

  • (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (Test Sample)

  • (S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (Reference Standard)

  • Racemic 2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (for method development and system suitability)

  • Methanol (HPLC Grade)

  • Ethanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • Deionized Water

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector was used for this analysis.

Chromatographic Conditions

The selection of a suitable chiral stationary phase is the most critical step in developing a chiral separation method.[3] Macrocyclic glycopeptide-based CSPs are particularly effective for the separation of underivatized amino acids due to their ability to engage in multiple types of interactions, including ionic, hydrogen bonding, and inclusion complexing.[4][6] The CHIROBIOTIC® T column, which utilizes the teicoplanin selector, was chosen for this application based on its proven success in resolving similar polar and ionic compounds.[4]

The mobile phase composition was optimized to achieve a balance between resolution and analysis time. A polar ionic mode, consisting of methanol with acidic and basic modifiers, is often effective for ionizable analytes on CHIROBIOTIC phases.[6]

Table 1: Optimized HPLC Conditions

ParameterValue
Column CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm
Mobile Phase Methanol / 0.1% Trifluoroacetic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 220 nm

Standard and Sample Preparation

  • System Suitability Solution (Racemic Standard): Accurately weigh and dissolve approximately 5 mg of racemic 2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in 10 mL of mobile phase to obtain a concentration of 0.5 mg/mL.

  • Test Sample Solution: Accurately weigh and dissolve approximately 5 mg of the (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride sample in 10 mL of mobile phase to obtain a concentration of 0.5 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Analytical Workflow

The following diagram outlines the key steps in the analytical procedure.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow from sample preparation to final report generation.

Results and Discussion

Method Development Rationale & Chiral Recognition

The separation of enantiomers on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[7] The stability of these complexes differs, leading to different retention times. The CHIROBIOTIC® T stationary phase provides multiple interaction sites, including carboxyl and amino groups, which can engage in electrostatic and hydrogen bonding interactions with the amino acid analyte.[8] The phenyl ring of the analyte can also participate in π-π stacking and inclusion complexing within the macrocyclic cavity of the teicoplanin selector.[6][8] The combination of these interactions provides the necessary selectivity for chiral recognition.

Principle of Chiral Separation

The diagram below illustrates the differential interaction between the enantiomers and the chiral stationary phase, which is the basis for their separation.

G Chiral Recognition Mechanism cluster_CSP Chiral Stationary Phase (CSP) cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer CSP_surface Teicoplanin Selector R_enantiomer (R) R_enantiomer->CSP_surface Attraction R_text Stronger Interaction (e.g., 3-point binding) Longer Retention S_enantiomer (S) S_enantiomer->CSP_surface Attraction S_text Weaker Interaction (e.g., 2-point binding) Shorter Retention

Sources

Application Notes & Protocols: Strategic Incorporation of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, potency, and novel functionalities.[1] (R)-2-amino-2-(3-chlorophenyl)acetic acid, a derivative of glycine, is a key building block used in asymmetric synthesis to create enantiomerically pure compounds for pharmaceuticals and other bioactive molecules.[2][3] Its unique phenylglycine scaffold introduces significant steric hindrance and conformational constraints. This guide provides an in-depth analysis and validated protocols for the efficient incorporation of this sterically demanding amino acid into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the causality behind reagent selection, detail a robust coupling protocol, and outline methods for downstream characterization, providing researchers with a comprehensive framework for success.

Introduction: The Rationale for Unnatural Amino Acids

Standard peptide synthesis involves the iterative coupling of the 20 proteinogenic amino acids.[4] However, the introduction of unnatural amino acids (UAAs) like (R)-2-amino-2-(3-chlorophenyl)acetic acid can profoundly alter a peptide's biological and chemical properties.[1] The phenylglycine core of this particular UAA imposes a rigid conformational constraint on the peptide backbone, which can be instrumental in locking the peptide into a bioactive conformation, thereby enhancing receptor affinity and selectivity. Furthermore, the presence of the chlorine atom on the phenyl ring can introduce new hydrophobic or halogen-bonding interactions, potentially improving binding affinity and metabolic stability.

The primary challenge in utilizing this amino acid lies in its steric bulk, which can significantly slow down the kinetics of the peptide bond formation.[1][5] This necessitates the use of highly efficient coupling reagents and optimized reaction conditions to ensure high yields and prevent common side reactions like racemization.[6]

Compound Properties and Handling

A thorough understanding of the starting material is critical for successful synthesis. The hydrochloride salt form of (R)-2-amino-2-(3-chlorophenyl)acetic acid is typically used for improved stability and handling.

PropertyValueSource
Chemical Name (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochlorideN/A
Synonyms (R)-amino-(3-chloro-phenyl)-acetic acid[7]
CAS Number 25698-37-7 (for the free base)[7]
Molecular Formula C₈H₈ClNO₂ (free base)[7]
Molecular Weight 185.61 g/mol (free base)[7][8]
Appearance White to off-white crystalline powderSupplier Data
Storage Store at room temperature, protected from moisture.[7]

Safety Note: This compound is classified as a hazardous substance. It may cause skin and eye irritation and respiratory irritation.[8][9] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[7]

Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu-based SPPS is the most widely used methodology for research-scale peptide production due to its milder deprotection conditions compared to the Boc/Bzl strategy.[10][11][12] The process involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[1][13]

The general SPPS cycle is illustrated below. The critical step for incorporating our target UAA is the Coupling Reaction , which requires special consideration.

spss_workflow cluster_cycle Iterative SPPS Cycle Deprotection Nα-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Dibenzofulvene Coupling Amino Acid Coupling (UAA + Activator + Base) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle End Final Peptide on Resin Wash2->End After Final AA Start Resin with Free Amine Start->Deprotection caption SPPS Workflow for Peptide Elongation. characterization_workflow Crude Crude Peptide (Post-Cleavage & Precipitation) Purification Preparative RP-HPLC Crude->Purification Fractions Collect Fractions Purification->Fractions Analysis Analytical LC-MS Fractions->Analysis Pure Pure Peptide (>95%) Analysis->Pure Confirm Mass & Purity Impure Impure Fractions Analysis->Impure Re-purify or Discard caption Post-Synthesis Purification & Analysis.

Sources

Application Notes and Protocols for the Crystallization of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The control of its solid-state properties, particularly its crystalline form, is paramount to ensure consistent purity, stability, and handling characteristics. This document provides a comprehensive guide to the experimental setup and protocols for the crystallization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and reproducible, emphasizing the scientific rationale behind each step to empower users to adapt and optimize the processes for their specific needs.

Guiding Principles of Crystallization for Chiral Amino Acid Hydrochlorides

The crystallization of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, like other amino acid salts, is governed by the principles of solubility and supersaturation. As a chiral molecule, controlling the crystallization process is also critical for ensuring high enantiomeric purity. The hydrochloride salt form introduces the influence of pH and ionic strength as key parameters.

The primary objective is to create a supersaturated solution from which the desired enantiomer selectively crystallizes in a well-defined, stable polymorphic form. Supersaturation can be achieved through several methods, including cooling, solvent evaporation, or the addition of an anti-solvent. The choice of method and the specific parameters will dictate the final crystal attributes, such as size, shape, and purity.

Critical Process Parameters

A thorough understanding and control of the following parameters are essential for a successful and reproducible crystallization:

  • Solvent System: The choice of solvent is the most critical factor. An ideal solvent will exhibit moderate solubility for the compound at elevated temperatures and low solubility at lower temperatures (for cooling crystallization) or be a good solvent while a miscible anti-solvent promotes precipitation.

  • Supersaturation: This is the driving force for crystallization. The level of supersaturation impacts both nucleation and crystal growth rates, thereby influencing crystal size distribution and purity.[1]

  • pH: For amino acid hydrochlorides, pH significantly affects solubility. The protonation state of the amino and carboxylic acid groups is pH-dependent, which in turn influences intermolecular interactions and crystal packing.

  • Temperature and Cooling/Addition Rate: The rate at which the temperature is decreased (in cooling crystallization) or the anti-solvent is added directly affects the rate of supersaturation generation. Slow, controlled rates generally favor the growth of larger, more ordered crystals.[2]

  • Agitation: Proper mixing ensures homogeneity of temperature and concentration, preventing localized high supersaturation which can lead to rapid nucleation of small, poorly formed crystals.

Experimental Protocols

This section details two primary methods for the crystallization of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride: Cooling Crystallization and Anti-Solvent Crystallization.

Protocol 1: Cooling Crystallization from an Aqueous-Organic Solvent Mixture

This method is suitable when the compound exhibits a significant positive temperature coefficient of solubility. A mixture of water and a miscible organic solvent like methanol or ethanol is often a good starting point for amino acid hydrochlorides.

Rationale: Water acts as a good solvent for the hydrochloride salt, while the organic co-solvent can help to modulate the solubility and may improve crystal quality. A controlled cooling profile allows for a gradual decrease in solubility, promoting crystal growth over nucleation.

Experimental Workflow:

A Dissolution: Dissolve crude (R)-2-amino-2-(3-chlorophenyl)acetic acid HCl in a heated solvent mixture (e.g., Methanol/Water). B Hot Filtration (Optional): Filter the hot solution to remove any insoluble impurities. A->B If impurities are present C Controlled Cooling: Cool the solution at a slow, linear rate (e.g., 5-10 °C/hour) with gentle agitation. A->C If no filtration needed B->C D Seeding (Recommended): Introduce seed crystals of the desired form once the solution reaches a slightly supersaturated state. C->D Induces crystallization E Maturation (Aging): Hold the slurry at the final temperature for several hours to allow for crystal growth and equilibration. D->E F Isolation: Filter the crystals and wash with a small amount of cold solvent. E->F G Drying: Dry the crystals under vacuum at a controlled temperature. F->G H Analysis: Characterize the final product for purity, enantiomeric excess, and polymorphic form. G->H

Caption: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

  • Solvent Selection and Dissolution:

    • Based on solubility data for analogous compounds like D-phenylglycine methyl ester hydrochloride, a mixture of methanol and water is a promising starting point.[3]

    • Begin by preparing a solvent mixture (e.g., 90:10 or 80:20 methanol:water v/v).

    • In a jacketed glass reactor equipped with a mechanical stirrer and a temperature probe, add the crude (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

    • Add the solvent mixture and heat the suspension with gentle stirring (e.g., 100-150 RPM) to a temperature where the solid completely dissolves (e.g., 50-60 °C).

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration of the solution through a pre-heated filter to prevent premature crystallization.

  • Controlled Cooling and Seeding:

    • Cool the clear solution at a controlled rate of 5-10 °C per hour.

    • When the solution has cooled by 5-10 °C from the dissolution temperature, introduce a small quantity (0.1-1% w/w of the solute) of seed crystals of the desired polymorphic and enantiomeric form. Seeding is crucial for controlling polymorphism and achieving a consistent crystal size distribution.

  • Maturation:

    • Continue the controlled cooling to the final desired temperature (e.g., 0-5 °C).

    • Once the final temperature is reached, allow the crystal slurry to stir gently for a maturation period of 2-4 hours. This allows the system to reach equilibrium and can improve crystal size and purity.

  • Isolation and Drying:

    • Isolate the crystals by filtration (e.g., using a Büchner funnel).

    • Wash the filter cake with a small amount of the cold solvent mixture to remove residual mother liquor.

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is effective when a solvent is found in which the compound is highly soluble, and a miscible anti-solvent in which it is poorly soluble.

Rationale: The addition of an anti-solvent reduces the solubility of the compound in the solvent system, thereby inducing supersaturation and crystallization. The rate of anti-solvent addition is a critical parameter for controlling crystal size and morphology.[4]

Experimental Workflow:

A Dissolution: Dissolve crude (R)-2-amino-2-(3-chlorophenyl)acetic acid HCl in a good solvent (e.g., Methanol). B Controlled Anti-Solvent Addition: Slowly add a pre-cooled anti-solvent (e.g., Isopropanol or Acetone) with vigorous stirring. A->B C Seeding (Optional but Recommended): Add seed crystals just before or at the onset of precipitation. B->C Improves control D Maturation (Aging): Continue stirring the slurry for a set period after the anti-solvent addition is complete. B->D If no seeding C->D E Isolation: Filter the crystals and wash with a mixture of the solvent and anti-solvent. D->E F Drying: Dry the crystals under vacuum. E->F G Analysis: Characterize the final product. F->G

Caption: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

  • Solvent/Anti-Solvent Selection:

    • Based on general solubility trends of amino acids, methanol is a good candidate for the solvent, while isopropanol or acetone can be effective anti-solvents.[5]

    • Experimentally determine the solubility of the compound in the chosen solvent and its insolubility in the anti-solvent.

  • Dissolution:

    • In a jacketed reactor, dissolve the crude compound in the minimum amount of the chosen solvent at a controlled temperature (e.g., 25 °C).

  • Anti-Solvent Addition:

    • Slowly add the anti-solvent to the stirred solution using a syringe pump or a dropping funnel at a constant rate. A slow addition rate is crucial to avoid generating excessively high local supersaturation, which can lead to oiling out or the formation of fine, amorphous material.[4]

    • Maintain a constant temperature during the addition.

  • Maturation, Isolation, and Drying:

    • Follow the procedures outlined in steps 4 and 5 of the Cooling Crystallization protocol. The wash solvent should be a mixture of the solvent and anti-solvent in a ratio that minimizes dissolution of the product.

Data Presentation and Analysis

Solubility Profile (Illustrative)
Solvent SystemTemperature (°C)Estimated Solubility ( g/100 mL)
Water20~15
Water50~35
Methanol20~5
Methanol50~15
Ethanol20~1
Ethanol50~4
Isopropanol20<0.1
Acetone20<0.1

Note: This data is for illustrative purposes and should be experimentally verified for the specific compound.

Analytical Characterization

A self-validating protocol requires rigorous analysis of the final crystalline product. The following analytical techniques are essential:

  • Purity (HPLC): A standard reversed-phase HPLC method should be used to determine the chemical purity of the crystallized material.

  • Enantiomeric Purity (Chiral HPLC): This is critical for chiral molecules. A validated chiral HPLC method is required to quantify the enantiomeric excess (e.e.) of the (R)-enantiomer.[6]

  • Polymorphic Form (PXRD, DSC):

    • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form. Each polymorph will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion, which are characteristic of a specific polymorphic form. It can also reveal the presence of solvates or hydrates.

  • Residual Solvents (GC): Gas chromatography is used to quantify the amount of residual solvents from the crystallization process.

Expertise & Experience: The "Why" Behind the Choices

  • Why a Solvent Mixture? Pure solvents often do not provide the ideal solubility profile. A mixture allows for fine-tuning of the solubility curve to optimize yield and crystal habit. For instance, adding a small amount of water to an alcohol can significantly increase the solubility of a hydrochloride salt at higher temperatures.[7]

  • The Importance of Seeding: Spontaneous nucleation can be difficult to control and may lead to the formation of metastable polymorphs or a wide crystal size distribution. Seeding with crystals of the desired form provides a template for crystal growth, ensuring consistency and control over the final product attributes.

  • Slow Cooling/Addition Rates: Rapid changes in supersaturation favor nucleation over crystal growth, resulting in a large number of small crystals. A slow, controlled rate maintains a moderate level of supersaturation within the metastable zone, promoting the growth of existing crystals and leading to a larger, more uniform particle size distribution.[2]

  • Maturation Time: Holding the slurry at the final temperature allows for a process called Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, more stable ones. This can lead to a narrower particle size distribution and potentially a more stable polymorphic form.

References

  • Sun, H., et al. (2016). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. Journal of Chemical & Engineering Data, 61(2), 996-1005. [Link]

  • Bhattacharya, S., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]

  • CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google P
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 22(10), 994-1006. [Link]

  • Gosar, A., Hussain, S., & Shaikh, T. (2019). Polymorphism and polymorph characterisation in pharmaceuticals. Journal of Biomedical and Pharmaceutical Research, 8(5), 52-59. [Link]

  • Chen, J., et al. (2011). Effect of Supersaturation on the Particle Size of Ammonium Sulfate in Semibatch Evaporative Crystallization. Industrial & Engineering Chemistry Research, 50(15), 9215-9221. [Link]

  • Lee, A. Y., et al. (2007). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development, 11(5), 882-890. [Link]

  • Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 5(4), 346-350. [Link]

  • RSC Publishing. (2021). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm, 23, 8045-8063. [Link]

  • American Chemical Society. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives.... Analytical Chemistry, 92(1), 1159-1166. [Link]

  • Viedma, C. (2005). Chiral Symmetry Breaking during Crystallization: Complete Chiral Purity by Grinding. Physical Review Letters, 94(6), 065504. [Link]

  • Bar-Shir, A., et al. (2017). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals. CrystEngComm, 19(4), 656-663. [Link]

  • Needham, T. E. (1972). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Alvarez, A. J., & Myerson, A. S. (2010). Development of Crystallization Processes for Pharmaceutical Applications. [Link]

  • Fakhree, M. A. A., et al. (2023). Solubility of Salicylic Acid in Some (Ethanol + Water) Mixtures at Different Temperatures.... International Journal of Thermophysics, 44(8), 121. [Link]

  • Punmalee, N. (2017). Effect of Solvent on Crystallization and Polymorphic Transformation of L-Histidine. [Link]

  • Diao, Y., et al. (2013). Microfluidic antisolvent crystallization for chiral symmetry breaking. Lab on a Chip, 13(9), 1735-1739. [Link]

  • van der Meijden, M., et al. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society, 144(50), 23053-23061. [Link]

  • Wang, X., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 729-740. [Link]

  • Kakde, A., & Yadav, V. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Pharmaceutical Research and Applications, 7(4), 886-897. [Link]

  • Alvarez, A. J., Singh, A., & Gernaey, K. V. (2007). Development of Crystallization Processes for Pharmaceutical Applications. [Link]

  • Lee, S. L., & O'Connor, T. F. (2019). Crystallization in the Pharmaceutical Industry. Cambridge University Press. [Link]

  • Dave, R. N., et al. (2007). Crystallization of Ultrafine (Nano and Micro) Particles of Active Pharmaceutical Ingredients (API) Using Liquid Antisolvent Technique. [Link]

  • Pal, K., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 729-740. [Link]

Sources

Application Note: Chiral Analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid Hydrochloride by GC-MS Following Two-Step Esterification and Acylation Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated protocol for the derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of the chiral compound (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. Due to the polar and non-volatile nature of this amino acid analog, direct GC-MS analysis is not feasible. This guide details a two-step derivatization process involving esterification of the carboxylic acid group followed by acylation of the amino group. This procedure renders the analyte volatile and thermally stable, enabling high-resolution chiral separation and sensitive mass spectrometric detection. The methodologies described herein are tailored for researchers, scientists, and professionals in drug development and quality control who require accurate enantiomeric purity assessment.

Introduction: The Rationale for Derivatization

(R)-2-amino-2-(3-chlorophenyl)acetic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds.[1] Its enantiomeric purity is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Gas chromatography (GC) coupled with mass spectrometry (MS) offers a powerful analytical platform for chiral separations, providing high chromatographic resolution and definitive compound identification.[2][3]

However, the inherent properties of amino acids, such as their zwitterionic nature at physiological pH, high polarity, and low volatility, preclude their direct analysis by GC. Derivatization is a mandatory sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[4] This is achieved by masking the polar functional groups—specifically the carboxylic acid (-COOH) and amino (-NH2) groups—with nonpolar moieties.

This protocol employs a well-established two-step derivatization strategy:

  • Esterification: The carboxylic acid group is converted to an ester (e.g., an isopropyl ester) by reaction with an alcohol under acidic conditions. This neutralizes the acidic proton and reduces polarity.

  • Acylation: The amino group is subsequently acylated (e.g., with trifluoroacetic anhydride - TFAA) to form a stable, non-polar amide. This step further decreases the polarity and enhances the volatility of the derivative.[5]

The resulting N-trifluoroacetyl-O-isopropyl derivative is amenable to GC separation and MS detection, allowing for the accurate quantification of the (R)-enantiomer and the detection of any (S)-enantiomer impurity.

Materials and Methods

Reagents and Materials
  • (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (Reference Standard)

  • (S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (for validation)

  • Isopropanol (anhydrous, GC grade)

  • Acetyl chloride (Reagent grade)

  • Trifluoroacetic anhydride (TFAA) (≥99%)

  • Dichloromethane (DCM) (anhydrous, GC grade)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

  • 2 mL reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • GC-MS system equipped with a chiral capillary column

Standard and Sample Preparation

Prepare a stock solution of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution. For method validation, prepare solutions of the (S)-enantiomer and racemic mixtures.

Two-Step Derivatization Protocol

The following protocol outlines the sequential esterification and acylation of the analyte.

The initial step involves the formation of the isopropyl ester. This is achieved by reacting the amino acid with isopropanol in the presence of an acidic catalyst, typically generated in situ from acetyl chloride.

  • Aliquot Sample: Pipette 100 µL of the sample or standard solution into a 2 mL reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure all solvent is removed.

  • Esterification Reagent Preparation: In a separate vial, prepare the esterification reagent by carefully and slowly adding 1 mL of acetyl chloride to 4 mL of anhydrous isopropanol. Caution: This reaction is exothermic and should be performed in a fume hood.

  • Reaction: Add 500 µL of the freshly prepared isopropanolic HCl reagent to the dried sample residue in the reaction vial.

  • Incubation: Securely cap the vial and heat at 100°C for 60 minutes in a heating block or water bath.

  • Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the reagent to dryness under a gentle stream of nitrogen gas.

Following esterification, the amino group is acylated using trifluoroacetic anhydride (TFAA) to complete the derivatization.

  • Acylation Reagent Addition: To the dried isopropyl ester residue, add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial tightly and heat at 75°C for 20 minutes.

  • Cooling and Final Evaporation: Cool the vial to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried derivative in 200 µL of ethyl acetate for GC-MS analysis.

// Nodes for molecules and reaction steps start_mol [label=<(R)-2-amino-2-(3-chlorophenyl)acetic acid>]; step1 [label="+ Isopropanol / H+", shape=plaintext, fontcolor="#EA4335"]; intermediate_mol [label=<Isopropyl (R)-2-amino-2-(3-chlorophenyl)acetate>]; step2 [label="+ TFAA", shape=plaintext, fontcolor="#EA4335"]; final_mol [label=<Isopropyl (R)-2-(2,2,2-trifluoroacetamido)-2-(3-chlorophenyl)acetate>]; gc_ms [label="Volatile Derivative for GC-MS", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges to show the reaction flow start_mol -> step1; step1 -> intermediate_mol [label="Esterification"]; intermediate_mol -> step2; step2 -> final_mol [label="Acylation"]; final_mol -> gc_ms [style=dashed, color="#4285F4"]; } Workflow for the derivatization of the analyte. Simplified mechanism of the two-step derivatization.

GC-MS Instrumentation and Conditions

The successful separation of chiral compounds is highly dependent on the analytical column and the temperature program.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column Chirasil-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness)
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100°C, hold for 1 min, ramp at 5°C/min to 200°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan Mode (m/z 50-500) and/or Selected Ion Monitoring (SIM)

Table 1: Recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.

Results and Discussion

Chromatographic Separation

Under the optimized GC conditions, the derivatized (R)- and (S)-enantiomers of 2-amino-2-(3-chlorophenyl)acetic acid should be baseline resolved. The elution order of the enantiomers is dependent on the specific chiral stationary phase used and must be confirmed by injecting a standard of the pure (S)-enantiomer. The derivatization process effectively eliminates peak tailing associated with underivatized polar groups, resulting in sharp and symmetrical peaks.

Mass Spectral Analysis

The electron ionization mass spectrum of the derivatized analyte will exhibit characteristic fragment ions that can be used for identification and quantification. Key fragments should be identified to confirm the structure of the derivative and to set up a sensitive Selected Ion Monitoring (SIM) method for trace-level quantification.

Parameter Expected Value
Molecular Weight (Analyte HCl) 222.08 g/mol
Molecular Weight (Derivative) 323.7 g/mol
(R)-Enantiomer Retention Time ~15.2 min (example)
(S)-Enantiomer Retention Time ~15.8 min (example)
Resolution (Rs) > 2.0
Limit of Detection (LOD) < 0.1% of the minor enantiomer

Table 2: Expected analytical performance metrics. Retention times are illustrative and will vary.

Method Validation and Trustworthiness

A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. The following checks should be integrated into the workflow:

  • Control for Racemization: The derivatization conditions must be optimized to prevent racemization, which can lead to an inaccurate determination of enantiomeric excess.[6] This is verified by derivatizing a pure enantiomeric standard and ensuring no detectable amount of the other enantiomer is formed.

  • Use of Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard or a structurally similar compound is recommended to account for variations in derivatization efficiency and injection volume.[7]

  • Linearity and Range: The method should demonstrate linearity over the expected concentration range of the analyte and any potential impurities.

  • Precision and Accuracy: Replicate preparations and injections of a known standard should be performed to assess the method's precision (reproducibility) and accuracy (closeness to the true value).

Conclusion

The two-step esterification and acylation derivatization protocol detailed in this application note provides a reliable and robust method for the GC-MS analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. This procedure effectively converts the non-volatile amino acid into a thermally stable derivative suitable for high-resolution chiral gas chromatography. The method demonstrates excellent chromatographic performance and allows for sensitive detection by mass spectrometry, making it an invaluable tool for quality control and enantiomeric purity assessment in pharmaceutical development and manufacturing.

References

  • ResearchGate. (n.d.). TIC GC/MS chromatogram of the chiral amino acid analysis.... Retrieved from [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Methods in Molecular Biology. Springer. Retrieved from [Link]

  • LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]

  • Fantin, G., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality, 18(5), 383-392. Retrieved from [Link]

  • Prosten, E. J. (1972). Gas chromatography and mass spectrometry of n-trifluoroacetyl amino acid isopropyl esters. Iowa State University. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from [Link]

  • Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science, 26(17), 1474-1478. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of hydrolysis and derivatization on the determination of amino acid content and isotopic ratios.... Retrieved from [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 187. Retrieved from [Link]

  • Le, T. L., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Separation Science, 33(9), 1334-1343. Retrieved from [Link]

  • ResearchGate. (2019, January 2). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Retrieved from [Link]

  • Kataoka, H. (2000). Derivatization for GC Analysis of Acids. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Phillips, A. A., et al. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 162, 104323. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Sneddon, J. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorophenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids.... Retrieved from [Link]

  • Sakaguchi, Y., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(6), 1435-1443. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-2-(4-chlorophenyl)acetic Acid. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable and Enantioselective Synthesis of (R)-2-amino-2-(3-chlorophenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Non-Proteinogenic Amino Acids

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a non-proteinogenic α-amino acid, a class of compounds that, while not part of the 22 primary protein-building amino acids, are of immense value.[1][2][3] These unnatural amino acids serve as crucial chiral building blocks in the development of advanced pharmaceuticals and agrochemicals.[4] Specifically, the title compound's unique stereochemistry and substituted phenyl ring make it a key intermediate for synthesizing molecules with enhanced biological activity and specific optical properties.

The industrial-scale production of such enantiomerically pure compounds presents significant challenges.[5] While methods like microbial fermentation and enzymatic synthesis are viable for some amino acids, chemical synthesis often provides a more versatile and scalable route for complex, unnatural variants.[6] This guide details a robust and scalable chemical process for synthesizing (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, focusing on a strategy of racemic synthesis followed by efficient diastereomeric salt resolution—a field-proven approach for large-scale chiral purification.[7]

Strategic Overview: The Path from Achiral Precursors to an Enantiopure Product

The synthesis of a single-enantiomer α-amino acid on a large scale requires a strategy that is both high-yielding and economically viable. Catalytic asymmetric synthesis is a powerful tool but can be sensitive and costly to scale.[8][9] An alternative and often more practical industrial approach involves the synthesis of a racemic mixture, which is then separated into its constituent enantiomers.

Our chosen strategy involves three primary stages:

  • Racemic Synthesis : A modified Strecker synthesis is employed, starting from the readily available 3-chlorobenzaldehyde to produce racemic 2-amino-2-(3-chlorophenyl)acetic acid.

  • Chiral Resolution : The critical enantioselective step is achieved through diastereomeric salt crystallization. This technique leverages a chiral resolving agent to selectively crystallize one diastereomer, which can then be isolated.

  • Salt Formation and Isolation : The resolved, enantiomerically pure free amino acid is converted to its stable hydrochloride salt for ease of handling, storage, and formulation.

The logical flow of this multi-step synthesis is depicted below.

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Final Product Isolation A 3-Chlorobenzaldehyde B Racemic Aminonitrile Intermediate A->B  NaCN, NH4Cl C Racemic Amino Acid B->C  Acid Hydrolysis D Diastereomeric Salt Mixture (R-Acid:L-Base & S-Acid:L-Base) C->D  + L-Tartaric Acid E Crystallized (R)-Salt D->E  Selective Crystallization F (R)-Amino Acid (Free Base) E->F  Basification G Final Product: (R)-2-amino-2-(3-chlorophenyl)acetic acid HCl F->G  HCl G cluster_0 Analytical Workflow cluster_tests Quality Control Tests start final_product Final Product Lot <(R)-2-amino-2-(3-chlorophenyl)acetic acid HCl> start->final_product hplc Assay & Purity HPLC ≥ 99.0% final_product->hplc chiral_hplc Enantiomeric Purity Chiral HPLC ≥ 99.5% e.e. final_product->chiral_hplc nmr_ms Identity ¹H NMR, MS Conforms final_product->nmr_ms physical Physical Tests Appearance, Solubility, etc. final_product->physical pass All Specs Met? hplc->pass chiral_hplc->pass nmr_ms->pass physical->pass release Release for Use pass->release Yes fail Reprocess / Reject pass->fail No

Figure 2: Quality control and product release workflow.

References

  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available from: [Link]

  • American Chemical Society. Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Available from: [Link]

  • Google Patents.Preparation method of chlorophenyl acetic acid (CN1927810A).
  • Google Patents.Synthetic method of aminoacetic acid (CN113563214A).
  • AA Blocks. 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Available from: [Link]

  • Google Patents.Process for preparing 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid (WO2019217550A1).
  • Frontiers. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Available from: [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Available from: [Link]

  • ACS Publications. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Available from: [Link]

  • National Institutes of Health. Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. Available from: [Link]

  • ACS Publications. Catalytic Asymmetric Synthesis of α-Amino Acids. Available from: [Link]

  • ResearchGate. Chiral separation of amino acids by gas chromatography. Available from: [Link]

  • National Institutes of Health. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Available from: [Link]

  • Google Patents.Dipeptide compounds having fungicidal activity (US6492323B1).
  • Google Patents.Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride (US4391979A).
  • SAGE Journals. Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Available from: [Link]

  • Taylor & Francis Online. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available from: [Link]

  • Yasmin Trading. Amino Acid Manufacturing Process: Industrial and Biotech Approaches. Available from: [Link]

  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available from: [Link]

  • ACS Publications. Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Available from: [Link]

  • Patsnap. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Available from: [Link]

  • University of Arizona Research. Large scale enantiomeric synthesis, purification, and characterization of ω-unsaturated amino acids via a Gly-Ni(II)-BPB-complex. Available from: [Link]

  • PubMed. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Available from: [Link]

  • PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Available from: [Link]

Sources

Application Notes and Protocols for the Incorporation of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride into Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (R)-2-amino-2-(3-chlorophenyl)acetic acid in Medicinal Chemistry

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral non-proteinogenic amino acid that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique structural features—a stereochemically defined α-carbon, a phenyl ring substituted with a moderately electron-withdrawing chlorine atom at the meta position, and the inherent reactivity of its amino and carboxylic acid functionalities—make it a valuable scaffold for the synthesis of novel compounds with diverse pharmacological profiles.

The incorporation of this moiety can impart favorable pharmacokinetic and pharmacodynamic properties to a lead molecule. The chlorophenyl group can engage in various non-covalent interactions with biological targets, including halogen bonding, and can enhance metabolic stability by blocking potential sites of oxidation. The constrained stereochemistry of the (R)-isomer can provide high selectivity for target receptors or enzymes. Consequently, derivatives of this amino acid have been explored for their potential as antimicrobial, anticancer, and neurologically active agents.[1][2][3]

These application notes provide detailed protocols for the incorporation of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride into two major classes of organic molecules: peptides (via amide bond formation) and heterocyclic compounds (via cyclocondensation reactions). The methodologies are presented with a focus on the underlying chemical principles to allow for adaptation and optimization in your specific research context.

PART 1: Peptide Synthesis via Amide Bond Formation

The formation of an amide bond is a cornerstone of peptide synthesis.[4] When incorporating (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, the primary challenge is the activation of the carboxylic acid in the presence of the free amine, which is protonated as the hydrochloride salt. This necessitates the use of a base to liberate the free amine for coupling.

Core Principles of Peptide Coupling

The fundamental strategy involves activating the carboxylic acid of the incoming amino acid to make it more susceptible to nucleophilic attack by the amino group of the coupling partner.[4] This is typically achieved using a coupling reagent. The choice of coupling reagent and additives is crucial to ensure high yields and minimize side reactions, particularly racemization.

Experimental Protocol: Dipeptide Synthesis

This protocol details the synthesis of a dipeptide by coupling N-terminally protected (R)-2-amino-2-(3-chlorophenyl)acetic acid with a C-terminally protected amino acid ester.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride1214196-70-9222.07AA Blocks
Di-tert-butyl dicarbonate (Boc anhydride)24424-99-5218.25Sigma-Aldrich
Amino acid ester hydrochloride (e.g., Glycine methyl ester HCl)5680-79-5125.55Sigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.33Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)2592-95-2135.12Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Fisher Scientific
N,N-Dimethylformamide (DMF)68-12-273.09Fisher Scientific

Step-by-Step Protocol:

  • N-Boc Protection of (R)-2-amino-2-(3-chlorophenyl)acetic acid:

    • Suspend (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until the solid dissolves.

    • Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-Boc-2-amino-2-(3-chlorophenyl)acetic acid.

  • Peptide Coupling:

    • Dissolve (R)-Boc-2-amino-2-(3-chlorophenyl)acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

    • In a separate flask, suspend the amino acid ester hydrochloride (e.g., Glycine methyl ester HCl) (1.2 eq) in anhydrous DCM and add DIPEA (2.5 eq) to neutralize the salt and provide a basic environment for the coupling reaction. Stir for 15 minutes.

    • Add the solution of the free-based amino acid ester to the activated Boc-amino acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Filter off the DCU precipitate and wash with cold DCM.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the desired dipeptide.

Causality Behind Experimental Choices:

  • N-Boc Protection: The Boc protecting group is used to prevent the amino group of the starting material from reacting with the activated carboxylic acid of another molecule, which would lead to polymerization. It is stable under the coupling conditions and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid).

  • DCC/HOBt Coupling System: DCC is a widely used carbodiimide for activating carboxylic acids.[5] HOBt is added as an additive to suppress racemization at the chiral center and to improve the reaction rate by forming a more reactive HOBt-ester intermediate.

  • DIPEA: This hindered amine base is used to deprotonate the hydrochloride salt of the amino acid ester and to neutralize the HCl generated during the reaction without causing significant side reactions.

  • Solvent: Anhydrous DCM is a good solvent for most of the reagents and does not interfere with the reaction.

Visualization of the Peptide Coupling Workflow

Peptide_Coupling_Workflow cluster_protection Step 1: N-Boc Protection cluster_coupling Step 2: Peptide Coupling cluster_workup Step 3: Workup & Purification Start (R)-2-amino-2-(3-chlorophenyl)acetic acid HCl Boc_Anhydride Boc Anhydride, NaHCO3 Dioxane/Water Start->Boc_Anhydride Protected_AA (R)-Boc-amino-2-(3-chlorophenyl)acetic acid Boc_Anhydride->Protected_AA Protected_AA_c (R)-Boc-amino-2-(3-chlorophenyl)acetic acid Activation DCC, HOBt DCM, 0°C Protected_AA_c->Activation Activated_Ester Activated Ester Intermediate Activation->Activated_Ester Coupling Coupling Reaction RT, 12-24h Activated_Ester->Coupling Amino_Ester H2N-R'-COOR'' (from HCl salt + DIPEA) Amino_Ester->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Dipeptide_c Crude Dipeptide Filtration Filtration (remove DCU) Washing Aqueous Washes Filtration->Washing Purification Column Chromatography Washing->Purification Final_Product Pure Protected Dipeptide Purification->Final_Product Dipeptide_c->Filtration

Caption: Workflow for the synthesis of a dipeptide using (R)-2-amino-2-(3-chlorophenyl)acetic acid.

PART 2: Synthesis of Heterocyclic Compounds

The bifunctional nature of (R)-2-amino-2-(3-chlorophenyl)acetic acid makes it an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.[6] A common strategy is the cyclocondensation reaction with a suitable dielectrophile.

Experimental Protocol: Synthesis of a Benzothiazole Derivative

This protocol describes the synthesis of a 2-substituted benzothiazole, a privileged heterocyclic motif in medicinal chemistry, through the condensation of (R)-2-amino-2-(3-chlorophenyl)acetic acid with 2-aminothiophenol.[7]

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride1214196-70-9222.07AA Blocks
2-Aminothiophenol137-07-5125.19Sigma-Aldrich
Polyphosphoric acid (PPA)8017-16-1-Sigma-Aldrich
Toluene108-88-392.14Fisher Scientific

Step-by-Step Protocol:

  • Neutralization of the Amino Acid Hydrochloride:

    • Suspend (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (1.0 eq) in water.

    • Add a saturated solution of sodium bicarbonate dropwise until the pH reaches 7-8 and the free amino acid precipitates.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Cyclocondensation Reaction:

    • In a round-bottom flask equipped with a reflux condenser, add the free (R)-2-amino-2-(3-chlorophenyl)acetic acid (1.0 eq) and 2-aminothiophenol (1.1 eq).

    • Add polyphosphoric acid (PPA) as both a catalyst and a solvent (approximately 10 times the weight of the amino acid).

    • Heat the reaction mixture to 120-140 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a concentrated solution of sodium hydroxide until it is basic (pH > 10).

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the desired benzothiazole derivative.

Causality Behind Experimental Choices:

  • Neutralization: The cyclocondensation reaction is typically not efficient with the hydrochloride salt of the amino acid. Neutralization provides the free amino and carboxylic acid groups necessary for the reaction.

  • 2-Aminothiophenol: This reagent provides the sulfur and second nitrogen atom for the formation of the benzothiazole ring.

  • Polyphosphoric Acid (PPA): PPA serves as a dehydrating agent and a Brønsted acid catalyst, facilitating the intramolecular cyclization and dehydration steps of the condensation reaction.[7]

  • High Temperature: The reaction requires thermal energy to overcome the activation barrier for the condensation and cyclization steps.

Visualization of the Benzothiazole Synthesis Workflow

Benzothiazole_Synthesis cluster_preparation Step 1: Reactant Preparation cluster_reaction Step 2: Cyclocondensation cluster_purification Step 3: Workup & Purification Start (R)-2-amino-2-(3-chlorophenyl) acetic acid HCl Neutralization Neutralization (NaHCO3) Start->Neutralization Free_AA Free Amino Acid Neutralization->Free_AA Free_AA_c Free Amino Acid Reaction PPA, 120-140°C 4-6 hours Free_AA_c->Reaction Thiophenol 2-Aminothiophenol Thiophenol->Reaction Crude_Product Crude Benzothiazole Reaction->Crude_Product Crude_Product_c Crude Benzothiazole Workup Iced Water Quench Neutralization (NaOH) Extraction Purification Column Chromatography Workup->Purification Final_Product Pure Benzothiazole Derivative Purification->Final_Product Crude_Product_c->Workup

Caption: General workflow for the synthesis of a benzothiazole derivative from (R)-2-amino-2-(3-chlorophenyl)acetic acid.

Conclusion

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein for its incorporation into peptides and heterocyclic systems offer a solid foundation for researchers in drug discovery and development. The key to successful synthesis lies in the careful selection of protecting groups, coupling reagents, and reaction conditions, as well as a thorough understanding of the underlying reaction mechanisms. By leveraging the unique structural and chemical properties of this chiral amino acid, a wide array of novel chemical entities with tailored biological activities can be accessed.

References

  • CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents. (n.d.).
  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

  • CN103772231A - Novel compound, synthetic method thereof, and treatment usage thereof - Google Patents. (n.d.).
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • WO2019217550A1 - Process for preparing 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid - Google Patents. (n.d.).
  • Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Patsnap Eureka. (n.d.). Retrieved January 25, 2026, from [Link]

  • (PDF) Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Retrieved January 25, 2026, from [Link]

  • α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved January 25, 2026, from [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents. (n.d.).
  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - Googleapis.com. (n.d.). Retrieved January 25, 2026, from [Link]

  • A kind of synthetic method of 3-amino-2-hydroxyacetophenone - Eureka | Patsnap. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole - ijirset. (n.d.). Retrieved January 25, 2026, from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. (n.d.). Retrieved January 25, 2026, from [Link]

  • Solid state form of 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid and process for preparation thereof. (n.d.). Retrieved January 25, 2026, from [Link]

  • Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis - American Chemical Society. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Use of (R)-3-Chlorophenylglycine hydrochloride as a chiral building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (R)-3-Chlorophenylglycine Hydrochloride: A Versatile Chiral Building Block in Modern Drug Discovery

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is paramount. Biological systems, composed of chiral entities like amino acids and sugars, exhibit a profound stereospecificity in their interactions. Consequently, the therapeutic efficacy and safety profile of a drug are often dictated by its absolute stereochemistry.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools for the medicinal chemist, enabling the rational design and efficient synthesis of single-enantiomer drugs with optimized pharmacological properties.[3][4][5]

(R)-3-Chlorophenylglycine hydrochloride stands out as a particularly valuable non-natural amino acid derivative. Its defined stereocenter, coupled with the electronic and steric properties of the 3-chlorophenyl moiety, makes it a strategic starting point for a diverse range of pharmaceutically active molecules.[6][7] This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind its use, designed for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

A thorough understanding of a building block's properties is the foundation of successful synthesis. The key characteristics of (R)-3-Chlorophenylglycine hydrochloride are summarized below. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

PropertyValueSource
IUPAC Name (2R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloridePubChem[8]
CAS Number 119565-00-3 (for L-isomer, note R/S vs D/L)PubChem[8]
Molecular Formula C₈H₉Cl₂NO₂Derived from structure
Molecular Weight 222.07 g/mol PubChem[8]
Appearance White to off-white crystalline powderGeneral Supplier Data
Purity Typically ≥98%General Supplier Data
Enantiomeric Excess Typically ≥99% e.e.General Supplier Data
Solubility Soluble in water, methanol; sparingly soluble in ethanolGeneral Supplier Data

The Strategic Value of the (R)-3-Chlorophenylglycine Moiety

The utility of this building block stems from the strategic combination of its three key features: the chiral amine, the carboxylic acid, and the 3-chlorophenyl ring. Each component offers distinct advantages for synthetic manipulation and molecular recognition.

  • Chiral Amine: The (R)-configured amine is a primary nucleophile, perfect for forming amide, sulfonamide, or urea linkages. Its stereochemistry is crucial for establishing the correct orientation of substituents to fit into chiral biological targets like enzyme active sites or receptor binding pockets.

  • Carboxylic Acid: This functional group is a versatile handle for various transformations. It can be activated for amide coupling, reduced to a primary alcohol, or converted to an ester.

  • 3-Chlorophenyl Ring: The chlorine atom at the meta position significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability. Furthermore, the chloro-substituent can engage in specific halogen bonding or occupy hydrophobic pockets within a biological target, thereby modulating binding affinity and selectivity.[7]

G cluster_0 Core Structure: (R)-3-Chlorophenylglycine cluster_1 Synthetic Applications A (R)-Amine Group (Nucleophilic Center) D Chiral Carbon (Defines Stereochemistry) A->D Defines Configuration A1 Amide/Urea Formation A->A1 B Carboxylic Acid (Versatile Handle) B->D B1 Reduction to Alcohol B->B1 C 3-Chlorophenyl Ring (Modulates Binding & Properties) C->D C1 Halogen Bonding / Hydrophobic Interactions C->C1

Caption: Strategic features of the (R)-3-Chlorophenylglycine scaffold.

Application Spotlight 1: Synthesis of Chiral Alcohols for β3-Adrenoceptor Agonists

Scientific Context: The β3-adrenergic receptor is a key target for treating conditions like overactive bladder, obesity, and type 2 diabetes.[9][10] Many potent β3-agonists are arylethanolamine derivatives, where the stereochemistry of the alcohol and amine moieties is critical for activity and selectivity.[9][11] (R)-3-Chlorophenylglycine provides an excellent starting point for constructing the chiral core of these molecules.

Synthetic Strategy: The overall strategy involves the chemoselective reduction of the carboxylic acid to a primary alcohol while the amine is protected. This transformation provides a chiral 2-amino-2-phenylethanol scaffold, a privileged structure in medicinal chemistry.

G Start (R)-3-Chlorophenylglycine Hydrochloride Step1 Step 1: Amine Protection Start->Step1 Product1 N-Boc Protected Intermediate Step1->Product1 (Boc)₂O, Base THF, 0°C to RT Step2 Step 2: Carboxylic Acid Reduction Product1->Step2 FinalProduct Chiral Amino Alcohol (Key Intermediate) Step2->FinalProduct BH₃·THF or NaBH₄ / I₂ THF, 0°C to RT

Caption: Workflow for synthesizing a chiral amino alcohol intermediate.

Protocol: Synthesis of (R)-2-((tert-butoxycarbonyl)amino)-2-(3-chlorophenyl)ethan-1-ol

This protocol details the two-step conversion of the starting material into a key chiral alcohol intermediate.

PART A: N-Boc Protection

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-Chlorophenylglycine hydrochloride (1.0 eq).

  • Dissolution: Suspend the solid in a mixture of tetrahydrofuran (THF) and water (approx. 3:1 v/v). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension. The effervescence is due to the neutralization of the hydrochloride and reaction with the carboxylic acid.

  • Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 20-30 minutes, maintaining the temperature at 0 °C.

    • Causality Note: The aqueous basic condition neutralizes the hydrochloride salt, freeing the amine for nucleophilic attack on the Boc-anhydride. Running the reaction at 0 °C minimizes potential side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Add ethyl acetate to the remaining aqueous solution.

    • Cool the mixture to 0 °C and carefully acidify to pH ~3 with 1M citric acid solution.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-(R)-3-Chlorophenylglycine as a white solid, which is often used in the next step without further purification.

PART B: Selective Reduction

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the crude N-Boc-(R)-3-Chlorophenylglycine (1.0 eq) from the previous step in anhydrous THF. Cool the solution to 0 °C.

  • Reducing Agent Addition: Add Borane-tetrahydrofuran complex solution (BH₃·THF, 1M in THF, approx. 1.5 - 2.0 eq) dropwise via a syringe, keeping the internal temperature below 5 °C.

    • Causality Note: Borane is a highly selective reducing agent for carboxylic acids in the presence of the less reactive carbamate (Boc) protecting group. The inert atmosphere is critical as borane reacts with moisture.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until gas evolution ceases. This destroys excess borane.

  • Work-up:

    • Concentrate the solution under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound as a pure white solid.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and MS. Confirm enantiomeric purity (>99% e.e.) via chiral HPLC analysis.

Application Spotlight 2: Dipeptide Synthesis via Amide Coupling

Scientific Context: The incorporation of non-natural amino acids into peptides is a cornerstone of peptidomimetic design. It can confer resistance to enzymatic degradation, modulate conformation, and enhance binding affinity. (R)-3-Chlorophenylglycine is an excellent candidate for structure-activity relationship (SAR) studies.[7]

Synthetic Strategy: The core of this application is the formation of an amide bond between the carboxylic acid of N-protected (R)-3-Chlorophenylglycine and the free amine of another amino acid ester. This is achieved using standard peptide coupling reagents.

G cluster_0 Reactants cluster_1 Reagents cluster_2 Process A N-Boc-(R)-3-Chlorophenylglycine F Carboxylic Acid Activation A->F B Amino Acid Ester HCl (e.g., L-Ala-OMe) E In situ Neutralization B->E C Coupling Agent (HATU, EDC) C->F D Base (DIPEA, NMM) D->E G Nucleophilic Attack E->G F->G H Protected Dipeptide G->H

Caption: Logical flow of a standard peptide coupling reaction.

Protocol: Synthesis of Boc-(R)-3-Cl-Phe-L-Ala-OMe

This protocol describes a typical coupling reaction to form a dipeptide.

  • Reactor Setup: To a dry round-bottom flask under an inert atmosphere, add N-Boc-(R)-3-Chlorophenylglycine (1.0 eq), L-Alanine methyl ester hydrochloride (1.05 eq), and a coupling additive like Hydroxybenzotriazole (HOBt, 1.1 eq).

  • Dissolution: Dissolve the solids in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C and add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Stir for 15 minutes.

    • Causality Note: DIPEA serves two purposes: it neutralizes the hydrochloride salt of the alanine methyl ester to free its amine, and it facilitates the activation of the carboxylic acid. Using an organic base prevents the introduction of water.

  • Coupling Agent Addition: Add the coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq), portion-wise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Track the consumption of the starting materials by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. This aqueous work-up removes the DMF, excess reagents, and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected dipeptide.

  • Characterization: Confirm the product's identity and purity by ¹H NMR and MS. Assess for any epimerization using chiral HPLC or by NMR analysis of the deprotected dipeptide.

Conclusion

(R)-3-Chlorophenylglycine hydrochloride is a high-value, versatile chiral building block that empowers medicinal chemists to construct complex and stereochemically defined molecules.[12] Its strategic combination of a chiral amine, a modifiable carboxylic acid, and an electronically distinct aromatic ring provides a robust platform for generating novel drug candidates. The protocols detailed herein demonstrate its practical utility in synthesizing key intermediates for therapeutically relevant targets, underscoring the critical role of such building blocks in accelerating the drug discovery process.

References

  • CN113121414A - Synthetic method of trelagliptin intermediate - Google P
  • FDA-Approved 1-(3-Chlorophenyl)Piperazine Hydrochloride API Manufacturers & Suppliers. (URL: [Link])

  • CN104961726A - Preparation method of trelagliptin - Google P
  • Sourcing 3-Chlorophenylglycine: A Guide for Pharma Buyers. (URL: [Link])

  • 1-(3-Chlorophenyl) piperizane hydrochloride Manufacturer - Shree Ganesh Chemicals. (URL: [Link])

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google P
  • DL-(3-Chlorophenyl)glycine - MySkinRecipes. (URL: [Link])

  • Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists - PubMed. (URL: [Link])

  • CN100591649C - Method of preparing R-(+)
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - PubMed Central. (URL: [Link])

  • Inside the Biology of the β3-Adrenoceptor - MDPI. (URL: [Link])

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. (URL: [Link])

  • Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst. (URL: [Link])

  • CN112694465A - Novel preparation process of trelagliptin succinate - Google P
  • Beta-3 Receptor Agonists - Semantic Scholar. (URL: [Link])

  • L-3-Chlorophenylglycine | C8H8ClNO2 | CID 1515291 - PubChem. (URL: [Link])

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. (URL: [Link])

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: [Link])

  • Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine - PubMed. (URL: [Link])

  • Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC. (URL: [Link])

  • Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine - PubMed. (URL: [Link])

  • CN101864464B - Chemical-enzyme method for preparing (S)
  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety - Journal of Medicinal and Nanomaterials Chemistry. (URL: [Link])

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve final product yield and purity.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary synthetic strategies for obtaining enantiomerically pure (R)-2-amino-2-(3-chlorophenyl)acetic acid?

There are two main strategies for synthesizing this chiral amino acid:

  • Asymmetric Synthesis: This approach builds the chiral center directly using a chiral catalyst or auxiliary. Methods like the enantioselective Strecker synthesis or catalytic asymmetric amination of a suitable precursor fall into this category.[1][2] While elegant and potentially high-yielding, these methods often require specialized, expensive catalysts and rigorous optimization.

  • Racemic Synthesis followed by Chiral Resolution: This is a more traditional and often more practical approach, especially at a larger scale. A racemic mixture of 2-amino-2-(3-chlorophenyl)acetic acid is first synthesized, typically via the Strecker or Bucherer-Bergs reaction.[3][4] The resulting racemate is then separated into its constituent enantiomers using a chiral resolving agent.[5] A key advantage is that the unwanted (S)-enantiomer can potentially be racemized and recycled, thus improving the overall process economy.[6]

Troubleshooting Guide: Racemic Synthesis & Chiral Resolution

This section addresses common problems encountered during the synthesis and resolution processes.

Part 1: Racemic Synthesis (Strecker Approach)

The Strecker synthesis is a robust method for producing racemic α-amino acids from aldehydes.[3][7] The process begins with 3-chlorobenzaldehyde, ammonia, and a cyanide source, followed by hydrolysis of the intermediate α-aminonitrile.

Workflow for Strecker Synthesis

Strecker_Workflow Start 3-Chlorobenzaldehyde Aminonitrile Racemic α-Aminonitrile Formation Start->Aminonitrile Reagents NH4Cl, KCN Reagents->Aminonitrile Hydrolysis Acid or Base Hydrolysis Aminonitrile->Hydrolysis Racemate Racemic (R,S)-2-amino-2- (3-chlorophenyl)acetic acid Hydrolysis->Racemate

Caption: General workflow for the Strecker synthesis of the racemic amino acid.

Q2: My Strecker reaction has a low yield. The primary issue seems to be incomplete conversion of the 3-chlorobenzaldehyde. What's going wrong?

Probable Cause: The issue often lies in the equilibrium of the initial imine formation step. The reaction between an aldehyde and ammonia to form an imine is reversible. If the equilibrium is not driven towards the imine, the subsequent nucleophilic attack by the cyanide ion will be inefficient.

Recommended Solutions:

  • pH Control: The pH of the reaction medium is critical. The reaction requires ammonia (NH3) to act as a nucleophile, but also needs mild acid to protonate the aldehyde's carbonyl group, making it more electrophilic.[3] Using ammonium chloride (NH4Cl) provides a source of both ammonia and a mild acidic environment (pKa of NH4+ is ~9.2). Ensure the pH is maintained in a slightly basic range (pH 8-10) to have sufficient free ammonia available for the initial attack.

  • Temperature: While gentle heating can sometimes favor imine formation, excessive temperatures can promote side reactions or decomposition of the aminonitrile. A typical range is 20-50°C.

  • Reagent Stoichiometry: Ensure you are using a slight excess of the ammonia and cyanide sources to push the equilibrium towards the product.

Q3: During the hydrolysis of the α-aminonitrile, I'm getting significant amounts of α-hydroxy acid as a byproduct. How can I prevent this?

Probable Cause: This indicates a competing hydrolysis pathway. The α-aminonitrile can be hydrolyzed to the desired amino acid, but under certain conditions (particularly harsh acidic conditions and high water concentration), it can also revert to the intermediate imine, which can then be hydrolyzed to the aldehyde, or the nitrile can be hydrolyzed before the amino group is stable, leading to the formation of the corresponding α-hydroxy acid (mandelic acid derivative).

Recommended Solutions:

  • Two-Stage Hydrolysis: A common industrial practice is to perform a controlled hydrolysis.

    • Step 1 (Amide formation): Use concentrated acid (e.g., 85% H2SO4) at a controlled temperature (e.g., 40-60°C). This selectively hydrolyzes the nitrile to an intermediate amide with minimal formation of the hydroxy acid.

    • Step 2 (Amino acid formation): After the initial step, dilute the reaction mixture with water and heat to reflux to complete the hydrolysis of the amide to the carboxylic acid.

  • Basic Hydrolysis: Alternatively, hydrolysis under strong basic conditions (e.g., refluxing with NaOH) followed by acidic workup can be effective and often minimizes the formation of the α-hydroxy acid byproduct.

ProblemProbable CauseRecommended Solution
Low Aldehyde Conversion Unfavorable imine equilibriumOptimize pH to 8-10; use a slight excess of NH3/CN-; control temperature (20-50°C).
α-Hydroxy Acid Byproduct Competing hydrolysis pathwayEmploy a two-stage acid hydrolysis (conc. acid then dilute acid) or switch to basic hydrolysis conditions.
Low Overall Yield Impure starting aldehydePurify 3-chlorobenzaldehyde by distillation before use to remove acidic or oxidized impurities.
Part 2: Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[8] For amino acids, this is typically achieved by forming diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][9]

Workflow for Chiral Resolution

Resolution_Workflow Racemate Racemic Amino Acid (R,S)-AA ResolvingAgent Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Racemate->ResolvingAgent Diastereomers Formation of Diastereomeric Salts (R)-AA-(L)-TA & (S)-AA-(L)-TA ResolvingAgent->Diastereomers Crystallization Fractional Crystallization (Exploit Solubility Difference) Diastereomers->Crystallization Solid Insoluble Diastereomer Salt (e.g., (R)-AA-(L)-TA) Crystallization->Solid Liquor Soluble Diastereomer Salt (in Mother Liquor) Crystallization->Liquor Liberation1 Liberate Free Amino Acid (pH Adjustment) Solid->Liberation1 Liberation2 Liberate & Recycle Liquor->Liberation2 Product (R)-Amino Acid Liberation1->Product Recycle Racemize & Recycle (S)-Amino Acid Liberation2->Recycle

Caption: General workflow for the chiral resolution of a racemic amino acid via diastereomeric salt formation.

Q4: I'm attempting to resolve the racemic amino acid with L-(+)-tartaric acid, but the precipitated salt has a very low diastereomeric excess (d.e.). How can I improve the separation?

Probable Cause: The selectivity of fractional crystallization is highly dependent on the crystallization conditions. A low d.e. indicates that the desired diastereomeric salt is not crystallizing selectively or is co-precipitating with the more soluble diastereomer.

Recommended Solutions:

  • Solvent System Optimization: This is the most critical parameter. The difference in solubility between the two diastereomeric salts can be maximized in a specific solvent or solvent mixture.

    • Start with polar protic solvents like methanol, ethanol, or water, as they are effective for salt crystallization.

    • Systematically screen mixtures (e.g., methanol/water, ethanol/water) at different ratios. The goal is to find a system where one salt is sparingly soluble while the other remains in solution.

  • Control Cooling Rate: Rapid cooling often leads to the entrapment of impurities and the co-precipitation of the more soluble diastereomer. Employ a slow, controlled cooling profile to allow for the selective crystallization of the less soluble salt. Seeding the solution with a few crystals of the pure desired diastereomer can also significantly improve selectivity.

  • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of the resolving agent can sometimes improve the purity of the initial crop of crystals, as there isn't enough of the agent to precipitate the more soluble salt. A patent for a similar compound, methyl alpha-amino (2-chlorophenyl) acetate, suggests using L(+) tartaric acid in a molar ratio of 0.9 to 1.4 in solvents like acetone, methanol, or ethanol.[10]

  • Recrystallization: The d.e. of the precipitated salt can almost always be improved by one or more recrystallization steps from a suitable solvent.

Q5: The resolution process works, but my maximum yield is only around 40-45%, which is close to the theoretical 50% limit. How can I improve the overall yield of the desired (R)-enantiomer?

Probable Cause: A classical resolution inherently limits the yield of one enantiomer to a theoretical maximum of 50%.[6] To surpass this, the unwanted (S)-enantiomer from the mother liquor must be recovered, racemized back to the (R,S)-mixture, and recycled into the resolution process.

Recommended Solutions:

  • Isolate the Unwanted Enantiomer: After filtering off the desired diastereomeric salt, treat the mother liquor to liberate the free (S)-amino acid. This is typically done by adjusting the pH to the isoelectric point of the amino acid, causing it to precipitate.

  • Racemization: The key to improving the overall yield is to convert the unwanted (S)-enantiomer back into the racemic mixture. For α-amino acids, this can often be achieved by:

    • Heating in an acidic or basic solution: The proton at the chiral α-carbon is acidic and can be removed, forming a planar achiral enolate intermediate. Reprotonation occurs from either face, leading to racemization. Heating in acetic anhydride or with a base like sodium hydroxide are common methods.

  • Recycle: Combine the racemized material with a fresh batch of racemic amino acid and re-introduce it into the resolution step. This creates a closed-loop process that can theoretically convert all of the starting material into the desired enantiomer over time.

Part 3: Final Product Isolation

Q6: After liberating the free (R)-amino acid from its diastereomeric salt, I'm having trouble forming a clean hydrochloride salt. The final product is sticky or has a low melting point.

Probable Cause: The presence of residual solvent (especially water) or impurities can interfere with proper salt formation and crystallization. The stoichiometry of the hydrochloric acid used is also crucial.

Recommended Solutions:

  • Ensure Anhydrous Conditions: After liberating the free amino acid and isolating it, ensure it is thoroughly dried under vacuum. The solvent used for the HCl salt formation (e.g., isopropanol, ethyl acetate) must also be anhydrous.

  • Use Anhydrous HCl: Use a solution of anhydrous HCl in a suitable organic solvent (e.g., HCl in isopropanol or dioxane) or bubble dry HCl gas through a solution of the free amino acid. Avoid using aqueous HCl, as the presence of water can lead to the formation of a hydrate or prevent clean crystallization.

  • Stoichiometry: Add a precise stoichiometric amount (1.0 to 1.05 equivalents) of HCl. A large excess of acid can lead to an oily or impure product.

  • Trituration/Recrystallization: If the initial product is oily, try triturating it with a non-polar solvent like diethyl ether or hexane to induce crystallization. If it is a solid with low purity, recrystallize it from a suitable solvent system, such as ethanol/ether or isopropanol/ethyl acetate.

References

  • CN113563214A - Synthetic method of aminoacetic acid.
  • Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis . American Chemical Society. [Link]

  • CN1927810A - Preparation method of chlorophenyl acetic acid.
  • α-CHLOROPHENYLACETIC ACID . Organic Syntheses Procedure. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

  • Functionalization of 3-Chlorobenzaldehyde . ResearchGate. [Link]

  • 3-Chlorophenylacetic acid . PubChem. [Link]

  • Resolution (Separation) of Enantiomers . Chemistry LibreTexts. [Link]

  • Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon . The Journal of Organic Chemistry - ACS Publications. [Link]

  • WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate.
  • Chiral resolution . Wikipedia. [Link]

  • Strecker Synthesis . Master Organic Chemistry. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines . White Rose eTheses Online. [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions . Nature. [Link]

  • 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride . AA Blocks. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization . The Royal Society of Chemistry. [Link]

  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography . PubMed. [Link]

  • A general, catalytic, and enantioselective synthesis of α-amino acids . Harvard University. [Link]

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters . Accounts of Chemical Research - ACS Publications. [Link]

  • Strecker Synthesis . Organic Chemistry Portal. [Link]

  • US20130095535A1 - Enzymatic resolution of racemic (2r,s)-2-(acetylamino)-3-methoxy-n-(phenylmethyl)propanamide.
  • Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes . MDPI. [Link]

  • US4379941A - Resolution of racemic amino acids.
  • Resolution (Separation) of Enantiomers . Chemistry Steps. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines . PubMed Central. [Link]

  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol . Microbial Cell Factories. [Link]

  • Racemic resolution . GalChimia. [Link]

  • OPTICAL RESOLUTION OF RACEMIC a-AMINO ACIDS ON A DYNAMIC CHIRAL STATIONARY PHASE BY LIGAND EXCHANGE CHROMATOGRAPHY . Marcel Dekker, Inc. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity . PMC - NIH. [Link]

  • Bucherer-Bergs Reaction . Cambridge University Press. [Link]

  • Strecker amino acid synthesis . Wikipedia. [Link]

  • Chiral Amino Acids Synthesis . Tosoh. [Link]

  • Bucherer-Bergs Reaction . Wiley Online Library. [Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications . Chemistry Notes. [Link]

  • WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.

Sources

Technical Support Center: Stereochemical Integrity of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical chiral building block. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to prevent racemization and ensure the stereochemical purity of your final products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride?

A1: Racemization is the process by which an enantiomerically pure compound, such as the (R)-enantiomer of 2-amino-2-(3-chlorophenyl)acetic acid, converts into an equal mixture of both its (R)- and (S)-enantiomers (a racemic mixture). For active pharmaceutical ingredients (APIs), stereochemistry is paramount. Often, only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, maintaining the stereochemical integrity of this chiral building block is a non-negotiable aspect of drug development, directly impacting the efficacy and safety of the final API.[1]

Q2: What is the primary chemical mechanism responsible for the racemization of this amino acid derivative during a reaction?

A2: The primary mechanism of racemization for α-amino acids, especially during activation for coupling reactions (e.g., amide bond formation), involves the formation of a planar intermediate that loses its original stereochemical information.[2][3] There are two predominant pathways:

  • Oxazolone (Azlactone) Formation: This is the most common pathway during peptide coupling or other reactions involving carboxyl group activation.[1][3] The activated carboxyl group is attacked intramolecularly by the nitrogen's lone pair (if N-acylated), forming a 5(4H)-oxazolone ring. The α-proton on this ring is highly acidic and can be easily abstracted by a base. The resulting planar enolate intermediate can be reprotonated from either face, leading to a mixture of (R) and (S) configurations.[1]

  • Direct Enolization/Carbanion Formation: Under basic conditions, a base can directly abstract the acidic α-proton from the amino acid.[2] The resulting carbanion is stabilized by resonance with the adjacent carbonyl group and the aromatic ring. This planar carbanion intermediate, upon reprotonation, can yield either enantiomer.[2]

The presence of the phenyl ring in 2-amino-2-(3-chlorophenyl)acetic acid can further stabilize the planar carbanion intermediate, potentially increasing its susceptibility to racemization compared to aliphatic amino acids.[4]

Troubleshooting Guide: Preventing Racemization in Key Reactions

This section provides direct, actionable strategies to mitigate racemization risk during common synthetic transformations.

Issue 1: Significant racemization observed during peptide coupling reactions.

Peptide bond formation is a high-risk step for racemization due to the necessary activation of the carboxylic acid.[5][6][7]

Root Cause Analysis & Mitigation Strategies

1. Choice of Coupling Reagent:

  • Explanation: The type of coupling reagent dictates the nature of the activated intermediate and its propensity to form an oxazolone. Carbodiimides like DCC and EDC can form highly reactive O-acylisourea intermediates, which are prone to racemization.[3] Uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP) are generally preferred as they proceed through less racemization-prone active esters.[1]

  • Recommendation:

    • High-Tier (Low Racemization): Utilize uronium/aminium reagents that incorporate a 7-azabenzotriazole (HOAt) moiety, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The pyridine nitrogen in the HOAt ester provides anchimeric assistance, accelerating the desired coupling reaction and outcompeting the racemization pathway.[8][9]

    • Mid-Tier: Reagents like HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective, especially when paired with an additive.[8]

    • Avoid (High Racemization Risk): Use carbodiimides (DCC, DIC, EDC) without racemization-suppressing additives.[3][10]

2. Use of Racemization-Suppressing Additives:

  • Explanation: Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial.[5] When used with a coupling reagent (especially carbodiimides), they form active esters in situ. These esters are more stable and less prone to oxazolone formation than the initial activated species, acting as a "racemization buffer."[5][9]

  • Recommendation: Always include an additive. HOAt is generally superior to HOBt in suppressing racemization.[9] OxymaPure® is an excellent, non-explosive alternative.[5]

3. Base Selection and Stoichiometry:

  • Explanation: The base is required to deprotonate the amino acid hydrochloride and neutralize the protonated amine of the coupling partner. However, excess or strong bases can readily abstract the α-proton, promoting racemization.[5]

  • Recommendation:

    • Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[5]

    • Avoid less hindered bases like triethylamine (TEA) where possible.

    • Use the minimum amount of base necessary. Typically, 2 equivalents are needed: one for the hydrochloride salt and one for the N-terminal amine of the coupling partner. Precise stoichiometry is key.

4. Temperature Control:

  • Explanation: Racemization is a kinetically controlled process with a positive activation energy.[11] Higher temperatures accelerate the rate of racemization, often more significantly than the rate of the desired coupling reaction.

  • Recommendation:

    • Initiate the activation step (addition of coupling reagent and base) at a low temperature, typically 0 °C.

    • Allow the reaction to warm to room temperature slowly. For particularly sensitive couplings, maintaining the reaction at 0 °C or even lower may be necessary, albeit at the cost of longer reaction times.[12][13]

Optimized Peptide Coupling Protocol

G cluster_activation Activation & Coupling cluster_workup Work-up A (R)-Amino Acid HCl & Coupling Partner in Aprotic Solvent (e.g., DMF, CH2Cl2) B Cool to 0 °C A->B C Add Additive (e.g., HOAt) B->C D Add Coupling Reagent (e.g., HATU) C->D E Slowly Add Base (DIPEA) (Maintain 0 °C) D->E F Stir at 0 °C for 15-30 min E->F G Allow to Warm Slowly to RT F->G H Monitor Reaction (TLC, LC-MS) G->H I Aqueous Work-up (Avoid strong acid/base washes) H->I

Caption: Optimized workflow for low-racemization peptide coupling.

Issue 2: Loss of stereochemical purity during reactions requiring basic conditions (not coupling).
Root Cause Analysis & Mitigation Strategies

1. pH Control:

  • Explanation: The α-proton of an amino acid is susceptible to abstraction under basic conditions, leading to the formation of a planar carbanion.[2] The rate of racemization generally increases with increasing pH, especially above pH 10.[14]

  • Recommendation: If basic conditions are unavoidable, maintain the pH as low as possible while still enabling the desired reaction. Use carefully controlled buffer systems if applicable. Avoid strong, concentrated bases like NaOH or KOH unless absolutely necessary and for very short durations at low temperatures.

2. Temperature Management:

  • Explanation: As with coupling reactions, elevated temperatures will significantly increase the rate of base-catalyzed racemization.[11]

  • Recommendation: Perform the reaction at the lowest feasible temperature. If a reaction requires heating, conduct a time-course study at various temperatures to find an optimal balance between reaction rate and stereochemical preservation.

3. Protecting Group Strategy:

  • Explanation: The N-terminal protecting group plays a crucial role. Electron-withdrawing protecting groups can increase the acidity of the α-proton, making the amino acid more susceptible to base-catalyzed racemization. Standard protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are generally well-behaved.[15][16][17]

  • Recommendation: Use standard, well-established protecting groups (Boc, Fmoc, Cbz). Avoid highly electron-withdrawing N-acyl groups if the molecule will be subjected to basic conditions.[18]

Issue 3: Racemization observed during work-up or purification.
Root Cause Analysis & Mitigation Strategies

1. pH Extremes During Extraction:

  • Explanation: Using strong acidic or basic washes during aqueous work-up can expose the product to pH extremes, creating an opportunity for racemization even at room temperature.[13]

  • Recommendation: Use mild washing agents. Saturated sodium bicarbonate (NaHCO₃) is preferable to stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). For acidic washes, dilute solutions of citric acid or ammonium chloride (NH₄Cl) are often sufficient. Always minimize the contact time with the aqueous phase.

2. Thermal Stress During Solvent Removal/Distillation:

  • Explanation: Prolonged heating during solvent removal can lead to racemization, particularly if residual acidic or basic impurities are present.

  • Recommendation: Remove solvents under reduced pressure at the lowest possible temperature (e.g., using a rotary evaporator with a water bath set to 30-40 °C). Avoid high-temperature distillations if possible.

Data Summary: Impact of Reaction Parameters on Stereochemical Purity

ParameterHigh Racemization Risk ConditionRecommended Low Racemization ConditionRationale
Coupling Reagent Carbodiimides (DCC, EDC) aloneUronium/Aminium salts (HATU, HCTU) or Phosphonium salts (PyBOP, PyAOP)Forms more stable active esters, faster coupling rates outcompete racemization.[1][8]
Additive NoneHOAt, OxymaPure®Forms an intermediate active ester that is less prone to oxazolone formation.[5][9]
Base Triethylamine (TEA), Strong inorganic basesDiisopropylethylamine (DIPEA), 2,4,6-CollidineSteric hindrance reduces the likelihood of α-proton abstraction.[5]
Temperature > 25 °C (Room Temp) or elevated0 °C, then slow warming to RTRacemization has a higher activation energy than coupling; lower T favors the desired reaction.[12][13]
pH (General) pH > 9pH 4-7Minimizes direct α-proton abstraction by base.[13][14]
N-Protecting Group Strong electron-withdrawing acyl groupsUrethane-type (Boc, Fmoc, Cbz)Urethane groups are less activating towards oxazolone formation than simple acyl groups.[17]

Mechanistic Visualization

G cluster_main Racemization via Oxazolone Intermediate cluster_prevention Prevention Strategy Start (R)-Amino Acid Derivative (N-Acylated & Activated) Oxazolone 5(4H)-Oxazolone Intermediate (Chiral Center Intact) Start->Oxazolone Intramolecular Cyclization Active_Ester HOAt Active Ester Start->Active_Ester Proton_Abstraction α-Proton Abstraction Oxazolone->Proton_Abstraction Base1 Base (e.g., DIPEA) Base1->Proton_Abstraction Enolate Planar Enolate/AChiral Intermediate (Loss of Stereochemistry) Proton_Abstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation R_Product (R)-Product Reprotonation->R_Product Protonation from 'bottom' face S_Product (S)-Product (Racemized) Reprotonation->S_Product Protonation from 'top' face Additive Additive (e.g., HOAt) Additive->Active_Ester Coupling Fast Aminolysis Active_Ester->Coupling Desired_Product Desired Peptide Product (Stereochemically Pure) Coupling->Desired_Product

Caption: Mechanism of racemization and the role of additives in prevention.

References

  • US9598353B2 - Process for the racemization of α-amino acids - Google P
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data - Cre
  • EP0214572A2 - Racemization of optically active compounds having a chlorine substituted chiral carbon atom - Google P
  • US4401820A - Process for racemizing optically active α-amino acids or a salt thereof - Google P
  • Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Coupling - Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Lecture 16 Protecting groups and racemiz
  • Epimeris
  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.
  • Coupling Reagents - Aapptec Peptides.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - MDPI.
  • Effect of basic pH on amino acid racemization and leaching in freshw
  • Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry - RSC Publishing.
  • Solid-State Deracemization via Temperature Cycles in Continuous Operation: Model-Based Process Design - ACS Public
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Amino Acid-Protecting Groups - SciSpace.
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed.
  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions - Bar-Ilan University.
  • pH Effects on Amino Acid Structures - YouTube.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Role of Additives during Deracemization Using Temper
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis | Request PDF - ResearchG
  • How does pH Affect Amino Acids? - YouTube.
  • Methods to prevent racemization of D-panthenol during chemical synthesis - Benchchem.
  • Protecting Groups in Peptide Synthesis | Biosynth.
  • The myth of coupling reagents - PubMed.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Amino Acid-Protecting Groups Amino Acid-Protecting Groups - Academia.edu.
  • Computational investigation of mechanisms for pH modul

Sources

Technical Support Center: Purification of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this critical chiral intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, providing potential causes and actionable solutions.

Crystallization Issues

Problem 1: The product oils out or fails to crystallize from the solution.

  • Potential Cause 1: Presence of Impurities. Impurities can act as eutectic contaminants, lowering the melting point of the mixture and preventing crystallization. Common impurities include residual starting materials, byproducts from the synthesis, or related amino acids.[1]

  • Solution:

    • Pre-purification: Before crystallization, consider a pre-purification step. This could involve washing the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are highly soluble.

    • Solvent System Optimization: Experiment with different solvent systems. For amino acid hydrochlorides, a mixture of a polar solvent (like methanol or ethanol) and a less polar anti-solvent (like isopropyl ether or n-hexane) can be effective. The polar solvent dissolves the product, and the gradual addition of the anti-solvent induces crystallization.

    • pH Adjustment: The solubility of amino acids is highly dependent on pH.[2][3] Ensure the pH of the aqueous solution is appropriately adjusted to minimize solubility before adding an organic anti-solvent. For the hydrochloride salt, the solution should be acidic.

  • Potential Cause 2: High Hygroscopicity. Amino acid hydrochlorides can be hygroscopic, absorbing moisture from the atmosphere to form a viscous oil or syrup.[4]

  • Solution:

    • Anhydrous Solvents: Use freshly dried solvents for the crystallization process.

    • Inert Atmosphere: Perform the crystallization under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture.

    • Co-crystallization: In some cases, forming a co-crystal with a non-hygroscopic co-former can reduce the overall hygroscopicity of the solid.[5][6]

Problem 2: Low yield after recrystallization.

  • Potential Cause 1: High Solubility in the Mother Liquor. The chosen solvent system may be too effective at dissolving the product, leading to significant losses in the filtrate.

  • Solution:

    • Optimize Solvent Ratio: Carefully adjust the ratio of the solvent and anti-solvent. The goal is to find a ratio that keeps the impurities in solution while minimizing the solubility of the desired product at the crystallization temperature.

    • Temperature Control: Cool the crystallization mixture slowly to the optimal temperature. A lower final temperature will generally decrease the solubility of the product and improve the yield. However, cooling too rapidly can lead to the precipitation of impurities.

    • Seeding: Introduce a small amount of pure seed crystals to the supersaturated solution to induce crystallization at a lower degree of supersaturation, which can improve both yield and crystal quality.

  • Potential Cause 2: Premature Crystallization. The product may be crystallizing out too early, trapping impurities within the crystal lattice.

  • Solution:

    • Hot Filtration: If the crude product is dissolved in a hot solvent, perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.

    • Slower Cooling: Employ a slower cooling rate to allow for the formation of larger, purer crystals.

Chiral HPLC Analysis Issues

Problem 3: Poor peak shape (tailing) for the analyte.

  • Potential Cause 1: Secondary Interactions with the Stationary Phase. The amino group of the analyte can interact with residual silanol groups on the silica-based chiral stationary phase, leading to peak tailing.[7]

  • Solution:

    • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%). These additives will interact with the active silanol sites and reduce their interaction with the analyte.

    • pH Adjustment: For reversed-phase separations, lowering the pH of the mobile phase with an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can protonate the silanol groups, reducing their ability to interact with the protonated amine of the analyte.[7]

  • Potential Cause 2: Column Overload. Injecting too much sample onto the column can lead to peak distortion, including tailing.[8]

  • Solution:

    • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure that the mass of the analyte on the column is within the linear range of the column's capacity.

Problem 4: Poor or no enantiomeric separation.

  • Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The chosen CSP may not have the necessary chiral recognition mechanism for this specific analyte.

  • Solution:

    • Screen Different CSPs: It is often necessary to screen a variety of CSPs. For phenylglycine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[9][10][11]

    • Consult Literature/Databases: Search for published methods for the separation of similar compounds to guide your column selection.

  • Potential Cause 2: Suboptimal Mobile Phase. The mobile phase composition plays a crucial role in chiral recognition.

  • Solution:

    • Vary Solvent Composition: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) and the non-polar solvent (e.g., hexane) in normal-phase chromatography.

    • Explore Additives: The presence and concentration of acidic or basic additives can significantly impact selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Starting Materials: Unreacted 3-chlorobenzaldehyde, cyanide sources, or other precursors.

  • The (S)-enantiomer: The opposite enantiomer is a common process-related impurity.

  • Diastereomers: If a chiral resolving agent is used, diastereomeric salts may be present.

  • Byproducts: Products of side reactions, such as over-oxidation or incomplete hydrolysis.

  • Inorganic Salts: Chlorides, sulfates, and ammonium salts can be introduced from reagents or pH adjustments.[12]

  • Related Amino Acids: If precursors are derived from fermentation, other amino acids might be present.[1]

Q2: How can I control the polymorphic form of the final product?

A2: Polymorphism is a critical consideration as different polymorphic forms can have different physical properties, including solubility and stability.[13] Control over polymorphism can be achieved by:

  • Solvent Selection: The choice of crystallization solvent can direct the formation of a specific polymorph.

  • Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can influence which polymorph is kinetically or thermodynamically favored.[14]

  • Additives: The presence of small amounts of specific impurities or designed additives can inhibit the formation of certain polymorphs or promote the growth of a desired form.[15]

  • Seeding: Seeding with crystals of the desired polymorph can ensure its preferential crystallization.

Q3: My purified product is highly hygroscopic. How can I handle and store it properly?

A3: The hydrochloride salt of an amino acid can be prone to moisture absorption. To manage this:

  • Drying: Ensure the final product is thoroughly dried under vacuum at a suitable temperature to remove residual solvents and moisture.

  • Handling: Handle the material in a low-humidity environment, such as a glove box or a dry room.

  • Storage: Store the product in a tightly sealed container with a desiccant. For long-term storage, consider placing it in a freezer at -20°C.

Q4: What is a good starting point for developing a chiral HPLC method for this compound?

A4: A good starting point would be to use a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose. For the mobile phase, begin with a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid for normal-phase chromatography. From there, you can optimize the separation by varying the ratio of the solvents and the type and concentration of the acidic or basic modifier.

Experimental Protocols

Protocol 1: Recrystallization of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

This protocol is a general guideline and may require optimization based on the impurity profile of your material.

  • Dissolution: In a round-bottom flask, dissolve the crude (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in a minimal amount of a suitable polar solvent, such as methanol, at an elevated temperature (e.g., 40-50°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution through a pre-warmed filter funnel to remove them.

  • Crystallization: Slowly add a less polar anti-solvent, such as n-hexane or isopropyl ether, to the warm, stirred solution until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Chiral HPLC Analysis

This is a starting point for method development.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: Isocratic elution with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation

Table 1: Solvent Systems for Recrystallization

Solvent System (Solvent:Anti-solvent)Typical Ratio (v/v)Notes
Methanol : n-Hexane1 : 2 to 1 : 5Good for inducing crystallization of polar compounds.
Ethanol : Isopropyl Ether1 : 1 to 1 : 4Isopropyl ether is a good anti-solvent for many organic salts.
Water : Acetone1 : 3 to 1 : 10The solubility in water can be high, requiring a larger volume of anti-solvent. pH control is critical.[16]

Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_analysis Analytical Workflow crude Crude Product dissolve Dissolve in Polar Solvent crude->dissolve filtrate Hot Filtration (Optional) dissolve->filtrate crystallize Add Anti-solvent & Cool filtrate->crystallize isolate Vacuum Filtration & Wash crystallize->isolate dry Vacuum Drying isolate->dry pure Pure Product dry->pure sample Purified Sample dissolve_hplc Dissolve in Mobile Phase sample->dissolve_hplc inject Inject on Chiral HPLC dissolve_hplc->inject analyze Analyze Data (Purity & ee) inject->analyze result Final Result analyze->result

Caption: A typical workflow for the purification and analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

Caption: A logic diagram for troubleshooting common purification and analysis issues.

References

  • European Patent Office. (n.d.). A process for the preparation of D-(-)-phenylglycine chloride hydrochloride (EP 0614882 A1). Retrieved from [Link]

  • Geem, C., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(43), 8345-8353.
  • Google Patents. (n.d.). Preparation process of D-phenylglycine methyl ester hydrochloride crystals (CN104829478A).
  • Huang, Z., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(5), 3044–3052.
  • Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.
  • Hendawy, M. (2014). Re: How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Kovács, A., et al. (2018). Impurity profile of amino acids? ResearchGate. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2017). Structure Control of Polysaccharide Derivatives for Efficient Separation of Enantiomers by Chromatography. Chemical Reviews, 117(15), 10311–10374.
  • Google Patents. (n.d.). Preparation method of chlorophenyl acetic acid (CN1927810A).
  • Giri, G., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 18(2), 1074–1080.
  • Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]

  • Chen, J., et al. (2016). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Molecular Pharmaceutics, 13(5), 1517–1522.
  • J. Chromatogr. A. (1995). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. Retrieved from [Link]

  • Newman, J., & Perrakis, A. (2013). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 7), 1214–1222.
  • Google Patents. (n.d.). Preparation method of chlorophenyl acetic acid (CN1927810A).
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • Chen, J., & Myerson, A. S. (2018). Controlling crystal polymorphism: from stability prediction to crystallization process design. Annual Review of Chemical and Biomolecular Engineering, 9, 293-315.
  • Zhang, Y., et al. (2022). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm, 24(1), 133-143.
  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 1-8.
  • Patsnap. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved from [Link]

  • Zhang, T., et al. (2020).
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
  • Lestari, M. L. A. D., & Indrayanto, G. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceuticals, 14(11), 1104.
  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Food and Chemical Toxicology. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Food and Chemical Toxicology, 166, 113217.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). Dipeptide compounds having fungicidal activity (US6001800A).
  • Google Patents. (n.d.). Method for crystallization of amino acids (US5118815A).
  • Lestari, M. L. A. D., & Indrayanto, G. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(21), 6630.
  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from [Link]

  • Artusio, F., et al. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals, 14(9), 805.
  • Google Patents. (n.d.). Synthetic method of aminoacetic acid (CN113563214A).
  • Peluso, P., & Chankvetadze, B. (2022). Chiral Recognition in Separation Sciences. Part I: Polysaccharide and Cyclodextrin Selectors. Molecules, 27(15), 4913.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of D-(-)-phenylglycine chloride hydrochloride (EP0614882A1).
  • Google Patents. (n.d.). Process for the preparation of D - (-) - phenylglycine chloride hydrochloride (NL9300422A).

Sources

Technical Support Center: Synthesis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this important synthetic process. (R)-2-amino-2-(3-chlorophenyl)acetic acid is a valuable chiral building block in the synthesis of various pharmaceuticals.[1][2] This guide provides in-depth, experience-based insights to help you overcome common challenges and optimize your synthetic route.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter during the synthesis. Each issue is presented in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low Overall Yield

Question: My overall yield of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is consistently low. What are the likely causes and how can I improve it?

Answer: Low overall yield can stem from several stages of the synthesis, most commonly from the initial formation of the aminonitrile or hydantoin intermediate, or during the final hydrolysis step. Let's break down the potential causes and solutions for each major synthetic route.

A. Strecker Synthesis Route:

The Strecker synthesis is a two-step method involving the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the amino acid.[3]

  • Cause 1: Incomplete Imine Formation. The initial reaction between 3-chlorobenzaldehyde and ammonia to form the imine is an equilibrium process. Inefficient imine formation directly translates to a lower yield of the α-aminonitrile intermediate.

  • Solution 1: Optimizing Imine Formation.

    • Ammonia Concentration: Ensure a sufficient excess of ammonia or an ammonium salt (e.g., ammonium chloride) is used to drive the equilibrium towards the imine.

    • Water Removal: The formation of the imine releases water. While often performed in aqueous media, consider the use of a dehydrating agent or a solvent system that allows for azeotropic removal of water if yields are persistently low.

  • Cause 2: Inefficient Cyanide Addition. The nucleophilic addition of cyanide to the imine is the crucial C-C bond-forming step. The reaction rate and extent can be influenced by pH and the presence of interfering species.

  • Solution 2: Enhancing Cyanide Nucleophilicity.

    • pH Control: The reaction is typically performed under mildly acidic to neutral conditions. If the pH is too low, the concentration of the free cyanide nucleophile will be diminished due to protonation to form HCN. Conversely, a high pH can lead to unwanted side reactions of the aldehyde. Careful control of pH is therefore critical.

    • Cyanide Source: Use a high-purity source of cyanide (e.g., KCN or NaCN). In situ generation of HCN from a cyanide salt and an acid is also a common practice.[4]

  • Cause 3: Over-hydrolysis or Incomplete Hydrolysis of the Nitrile. The final step, hydrolysis of the α-aminonitrile to the carboxylic acid, is often the most challenging. Harsh acidic or basic conditions can lead to decomposition or side reactions, while incomplete hydrolysis will result in the isolation of the corresponding amide as an impurity.[5][6][7][8]

  • Solution 3: Controlled Hydrolysis Protocol.

    • Stepwise Hydrolysis: Consider a two-stage hydrolysis. First, milder conditions (e.g., concentrated HCl at a controlled temperature) can convert the nitrile to the amide.[5] The reaction can be monitored by TLC or HPLC to ensure complete conversion of the nitrile. Subsequently, more forcing conditions (e.g., refluxing with 6M HCl) can be employed to hydrolyze the amide to the carboxylic acid.

    • Monitoring: Closely monitor the progress of the hydrolysis to avoid prolonged reaction times that could lead to degradation of the desired product.

B. Bucherer-Bergs Synthesis Route:

This multicomponent reaction involves the formation of a hydantoin intermediate from a ketone or aldehyde, cyanide, and ammonium carbonate.[9] The hydantoin is then hydrolyzed to the amino acid.

  • Cause 1: Inefficient Hydantoin Formation. The formation of the 5-(3-chlorophenyl)hydantoin is a complex equilibrium process.

  • Solution 1: Optimizing Hydantoin Synthesis.

    • Reaction Conditions: The reaction is typically heated in a sealed vessel to maintain the pressure of ammonia and carbon dioxide generated from the ammonium carbonate.[9] Ensure the reaction temperature and time are optimized.

    • Solvent: While often performed in aqueous ethanol, the use of other solvents like acetamide or DMF has been reported to improve yields in difficult cases.[10]

  • Cause 2: Difficult Hydrolysis of the Hydantoin Ring. Hydantoins are generally stable cyclic structures, and their hydrolysis requires vigorous conditions, which can also lead to product degradation.

  • Solution 2: Effective Hydantoin Hydrolysis.

    • Strong Base: Hydrolysis is typically achieved by heating with a strong base such as barium hydroxide or sodium hydroxide. This opens the hydantoin ring to form the corresponding amino acid salt.

    • Acidic Workup: Subsequent careful acidification is required to precipitate the free amino acid.

Issue 2: Poor Enantiomeric Excess (ee)

Question: My product shows a low enantiomeric excess for the desired (R)-enantiomer. What is causing the racemization and how can I prevent it?

Answer: Achieving high enantioselectivity is a critical aspect of this synthesis. Racemization can occur at different stages, and understanding the mechanism is key to its prevention.

  • Cause 1: Racemization of the α-Proton. The proton on the α-carbon of the amino acid is acidic and can be abstracted under certain conditions, leading to racemization.[11][12] This is particularly problematic during the hydrolysis step or if the product is exposed to basic conditions for extended periods.

  • Solution 1: Minimizing Racemization During Hydrolysis.

    • Avoid Excessively Harsh Conditions: While strong acid or base is needed for hydrolysis, prolonged exposure to high temperatures should be avoided. Optimize the reaction time and temperature to achieve complete hydrolysis with minimal racemization.

    • pH Control During Workup: During the workup and isolation, carefully control the pH. Avoid exposing the final product to strongly basic conditions.

    • Use of Racemization Suppressants: In some cases, the addition of certain reagents can help suppress racemization.[13]

  • Cause 2: Non-Stereoselective Synthesis. If a non-chiral synthetic route is employed (e.g., a standard Strecker or Bucherer-Bergs reaction without a chiral auxiliary or catalyst), the product will be a racemic mixture.[14]

  • Solution 2: Employing an Asymmetric Synthesis Strategy.

    • Chiral Resolution: A common approach is to synthesize the racemic amino acid and then resolve the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine), followed by fractional crystallization.

    • Asymmetric Strecker Reaction: This modification of the Strecker synthesis utilizes a chiral amine or a chiral catalyst to induce stereoselectivity in the cyanide addition step.

    • Enzymatic Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Issue 3: Presence of Impurities

Question: My final product is contaminated with persistent impurities. What are the likely side products and how can I remove them?

Answer: The nature of the impurities will depend on the synthetic route and reaction conditions. Here are some common side products and strategies for their removal.

  • Impurity 1: (R)-2-amino-2-(3-chlorophenyl)acetamide. This is a common impurity resulting from incomplete hydrolysis of the nitrile or hydantoin intermediate.[5][6]

  • Mitigation 1: Ensuring Complete Hydrolysis.

    • Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the amide intermediate.

    • Re-subjection to Hydrolysis Conditions: If the amide is detected in the final product, it may be necessary to re-subject the material to the hydrolysis conditions.

    • Purification: The amide can often be separated from the amino acid by recrystallization, as their solubilities can differ significantly.

  • Impurity 2: 3-Chlorobenzaldehyde. Unreacted starting material can carry through the synthesis.

  • Mitigation 2: Efficient Purification.

    • Extraction: During the workup, an extraction with a suitable organic solvent at the appropriate pH can remove the non-polar aldehyde from the aqueous solution containing the amino acid salt.

    • Recrystallization: The final product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol).

  • Impurity 3: Decarboxylation Product. Under harsh heating conditions, particularly in the presence of aldehydes, amino acids can undergo decarboxylation.[15][16]

  • Mitigation 3: Temperature Control. Avoid excessive temperatures during the reaction and workup.

  • Impurity 4: Over-amination Products. In the Strecker synthesis, the primary amine product can potentially react with another molecule of the aldehyde to form a secondary amine, leading to more complex byproducts.

  • Mitigation 4: Stoichiometric Control. Use a controlled excess of the ammonia source to favor the formation of the primary amine.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt in the final product?

A1: The hydrochloride salt is formed by reacting the final amino acid with hydrochloric acid. This serves several purposes:

  • Increased Stability: The salt form is generally more crystalline and stable than the free amino acid, making it easier to handle and store.

  • Improved Solubility: The hydrochloride salt is typically more soluble in water than the zwitterionic free amino acid.

  • Purification: The formation of the salt can be a purification step, as it often allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor.

Q2: Can I use a different halogen-substituted benzaldehyde as a starting material?

A2: Yes, the general synthetic routes described here (Strecker and Bucherer-Bergs) are applicable to other halogen-substituted benzaldehydes (e.g., 2-chlorobenzaldehyde or 4-chlorobenzaldehyde) to produce the corresponding substituted phenylglycines. However, the reaction conditions may need to be re-optimized for each new substrate due to differences in reactivity caused by the position of the halogen on the aromatic ring.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions are crucial when performing this synthesis:

  • Cyanide: Hydrogen cyanide and its salts are highly toxic. All manipulations involving cyanide should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.

  • Pressurized Reactions: The Bucherer-Bergs reaction is often performed in a sealed vessel under pressure. Ensure the reaction vessel is properly rated for the expected pressure and temperature.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and enantiomeric excess (using a chiral column).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

III. Visualizing the Chemistry

Diagram 1: General Strecker Synthesis Pathway

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Imine Imine 3-Chlorobenzaldehyde->Imine + NH3 - H2O Ammonia Ammonia Ammonia->Imine alpha-Aminonitrile alpha-Aminonitrile Imine->alpha-Aminonitrile + CN- Cyanide Cyanide Cyanide->alpha-Aminonitrile alpha-Aminonitrile_hydrolysis α-Aminonitrile Amide_Intermediate Amide_Intermediate alpha-Aminonitrile_hydrolysis->Amide_Intermediate H2O, H+ (mild) Amino_Acid (R/S)-2-amino-2-(3-chlorophenyl)acetic acid Amide_Intermediate->Amino_Acid H2O, H+ (strong) Racemization_Troubleshooting Start Low Enantiomeric Excess (ee) Observed Question Is an asymmetric method being used? Start->Question No No Question->No   Yes Yes Question->Yes   Implement_Asymmetric Implement Asymmetric Strategy: - Chiral Resolution - Asymmetric Catalyst/Auxiliary - Enzymatic Resolution No->Implement_Asymmetric Check_Conditions Investigate Racemization Conditions Yes->Check_Conditions End High Enantiomeric Excess Achieved Implement_Asymmetric->End Harsh_Hydrolysis Harsh Hydrolysis Conditions (High Temp, Long Time) Check_Conditions->Harsh_Hydrolysis Potential Cause Basic_Workup Exposure to Basic pH During Workup Check_Conditions->Basic_Workup Potential Cause Optimize_Hydrolysis Optimize Hydrolysis: - Lower Temperature - Shorter Reaction Time - Monitor Closely Harsh_Hydrolysis->Optimize_Hydrolysis Control_pH Maintain Acidic to Neutral pH During Workup and Isolation Basic_Workup->Control_pH Optimize_Hydrolysis->End Control_pH->End

Caption: Decision tree for troubleshooting low enantiomeric excess.

IV. References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850 , 75(1), 27-45. [Link]

  • Bucherer, H. T.; Bergs, W. German Patent 566,094, 1929 . [Link]

  • Groger, H. Catalytic Enantioselective Strecker Reactions. Chemical Reviews, 2003 , 103(8), 2795-2828. [Link]

  • O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 2004 , 37(8), 506-517. [Link]

  • Lipton, M. A.; Sorensen, E. J. A New Method for the Enantioselective Synthesis of α-Amino Acids. Journal of the American Chemical Society, 1996 , 118(3), 1039-1040. [Link]

Sources

Technical Support Center: Stability of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the stability of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, a critical chiral building block, under acidic conditions.[1] We will explore the primary degradation pathways, provide validated experimental protocols for stability assessment, and offer troubleshooting solutions for common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in an acidic medium?

When subjected to acidic conditions, the two principal stability concerns for this molecule are:

  • Racemization: This is the most significant risk. The chiral center at the alpha-carbon (Cα) is susceptible to epimerization, leading to the conversion of the desired (R)-enantiomer into its mirror image, the (S)-enantiomer. This results in a loss of enantiomeric purity, which is critical for pharmacological activity.

  • Chemical Degradation: While the core structure is relatively robust, harsh acidic conditions (e.g., high acid concentration, elevated temperatures) can induce chemical degradation. Potential pathways include decarboxylation or other reactions involving the amino and carboxylic acid functional groups.

Forced degradation studies are essential to systematically investigate these potential liabilities and to develop stability-indicating analytical methods.[2][3]

Q2: Can you explain the mechanism of acid-catalyzed racemization for this compound?

Certainly. The racemization of α-amino acids in acidic media proceeds through the formation of a planar carbanion intermediate.[4] The process is initiated by the removal of the proton from the alpha-carbon.

The mechanism involves two key steps:

  • Proton Abstraction: The acidic environment facilitates the abstraction of the proton attached to the chiral alpha-carbon.

  • Planar Intermediate Formation: The loss of the proton results in a planar, achiral carbanion intermediate, which is stabilized by resonance.

  • Reprotonation: The subsequent reprotonation can occur from either face of the planar intermediate with roughly equal probability, yielding a mixture of both the original (R)-enantiomer and the newly formed (S)-enantiomer.

This process ultimately leads to a racemic mixture (a 1:1 ratio of R and S enantiomers) if allowed to proceed to equilibrium.

G R_Enantiomer (R)-Enantiomer (Starting Material) Planar_Intermediate Planar Achiral Intermediate (Carbanion) R_Enantiomer->Planar_Intermediate - H+ Planar_Intermediate->R_Enantiomer + H+ (Re-protonation) S_Enantiomer (S)-Enantiomer (Racemized Product) Planar_Intermediate->S_Enantiomer + H+ (Re-protonation)

Caption: Acid-catalyzed racemization mechanism.

Q3: How should I design a forced degradation study to specifically evaluate stability in acidic conditions?

A well-designed forced degradation (or stress testing) study is crucial for understanding degradation pathways and developing a stability-indicating analytical method, as outlined in ICH guideline Q1A.[2][5] The goal is to achieve a target degradation of approximately 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability studies.[2]

The study should systematically vary key parameters:

  • Acid Type: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used.

  • Acid Concentration: A range from 0.1 N to 1 N is a typical starting point.

  • Temperature: Experiments can be conducted at room temperature and accelerated conditions (e.g., 40°C to 80°C).

  • Time: Exposure times can range from a few hours to several days, depending on the lability of the compound.

A control sample (dissolved in the same solvent system without acid) must be run in parallel to differentiate acid-induced changes from other effects.

Troubleshooting Guide

Problem: My chiral HPLC analysis shows a growing peak corresponding to the (S)-enantiomer over time. How can I minimize this racemization?

Cause: This observation directly indicates that racemization is occurring under your experimental conditions. The rate of racemization is highly dependent on temperature and the concentration of hydronium ions.[6]

Solutions:

  • Reduce Temperature: Perform your experiments at the lowest practical temperature. Racemization rates are significantly lower at reduced temperatures.

  • Lower Acid Concentration: If your experimental design permits, use a milder acidic condition. Even a small change in pH can have a substantial impact on the racemization kinetics.

  • Limit Exposure Time: Minimize the duration the compound is exposed to the acidic solution. Prepare samples immediately before analysis whenever possible.

  • Buffer Selection: If applicable to your process, consider using an acidic buffer system instead of a strong acid to maintain a constant, less aggressive pH.

Problem: I see a new, unidentified peak in my achiral HPLC analysis after acid stress testing. What is the next step?

Cause: The appearance of a new peak suggests chemical degradation of the parent molecule. The goal is to identify this degradation product to understand the stability profile fully.

Solutions:

  • LC-MS Analysis: The most effective next step is to analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight of the degradant, offering crucial clues to its structure.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector during your HPLC run to assess the peak purity of both the parent compound and the new peak. Co-elution can complicate analysis, and a non-homogenous peak indicates that your method may not be sufficiently specific.

  • Comparative Stressing: Compare the chromatograms from different stress conditions (e.g., acid vs. base vs. oxidative). If the peak is unique to the acid condition, it confirms the degradation is acid-catalyzed.

Experimental Protocols & Data

Protocol 1: Forced Degradation in Acidic Conditions

This protocol outlines a general procedure for subjecting (R)-2-amino-2-(3-chlorophenyl)acetic acid HCl to acid stress.

1. Reagent & Sample Preparation: a. Prepare stock solutions of 0.1 N HCl and 1.0 N HCl. b. Accurately weigh and dissolve the test compound in water or a relevant co-solvent to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: a. For each condition, mix equal volumes of the compound stock solution and the acid solution. b. Prepare a control sample by mixing the compound stock solution with the solvent (e.g., water). c. Incubate the samples at the desired temperatures (e.g., Room Temperature, 60°C).

3. Time-Point Sampling: a. Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24, 48 hours). b. Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., NaOH) to quench the reaction. c. Dilute the neutralized sample to a suitable concentration for HPLC analysis.

4. Analysis: a. Analyze the samples using both a validated stability-indicating achiral HPLC method and a chiral HPLC method.

Caption: Workflow for an acidic forced degradation study.

Table 1: Example Conditions for Acid Stress Testing
ParameterCondition 1 (Mild)Condition 2 (Intermediate)Condition 3 (Harsh)
Acid 0.1 N HCl1.0 N HCl1.0 N HCl
Temperature Room Temperature60°C80°C
Duration Up to 72 hoursUp to 24 hoursUp to 8 hours
Primary Observation Monitor for initial signs of racemization or degradation.Expect moderate degradation (target 5-20%).Used if no degradation is seen under milder conditions.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity

Direct analysis of enantiomeric purity is essential and can be achieved using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs are often effective for underivatized amino acids.

1. HPLC System:

  • A standard HPLC system with a UV detector.

2. Chiral Column:

  • Example: Astec CHIROBIOTIC® T or a similar polysaccharide-based CSP designed for amino acid enantiomers.

3. Mobile Phase:

  • A polar organic or reversed-phase mobile phase is typically required. An example starting point could be a mixture of Ethanol/Water/Acetic Acid. The exact composition must be optimized to achieve baseline separation of the (R) and (S) enantiomers.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Detection: UV at a suitable wavelength (e.g., 220 nm).
  • Column Temperature: 25°C (maintain consistent temperature).
  • Injection Volume: 10 µL

5. System Suitability:

  • Prepare a sample of the racemic (R/S) mixture.
  • Inject the racemic mixture to confirm the method can resolve the two enantiomers. The resolution factor between the (R) and (S) peaks should be >1.5.

6. Quantification:

  • Calculate the percentage of the (S)-enantiomer using the peak area percentages from the chromatogram:
  • % (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003.
  • Kats, M. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Truman, R. Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com; 2023. Available from: [Link]

  • Neuberger, A. Stereochemistry of the amino acids. Advances in Protein Chemistry. 1948;4:297-383.
  • Singh, R., & Kumar, R. A Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry; 2014.
  • Alsante, K. M., et al. Forced Degradation Studies for Biopharmaceuticals.
  • Patel, K., et al.

Sources

Technical Support Center: Purification of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chiral building block.

Introduction

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity, particularly its enantiomeric purity, is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights into removing common impurities and ensuring the high quality of your product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the purification of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

Q1: My synthesized (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is off-color (e.g., yellow or brown). What are the likely impurities?

A1: An off-color appearance often indicates the presence of residual reagents or byproducts from the synthesis. If you employed a Strecker synthesis, common colored impurities can arise from the polymerization of cyanide or side reactions involving the starting aldehyde, 3-chlorobenzaldehyde. Incomplete hydrolysis of the intermediate aminonitrile can also lead to impurities.

Troubleshooting:

  • Decolorization with Activated Carbon: Before recrystallization, you can treat a solution of your crude product with activated carbon to adsorb colored impurities. A patent for purifying a related compound, glycine, suggests adjusting the pH of an aqueous solution to 6 or less before treating with activated carbon for effective decolorization.[1]

  • Recrystallization: A well-executed recrystallization is often sufficient to remove baseline color.

Q2: My recrystallization is not yielding crystals, or I'm getting an oil. What should I do?

A2: Oiling out during recrystallization is a common problem, especially when the impurity levels are high or the wrong solvent system is used. The hydrochloride salt of an amino acid can also be hygroscopic, which can interfere with crystallization.

Troubleshooting:

  • Solvent System Optimization: For polar compounds like amino acid hydrochlorides, a mixed solvent system is often effective. An ethanol/water mixture is a good starting point, as a related compound, 3-chlorophenylacetic acid, can be crystallized from this system.[2] Start by dissolving the compound in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q3: How can I confirm the enantiomeric purity of my (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining enantiomeric purity.

Troubleshooting/Methodology:

  • Column Selection: Chiral stationary phases (CSPs) are essential for separating enantiomers. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin as the chiral selector, are particularly effective.[2] Polysaccharide-based CSPs are also widely used.

  • Mobile Phase: A simple LC-MS compatible mobile phase can often be used. A typical mobile phase for chiral separation of amino acids on a teicoplanin-based column could consist of a mixture of methanol or acetonitrile with an aqueous buffer (e.g., ammonium acetate or formate).

  • Method Development: Start with a screening of different chiral columns and mobile phase compositions to find the optimal conditions for baseline separation of the (R) and (S) enantiomers.

Q4: My reverse-phase HPLC analysis shows multiple peaks. What are they, and how can I remove them?

A4: Besides the enantiomeric impurity, other peaks on a reverse-phase HPLC chromatogram could correspond to:

  • Starting Materials: Unreacted 3-chlorobenzaldehyde or other reagents from the synthesis.

  • Side-Products: Byproducts from the Strecker synthesis, such as the corresponding α-hydroxy acid.

  • Degradation Products: If the compound has been stored improperly or subjected to harsh conditions.

Troubleshooting/Purification Strategy:

  • Recrystallization: This is the primary method for removing most chemical impurities. The different solubility profiles of the desired product and the impurities in the chosen solvent system allow for their separation.

  • Preparative HPLC: If recrystallization is insufficient, preparative reverse-phase HPLC can be used to isolate the pure compound. A C18 column with a mobile phase of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a common choice for purifying polar compounds.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a starting point for the purification of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. The optimal solvent ratio may need to be determined empirically.

Objective: To remove chemical impurities and obtain a crystalline solid of high purity.

Materials:

  • Crude (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.

  • Once the solid is dissolved, slowly add hot deionized water dropwise while stirring until the solution becomes slightly cloudy (turbid).

  • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture (use a slightly higher water content than the crystallization solvent).

  • Dry the crystals under vacuum to a constant weight.

Diagram of Recrystallization Workflow:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add minimal hot Ethanol A->B C Add hot Water until turbid B->C D Slow cool to RT C->D E Cool in ice bath D->E F Vacuum Filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H I Pure Product H->I

Caption: Workflow for the recrystallization of the target compound.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

This is a general method development guide. Specific conditions will depend on the available instrumentation and column.

Objective: To separate and quantify the (R) and (S) enantiomers of 2-amino-2-(3-chlorophenyl)acetic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral column (e.g., Astec CHIROBIOTIC T, or a cellulose-based CSP like Lux Cellulose-2)

Suggested Starting Conditions:

ParameterCondition
Column Astec CHIROBIOTIC T (teicoplanin-based)
Mobile Phase 80:20 (v/v) Methanol : 20 mM Ammonium Acetate in Water
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 10 µL

Procedure:

  • Prepare a standard solution of a racemic mixture of (R,S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride to establish the retention times of both enantiomers.

  • Prepare a solution of your purified sample at a known concentration.

  • Inject the racemic standard and then your sample onto the HPLC system.

  • Identify the peaks corresponding to the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (% ee) of your sample using the peak areas.

Diagram of Chiral HPLC Logic:

Chiral_HPLC_Logic A Racemic Mixture (R & S) B Chiral Stationary Phase A->B Injection C Differential Interaction B->C Elution D Separated Enantiomers (R and S peaks) C->D Detection

Caption: Principle of chiral separation by HPLC.

References

  • Google Patents. US5254729A - Method for purifying glycine.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

Sources

Technical Support Center: Optimizing Crystallization of (R)-2-amino-2-(3-chlorophenyl)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization of this critical chiral intermediate. High purity, particularly enantiomeric purity, is paramount for its use in pharmaceutical applications, and crystallization is the most crucial step in achieving this.

This document provides a structured approach to troubleshooting and optimizing your crystallization process, grounded in scientific principles and field-proven experience.

Introduction to (R)-2-amino-2-(3-chlorophenyl)acetic acid Hydrochloride

(R)-2-amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid derivative and a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] As the hydrochloride salt, its stability and handling properties are improved, making it suitable for pharmaceutical development.[2] The crystallization process is not merely a method of solidification but a sophisticated purification technique designed to isolate the desired (R)-enantiomer from chemical and, most importantly, its unwanted (S)-enantiomer.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the crystallization of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

Q1: What is the most critical factor for achieving high purity during crystallization?

A1: The control of supersaturation is the most critical factor. Supersaturation is the driving force for both nucleation (the birth of new crystals) and crystal growth. If the level of supersaturation is too high (e.g., through very rapid cooling or fast anti-solvent addition), spontaneous nucleation will dominate, leading to the formation of small, impure crystals that can trap solvent and impurities within their lattice.[3] A slow, controlled approach to generating supersaturation is essential for growing larger, more perfect crystals with higher purity.

Q2: How do I select an appropriate solvent system?

A2: An ideal solvent system consists of a "solvent" in which the compound is readily soluble at higher temperatures and sparingly soluble at lower temperatures, and an "anti-solvent" in which the compound is poorly soluble. For (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, which is a salt, polar protic solvents are good candidates.

  • Solvent: Water or a mixture of a short-chain alcohol (e.g., methanol, ethanol) and water is a good starting point. The hydrochloride salt form enhances aqueous solubility.[4][5]

  • Anti-solvent: A more non-polar, water-miscible organic solvent like isopropanol (IPA), acetone, or acetonitrile is typically used. The addition of an anti-solvent reduces the solubility of the salt in the mixture, inducing crystallization.[6][7]

The choice depends on balancing yield and purity. The ideal system will show a steep solubility curve with respect to temperature and anti-solvent concentration.

Q3: What is the role of pH in the crystallization of this compound?

A3: pH is a critical parameter for any amino acid crystallization. Amino acids are zwitterionic, but their net charge is highly dependent on the solution pH.[8]

  • At Low pH: The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH3+), resulting in a net positive charge. As a hydrochloride salt, the compound is already in a low pH environment, which generally increases its solubility in aqueous media.

  • At the Isoelectric Point (pI): The amino acid exists as a neutral zwitterion (-COO- and -NH3+), where its solubility is at a minimum.[9] For simple amino acids, the pI is typically between 5.5 and 6.2.[8]

  • At High pH: The amino group is deprotonated (-NH2) and the carboxylic acid is deprotonated (-COO-), resulting in a net negative charge.

For the hydrochloride salt, crystallization is typically performed from an acidic solution to maintain the salt form. Attempting to crystallize near the pI would precipitate the free amino acid, not the hydrochloride salt. Maintaining a slight excess of HCl can prevent the free amino acid from crashing out.[4]

Q4: Should I use seeding? What are the benefits?

A4: Yes, seeding is highly recommended for achieving consistent results. Seeding involves adding a small quantity of high-purity crystals of the target compound to the supersaturated solution. This provides a template for crystal growth, bypassing the stochastic nature of primary nucleation.

  • Benefits of Seeding:

    • Controls Nucleation: Prevents spontaneous nucleation at high supersaturation, leading to better crystal size distribution.

    • Improves Consistency: Ensures batch-to-batch reproducibility in terms of crystal form (polymorph) and particle size.

    • Can Enhance Purity: By allowing growth to occur at lower supersaturation levels, the risk of impurity incorporation is reduced.

Troubleshooting Guide

This section addresses specific problems you may encounter during crystallization, their probable causes, and actionable solutions.

Problem 1: Low Chemical Purity / Presence of Impurities

Symptoms:

  • Analytical tests (e.g., HPLC, NMR) show the presence of starting materials, by-products, or other unknown peaks.

  • Crystals have a noticeable color (e.g., yellow or brown tint).

Potential Cause Scientific Explanation Recommended Solution
Crystallization Occurred Too Rapidly Fast cooling or rapid addition of anti-solvent creates high supersaturation, causing impurities to be trapped (occluded) within the rapidly growing crystal lattice.[3]1. Reduce Cooling Rate: Implement a slower, controlled cooling profile (e.g., 5-10 °C per hour).[10] 2. Slow Down Anti-solvent Addition: Add the anti-solvent dropwise over an extended period with efficient stirring. 3. Increase Solvent Volume: Use a slightly larger volume of the primary solvent to ensure impurities remain in the mother liquor.
Poor Solvent System Selection The chosen solvent system may not effectively differentiate between the desired product and the impurities (i.e., the impurities are also poorly soluble).1. Screen Different Solvent/Anti-solvent Systems: Test various combinations (e.g., Water/IPA, Methanol/Acetone, Ethanol/Acetonitrile) to find a system where the impurity has significantly higher solubility than the product at the final crystallization temperature. 2. Perform a Wash Step: After filtration, wash the crystal cake with a small amount of cold anti-solvent or a mixture rich in anti-solvent to dissolve surface impurities.
Residual Starting Materials/By-products Synthesis of related compounds like chlorophenylacetic acid can leave precursors such as mandelic acid.[11] These structurally similar molecules can co-crystallize.1. pH Adjustment: Some acidic or basic impurities can be removed by careful pH adjustment of the initial solution before crystallization, though care must be taken not to precipitate the free amino acid. 2. Activated Carbon Treatment: If impurities are colored, add a small amount of activated carbon to the hot solution before crystallization, then filter it out to remove chromophores.
Problem 2: Low Enantiomeric Purity

Symptoms:

  • Chiral HPLC analysis shows a peak for the undesired (S)-enantiomer that exceeds the acceptable limit.

Potential Cause Scientific Explanation Recommended Solution
Conglomerate Formation In some cases, enantiomers can crystallize as separate (R) and (S) crystals (a conglomerate). If crystallization is too fast, both can nucleate simultaneously.1. Preferential Crystallization: This advanced technique involves seeding a supersaturated solution of the racemate with pure (R)-enantiomer crystals to selectively crystallize only the desired enantiomer. This requires careful control of temperature and concentration. 2. Slower Crystallization: As with chemical impurities, a slower, more controlled crystallization process gives the system a better chance to selectively grow the desired enantiomer crystals from the seed.
Racemization During Synthesis/Workup The chiral center (alpha-carbon) can be susceptible to epimerization under harsh pH or high-temperature conditions, increasing the amount of the (S)-enantiomer in the crude material.1. Optimize Upstream Conditions: Review the synthesis and workup steps to ensure that pH and temperature are kept moderate. 2. Multiple Recrystallizations: If the enantiomeric excess (e.e.) of the crude material is low, multiple recrystallization steps may be necessary to enrich the desired (R)-enantiomer. The mother liquor from each step will become enriched in the (S)-enantiomer.
Problem 3: Poor Crystal Quality or Inconsistent Particle Size

Symptoms:

  • Formation of very fine needles or small, powder-like crystals.

  • Wide particle size distribution.

  • Crystal agglomeration (clumping).

Potential Cause Scientific Explanation Recommended Solution
High Supersaturation / Spontaneous Nucleation A rapid drop in temperature or fast anti-solvent addition leads to a "crash-out" precipitation, favoring nucleation over growth, resulting in many small crystals.1. Control Supersaturation: Use a slower cooling ramp or add anti-solvent at a much slower rate. 2. Use Seeding: Introduce seed crystals at a point of slight supersaturation to promote controlled growth on existing surfaces rather than new nucleation.
Inefficient Agitation Poor mixing creates localized zones of high supersaturation, leading to non-uniform nucleation and growth. It can also cause agglomeration of existing crystals.1. Optimize Stirring: Use an appropriate stirrer (e.g., overhead mechanical stirrer for larger volumes) and agitation speed to ensure the solution is homogeneous without causing excessive crystal breakage (secondary nucleation).
Presence of Impurities Certain impurities can act as habit modifiers, inhibiting growth on specific crystal faces and leading to undesirable shapes like fine needles.1. Purify Crude Material: If possible, perform a preliminary purification step (e.g., flash chromatography, another crystallization) to remove problematic impurities before the final crystallization.
Problem 4: Low or No Crystal Yield

Symptoms:

  • Very few or no crystals form upon cooling or anti-solvent addition.

  • The final isolated product weight is significantly lower than expected.

Potential Cause Scientific Explanation Recommended Solution
Solution is Undersaturated Too much solvent was used, and the concentration of the compound never reached the point of supersaturation upon cooling or anti-solvent addition.1. Concentrate the Solution: Gently heat the solution under reduced pressure (e.g., using a rotary evaporator) to remove some of the primary solvent until the solution becomes slightly turbid. Then, proceed with the controlled cooling/anti-solvent addition.
Metastable Zone is Too Wide The solution can remain clear in a supersaturated state without nucleating. This is common in very pure solutions without nucleation sites.1. Induce Nucleation:     a) Add Seed Crystals: This is the most reliable method.     b) Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.     c) Ultrasonic Bath: Brief sonication can sometimes induce nucleation.
Compound is Too Soluble in the Final Solvent Mixture The ratio of solvent to anti-solvent is not optimal, and the product remains dissolved even at low temperatures.1. Add More Anti-solvent: Continue the slow addition of anti-solvent until turbidity is observed, then allow the solution to stand and crystals to grow. 2. Cool to a Lower Temperature: If feasible, cool the mixture in an ice-water or ice-salt bath to further decrease solubility.

Visual Workflows and Protocols

General Crystallization Workflow

The following diagram illustrates a typical workflow for cooling or anti-solvent crystallization with seeding.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolution 1. Dissolution Dissolve crude product in minimum hot solvent hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities dissolution->hot_filtration cooling 3. Controlled Cooling Cool solution to point of slight supersaturation hot_filtration->cooling seeding 4. Seeding Add seed crystals cooling->seeding growth 5. Crystal Growth Slow cooling / anti-solvent addition to final temperature seeding->growth aging 6. Aging / Maturation Hold at final temperature with stirring growth->aging filtration 7. Filtration Isolate crystals (e.g., Buchner funnel) aging->filtration washing 8. Washing Wash with cold anti-solvent filtration->washing drying 9. Drying Dry under vacuum washing->drying

Caption: General workflow for purification via crystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common crystallization problems.

Caption: Decision tree for troubleshooting crystallization issues.

Experimental Protocol: Anti-Solvent Crystallization

This protocol provides a robust starting point for purifying (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

Materials:

  • Crude (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

  • Solvent: Deionized Water

  • Anti-solvent: Isopropanol (IPA), chilled to 0-5 °C

  • Seed crystals: High-purity (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

  • Jacketed reaction vessel with overhead stirrer and temperature control

Procedure:

  • Dissolution: Charge the reactor with the crude material. Add deionized water (e.g., 3-5 mL per gram of crude material) and begin stirring. Heat the mixture to 60-70 °C until all solids are completely dissolved.

  • Hold and Clarify: Hold the solution at 60-70 °C for 15-30 minutes. If any particulate matter remains, perform a hot filtration through a suitable filter medium.

  • Controlled Cooling: Cool the solution at a controlled rate (e.g., 10-15 °C/hour) to the seeding temperature, for example, 45-50 °C. The solution should remain clear.

  • Seeding: Prepare a slurry of seed crystals (approx. 0.1-1.0% of crude material weight) in a small amount of IPA. Add the seed slurry to the reactor.

  • Maturation: Hold the seeded solution at the seeding temperature for 1-2 hours with gentle agitation to allow the seeds to mature. A slight turbidity should become evident.

  • Anti-solvent Addition: Begin the slow, dropwise addition of chilled IPA. A typical ratio might be 2-4 volumes of IPA for every volume of water used. The addition should take place over 2-4 hours.

  • Final Cooling and Aging: Once the anti-solvent addition is complete, continue to cool the slurry slowly to a final temperature of 0-5 °C over 2-3 hours. Hold the slurry at this temperature for at least 2 hours (aging) to maximize yield.

  • Isolation: Isolate the crystals by filtration (e.g., on a Buchner funnel).

  • Washing: Gently wash the crystal cake with a small amount of pre-chilled IPA to displace the mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol: Chiral Purity Analysis by HPLC

Objective: To determine the enantiomeric purity of the crystallized product.

Parameter Condition
Column Chiral Stationary Phase (CSP), e.g., Astec® CHIROBIOTIC® T
Mobile Phase Example: 80:20 (v/v) Methanol / Water with 0.2% Formic Acid[4]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 205 nm[4]
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the dried crystals in the mobile phase to a concentration of ~0.5 mg/mL.

Analysis:

  • The (R)- and (S)-enantiomers should be resolved into two separate peaks.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

References

  • E. van den Bongard, H. Meekes, K. J. F. M. Jacobs, J. H. M. Kroon, W. J. P. van Enckevort, On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals, CrystEngComm, 2015, 17, 1483-1490. [Link]

  • E. L. Eliel, M. T. Fisk, T. Prosser, α-CHLOROPHENYLACETIC ACID, Organic Syntheses, 1956, 36, 16. [Link]

  • Wikipedia contributors, Hydrochloric acid, Wikipedia, The Free Encyclopedia. [Link]

  • CN1927810A, Preparation method of chlorophenyl acetic acid, Google P
  • Discussion on ResearchGate, How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Achieve Chem, What Problems Might Occur If Crystallization Occurs Too Rapidly? Achieve Chem News. [Link]

  • P. R. E. Mittl, P. J. W. D. Mc Ardle, Predicting the Effect of Chemical Factors on the pH of Crystallization Trials, Crystal Growth & Design, 2007, 7(12), 2445-2453. [Link]

  • US5118815A, Method for crystallization of amino acids, Google P
  • Master Organic Chemistry, Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • A. D. L. T. G. Amarasinghe, et al., Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization, Analyst, 2014, 139(16), 4099-4108. [Link]

  • National Center for Biotechnology Information, 3-Chlorophenylacetic acid, PubChem Compound Database. [Link]

  • The Organic Chemistry Tutor, How To Calculate The Isoelectric Point of Amino Acids and Zwitterions, YouTube. [Link]

  • Phenomenex, Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • A. B. Diéguez-Vázquez, et al., Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation, Chemical Reviews, 2021, 121(21), 13348-13431. [Link]

  • X. Guo, Y. Gao, Z. Meng, T. Gao, Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model, Materials, 2022, 15(15), 5092. [Link]

  • JP4356292B2, Method for producing amino acid ester hydrochloride, Google P
  • H. Huo, et al., Investigation of the operating conditions to morphology evolution of β-l-glutamic acid during seeded cooling crystallization, White Rose Research Online. [Link]

  • ResearchGate, Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. ResearchGate. [Link]

  • National Center for Biotechnology Information, (r)-2-Amino-2-(4-chlorophenyl)acetic acid, PubChem Compound Database. [Link]

  • ResearchGate, ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate. [Link]

  • H. Ito, et al., Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid, ACS Omega, 2022, 7(3), 3183-3190. [Link]

  • US2404503A, Preparation of amino acids
  • S. Kopec, U. Holzgrabe, Impurity profile of amino acids? Pharmeuropa Scientific Notes, 2005, 1, 1-6. [Link]

  • V. Molinero, et al., Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine, The Journal of Physical Chemistry Letters, 2022, 13(10), 2354-2360. [Link]

  • Technobis, Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis. [Link]

  • RM@Schools, Antisolvent Crystallization. RM@Schools. [Link]

  • Chemistry LibreTexts, 25.3: Isoelectric Points and Electrophoresis. Chemistry LibreTexts. [Link]

  • Discrete Learning, How to Calculate Isoelectric Points for Amino Acids. YouTube. [Link]

  • 001Chemical, CAS No. 7292-71-9, 2-Amino-2-(3-chlorophenyl)acetic acid. 001Chemical. [Link]

  • U.S. Pharmacopeia, Description and Solubility. U.S. Pharmacopeia. [Link]

Sources

Technical Support Center: Forced Degradation Studies of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. It is designed in a practical question-and-answer format to address common challenges and provide robust, scientifically-grounded protocols. Our approach emphasizes understanding the "why" behind experimental choices to ensure the development of a truly effective stability-indicating method.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purpose and execution of forced degradation studies in line with regulatory expectations.

Q1: What is the primary objective of performing a forced degradation study on (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride?

A1: The primary objective is to intentionally degrade the molecule under more severe conditions than those used in accelerated stability testing.[1][2] This helps to:

  • Identify Potential Degradants: It reveals the likely degradation products that could form under long-term storage, providing a "worst-case" scenario.[3]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in identifying its intrinsic stability and potential liabilities.[3][4]

  • Develop and Validate Stability-Indicating Methods: The core purpose is to generate samples containing the parent drug and its degradation products. These samples are then used to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradants.[1] This is a critical requirement of regulatory bodies like the ICH.[5][6]

Q2: What are the key structural features of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride that I should consider before starting my experiments?

A2: The molecule's structure dictates its potential degradation pathways. Key features include:

  • Chiral Center: The alpha-carbon is a stereocenter. Racemization (conversion to the (S)-enantiomer) should be monitored under both thermal and hydrolytic stress.

  • Amino Group: This primary amine is a nucleophile and a base. It is susceptible to oxidation and can react with other molecules. As a hydrochloride salt, its reactivity is initially masked but becomes relevant in solution.

  • Carboxylic Acid Group: This group can undergo decarboxylation under heat. It can also form esters if refluxed in alcoholic solvents.

  • Chlorophenyl Ring: The aromatic ring is a chromophore, making the molecule susceptible to photodegradation. The C-Cl bond can potentially be cleaved under high-energy photolytic conditions.

Q3: What are the standard stress conditions mandated by ICH guidelines?

A3: The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the necessary stress conditions.[5][7] These typically include:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., HCl).

  • Base Hydrolysis: Treatment with a strong base (e.g., NaOH).

  • Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Stress: Exposing the solid drug substance and a solution to high temperatures.

  • Photostability: Exposing the solid drug substance and a solution to a combination of visible and UV light, as detailed in ICH Q1B.[6]

Q4: What is the ideal level of degradation to aim for, and why is "no degradation" or "100% degradation" not useful?

A4: The generally accepted target is to achieve 5-20% degradation of the parent drug.[7]

  • Why not <5%? Insufficient degradation may not produce enough of the primary degradants at a detectable level to properly challenge the analytical method's specificity.

  • Why not >20%? Excessive degradation can lead to the formation of secondary or tertiary degradants, which may not be relevant to real-world stability. It can also make it difficult to obtain a clean mass balance and may obscure the primary degradation pathways. The goal is to see the initial, most likely degradation products, not to completely destroy the molecule.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue / QuestionPotential Cause & ExplanationRecommended Action
No significant degradation is observed under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 60°C for 24h). The molecule is highly stable under these conditions. The hydrochloride salt form may offer some initial protection against acid-catalyzed hydrolysis.Increase the severity of the conditions methodically. First, increase the temperature (e.g., to 80°C). If still no degradation, increase the concentration of the stressor (e.g., to 1 M HCl/NaOH). If the drug remains stable after refluxing in 5 M acid/base, it can be considered stable under hydrolytic stress.[8]
The drug degrades almost completely (>80%) as soon as the acid/base is added. The molecule is extremely labile to hydrolysis. This can happen with compounds that have highly susceptible functional groups.Reduce the severity of the conditions. Start with milder concentrations (e.g., 0.01 M or even 0.001 M HCl/NaOH). Conduct the experiment at a lower temperature (e.g., room temperature or 40°C) and take time points more frequently (e.g., 1, 2, 4, and 8 hours).[8]
My oxidative stress results using H₂O₂ are not reproducible. Hydrogen peroxide degradation can be catalyzed by trace metals. The reaction rate is also highly dependent on temperature and the presence of light.Ensure all glassware is scrupulously clean. Use high-purity water and reagents. Control the temperature precisely using a water bath. Protect the reaction from light by wrapping the flask in aluminum foil.
My solid-state sample shows significant degradation in the "dark control" during a photostability study. This indicates that the degradation is caused by heat generated within the photostability chamber, not by light.The "dark control" sample validates the experiment by isolating the effect of light. In this case, your molecule is thermally labile at the chamber's operating temperature. Report this finding and conduct a separate, controlled thermal degradation study at that temperature.
My HPLC chromatogram shows a loss of the main peak, but no new degradation peaks appear. This could be due to several reasons: 1. The degradant is not UV-active. 2. The degradant is not eluting from the column (highly polar or non-polar). 3. The degradant is volatile. 4. The drug has precipitated out of solution.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to look for non-UV-active compounds. 2. Modify the mobile phase gradient to elute a wider range of polarities. 3. Check for mass balance. A significant loss of total peak area suggests non-eluting or volatile products. 4. Visually inspect the sample for any precipitate before injection.

Part 3: Experimental Protocols & Methodologies

These protocols provide a robust starting point. Always begin with milder conditions and increase severity as needed to achieve the target 5-20% degradation.

Workflow for Forced Degradation Studies

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in Diluent) hydro Hydrolytic (Acid & Base) prep->hydro Expose Aliquots oxid Oxidative (H₂O₂) prep->oxid Expose Aliquots photo Photolytic (ICH Q1B Light/UV) prep->photo Expose Aliquots thermal Thermal (Heat) prep->thermal Expose Aliquots control Prepare Control Sample (Unstressed, t=0) analyze Analyze via Stability- Indicating HPLC Method control->analyze neutralize Neutralize/Quench (If applicable) hydro->neutralize oxid->neutralize photo->neutralize thermal->neutralize dilute Dilute to Target Conc. neutralize->dilute dilute->analyze eval Evaluate Peak Purity, Mass Balance, % Degradation analyze->eval

Caption: General workflow for conducting forced degradation studies.

Protocol 1: Hydrolytic Degradation (Acid & Base)
  • Sample Preparation: Prepare a 1 mg/mL solution of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride in a suitable solvent (e.g., water or a 50:50 mixture of water:acetonitrile).

  • Acid Stress:

    • To 5 mL of the sample solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the solution in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Base Stress:

    • To 5 mL of the sample solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Maintain the solution at room temperature, as amino acids can be more susceptible to base-catalyzed racemization and degradation.

    • Withdraw aliquots at time points (e.g., 1, 4, 8 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized samples to the target analytical concentration and analyze by HPLC.

Causality Insight: Neutralization is critical to stop the degradation reaction, ensuring that the observed degradation is only a function of the stress time and temperature.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution as described above.

  • Oxidative Stress:

    • To 5 mL of the sample solution, add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction by taking aliquots at various time points (e.g., 2, 8, 24 hours). The reaction can be quenched by dilution if necessary.

  • Analysis: Dilute the samples to the target concentration and analyze immediately, as some oxidation products can be unstable.

Causality Insight: A 3% H₂O₂ solution is a standard starting point.[8] The amino group is a likely target for oxidation. If no degradation is observed, the temperature can be slightly increased (e.g., to 40°C).

Protocol 3: Thermal Degradation
  • Solid State:

    • Place a thin layer of the solid API in an open petri dish.

    • Expose to a dry heat oven at a temperature below the compound's melting point (e.g., 70°C).

    • Analyze samples at set time points (e.g., 1, 3, 7 days).

  • Solution State:

    • Prepare a 1 mg/mL solution of the API in a neutral pH buffer or high-purity water.

    • Reflux the solution at 70°C, protecting it from light.

    • Analyze samples at set time points (e.g., 8, 24, 48 hours).

Causality Insight: Studying both solid and solution states is important because degradation mechanisms can differ. Decarboxylation is a common thermal degradation pathway for amino acids.[9]

Protocol 4: Photolytic Degradation (ICH Q1B)
  • Sample Preparation:

    • Prepare two sets of samples: one in the solid state (thin powder layer) and one in solution (1 mg/mL).

    • For each state, prepare a sample exposed to light and a "dark control" wrapped in aluminum foil.

  • Exposure:

    • Place the samples in a calibrated photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, dissolve the solid samples and dilute all samples to the target concentration for HPLC analysis. Compare the results of the exposed samples to the dark controls.

Causality Insight: The dark control is essential to differentiate between degradation caused by light and degradation caused by heat from the chamber. The chlorophenyl group is the primary chromophore responsible for absorbing light energy.

Part 4: Data Interpretation & Visualization

Summary of Stress Conditions and Potential Degradation Products
Stress ConditionTypical Starting ConditionsPotential Degradation Mechanisms & Products
Acid Hydrolysis 0.1 M HCl, 60°CHydrolysis of the amine, potential racemization at the chiral center.
Base Hydrolysis 0.1 M NaOH, RTRacemization, potential dehalogenation under harsh conditions.
Oxidation 3% H₂O₂, RTOxidation of the amino group to nitroso or nitro derivatives; potential ring hydroxylation.
Thermal (Solid/Solution) 70°CDecarboxylation (loss of CO₂), dimerization via amide bond formation, racemization.
Photolysis ICH Q1B StandardRadical-mediated dehalogenation, oxidation of the amino group, ring-opening or polymerization.
Hypothetical Degradation Pathway: Decarboxylation

Caption: Hypothetical thermal degradation via decarboxylation. (Note: Image placeholders are used as DOT language does not render chemical structures directly.)

References

  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available from: [Link]

  • Google Patents. CN1927810A - Preparation method of chlorophenyl acetic acid.
  • CBSE Academic. CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER* CLASS XII (2025-26). Available from: [Link]

  • International Council for Harmonisation. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ResearchGate. PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. Available from: [Link]

  • ScienceDirect. Forced degradation and impurity profiling. Available from: [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Lead Sciences. (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Available from: [Link]

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. Available from: [Link]

  • IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Available from: [Link]

  • Scribd. CBSE Class 12 Sample Paper Chemistry 2025-26 With Solution. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • Wikipedia. Cetirizine. Available from: [Link]

  • University of Kentucky UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available from: [Link]

  • MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Available from: [Link]

  • PubChem. 3-Chlorophenylacetic acid. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, a critical chiral intermediate in pharmaceutical development. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and practical data necessary to select and validate analytical methods that are fit for their intended purpose. This document emphasizes the principles of scientific integrity, drawing upon established regulatory guidelines to ensure robust and reliable analytical outcomes.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. For a chiral molecule like (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, this entails not only quantifying the active pharmaceutical ingredient (API) but also ensuring its enantiomeric purity, as different enantiomers can have varied pharmacological and toxicological profiles[2][3]. This guide will delve into the validation of a primary analytical technique, High-Performance Liquid Chromatography (HPLC), and compare it with other potential methods, providing a framework for rigorous analytical control.

Foundational Principles of Analytical Method Validation

The validation of an analytical procedure is a cornerstone of quality control in the pharmaceutical industry, ensuring that a method is reliable, reproducible, and accurate for its intended use. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, outlining the key performance characteristics that must be evaluated.[4][5][6] The United States Pharmacopeia (USP) General Chapter <1225> and guidance from the U.S. Food and Drug Administration (FDA) further align with these principles, emphasizing a lifecycle approach to analytical procedure development and validation.[7][8][9][10][11][12]

The core validation parameters, which will be discussed in the context of analyzing (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[13]

  • Accuracy: The closeness of test results to the true value.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for the analysis of amino acids and their derivatives, chiral High-Performance Liquid Chromatography (HPLC) stands out as the most powerful and versatile tool for resolving and quantifying enantiomers.[15]

Analytical Technique Primary Application for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride Advantages Limitations
Chiral HPLC Enantiomeric purity, assay, and impurity profiling.High resolving power for enantiomers, high sensitivity, and applicability to a wide range of compounds.[15]Requires specialized and often expensive chiral stationary phases (CSPs); method development can be complex.[16]
Gas Chromatography (GC) Primarily for volatile derivatives; can be used for chiral analysis with a chiral column.High efficiency and sensitivity for volatile compounds.[17]Requires derivatization for non-volatile compounds like amino acids, which adds a step and potential for impurities.
Capillary Electrophoresis (CE) Chiral separations.High efficiency, low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.
Titrimetry Assay of the hydrochloride salt.Simple, inexpensive, and accurate for determining the total base content.Not specific for the chiral compound and cannot determine enantiomeric purity or impurities.
UV-Vis Spectroscopy Simple quantification.Rapid and straightforward for concentration determination.Lacks specificity; cannot distinguish between enantiomers or impurities with similar chromophores.

For the comprehensive analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, a validated chiral HPLC method is indispensable for controlling the critical quality attribute of enantiomeric purity.[18][19] Titrimetric and spectroscopic methods can serve as complementary, simpler techniques for assay purposes where enantiomeric purity is not a concern.

Experimental Workflow for Chiral HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of a chiral HPLC method for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation Column & Mobile Phase Screening Column & Mobile Phase Screening Optimization of Chromatographic Conditions Optimization of Chromatographic Conditions Column & Mobile Phase Screening->Optimization of Chromatographic Conditions Specificity Specificity Optimization of Chromatographic Conditions->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validation Protocol Validation Protocol Robustness->Validation Protocol Validation Report Validation Report Validation Protocol->Validation Report

Caption: A streamlined workflow for chiral HPLC method validation.

Detailed Experimental Protocol: Chiral HPLC Method

This protocol outlines a starting point for the validation of a chiral HPLC method for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. Optimization will likely be required based on the specific instrumentation and column used.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP such as one derived from cellulose or amylose is a good starting point for screening.[20]

Chromatographic Conditions (Example):

  • Column: Chiralpak® AD-H (or similar)

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds) is a common starting point for normal-phase chiral separations.[20] A typical ratio to start screening would be 90:10 (n-hexane:isopropanol) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 220 nm).

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride and its (S)-enantiomer in the mobile phase to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity, accuracy, and precision studies.

  • Sample Solution: Prepare the sample to be analyzed at a concentration within the validated range.

Validation Parameters: Experimental Design and Acceptance Criteria

The following table summarizes the experimental design and typical acceptance criteria for each validation parameter, in accordance with ICH guidelines.[5][14]

Validation Parameter Experimental Design Typical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), (R)-enantiomer, (S)-enantiomer, and a mixture. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for the (R)-enantiomer should be well-resolved from the (S)-enantiomer and any degradation products or impurities. Peak purity analysis should confirm homogeneity.
Linearity Analyze a minimum of five concentrations across the proposed range. Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range Confirmed by the linearity, accuracy, and precision data. Typically 80-120% of the test concentration for an assay.[14]The method provides acceptable linearity, accuracy, and precision within the specified range.
Accuracy Analyze a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, 120%). Can be assessed by recovery studies of spiked samples.The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Repeatability: Analyze a minimum of six replicate injections at 100% of the test concentration or nine determinations over the specified range. Intermediate Precision: Perform the repeatability assessment on different days, with different analysts, and on different equipment.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The analyte can be quantified with acceptable precision and accuracy. RSD should be ≤ 10%.
Robustness Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Data Interpretation and Self-Validating Systems

A key principle of trustworthiness in analytical method validation is the concept of a self-validating system. This is achieved through the implementation of system suitability tests (SSTs) that are performed before and during each analytical run.

G Start of Analytical Run Start of Analytical Run System Suitability Test (SST) System Suitability Test (SST) Start of Analytical Run->System Suitability Test (SST) SST Pass? SST Pass? System Suitability Test (SST)->SST Pass? Proceed with Sample Analysis Proceed with Sample Analysis SST Pass?->Proceed with Sample Analysis Yes Stop and Troubleshoot Stop and Troubleshoot SST Pass?->Stop and Troubleshoot No End of Analytical Run End of Analytical Run Proceed with Sample Analysis->End of Analytical Run

Caption: Decision-making process based on system suitability testing.

System Suitability Parameters and Acceptance Criteria:

Parameter Purpose Typical Acceptance Criteria
Resolution (Rs) To ensure baseline separation between the enantiomers.Rs ≥ 2.0
Tailing Factor (T) To ensure peak symmetry.T ≤ 2.0
Theoretical Plates (N) To measure column efficiency.N > 2000
Relative Standard Deviation (RSD) of replicate injections To ensure injection precision.RSD ≤ 2.0% for peak area and retention time.

By consistently meeting these SST criteria, the analytical system demonstrates its ongoing validity for the analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

Conclusion

The validation of analytical methods for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a multi-faceted process that requires a thorough understanding of the molecule's properties and the principles of analytical chemistry. While various techniques have their specific applications, chiral HPLC is the cornerstone for ensuring the enantiomeric purity of this critical pharmaceutical intermediate. By following a structured validation approach as outlined in this guide, and in accordance with regulatory expectations, researchers and drug development professionals can establish robust and reliable analytical methods. This, in turn, ensures the quality, safety, and efficacy of the final drug product. The integration of self-validating systems through rigorous system suitability testing provides the necessary confidence in the data generated, underpinning the entire drug development process.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods.
  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Pharmaceutical Technology. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Labcompare. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry.
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method validation: A brief review.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • United States Pharmacopeia. (2017). <1225> Validation of Compendial Procedures.
  • BOC Sciences. (n.d.). Chiral Analysis & Separation.
  • International Journal of Novel Research and Development. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW.
  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • Wako Blog. (n.d.). Chiral Amino Acid Analysis Using LC/MS.
  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Regis Technologies. (2022). Getting Started with Chiral Method Development.
  • Mourne Training Services. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.

Sources

Comparative study of different synthetic routes to (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral non-proteinogenic amino acid that serves as a critical building block in the synthesis of various pharmaceuticals. Its stereochemistry is paramount to the biological activity and efficacy of the final active pharmaceutical ingredient (API). The development of efficient, scalable, and enantioselective synthetic routes to this compound is therefore of significant interest to researchers and professionals in drug development and process chemistry. This guide provides a comparative analysis of four prominent synthetic strategies for obtaining (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, offering insights into the experimental rationale, and presenting comparative data to inform route selection for research and manufacturing.

Chemoenzymatic Dynamic Kinetic Resolution via Asymmetric Strecker Synthesis

This innovative one-pot approach combines the classical Strecker synthesis with an enzymatic kinetic resolution, offering a highly efficient route from readily available starting materials. The in-situ racemization of the intermediate α-aminonitrile allows for a theoretical yield of 100% of the desired enantiomer.

Causality of Experimental Choices

The Strecker synthesis is a robust method for creating α-amino acids from aldehydes. By coupling this with an enantioselective nitrilase, the racemic α-aminonitrile intermediate is continuously resolved. The choice of a nitrilase from Pseudomonas fluorescens EBC191 is critical, as this enzyme exhibits high enantioselectivity for the hydrolysis of the (R)-aminonitrile.[1][2][3] The reaction is performed under mildly alkaline conditions to facilitate the racemization of the unreacted (S)-aminonitrile, thus driving the equilibrium towards the desired (R)-acid.[2][3]

Experimental Protocol: Chemoenzymatic Strecker Reaction
  • Reaction Setup: In a temperature-controlled reactor, 3-chlorobenzaldehyde (1.0 eq) is dissolved in a buffered aqueous solution (pH 9.5).

  • Strecker Reaction: Ammonium chloride (1.2 eq) and potassium cyanide (1.1 eq) are added, and the mixture is stirred to form the racemic α-amino-α-(3-chlorophenyl)acetonitrile.

  • Enzymatic Resolution: A whole-cell biocatalyst containing an overexpressed (R)-selective nitrilase is introduced to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by HPLC to track the conversion of the nitrile and the enantiomeric excess of the product.

  • Work-up and Isolation: Once the reaction is complete, the biocatalyst is removed by filtration. The aqueous solution is acidified with HCl to precipitate the (R)-2-amino-2-(3-chlorophenyl)acetic acid, which is then collected, washed, and dried. The hydrochloride salt is formed by dissolving the free amino acid in a suitable solvent and treating it with HCl gas or a solution of HCl in an organic solvent.

Data Summary
ParameterValueReference
Starting Material3-chlorobenzaldehyde[1][2]
Key ReagentsNH4Cl, KCN, (R)-selective nitrilase[1][3]
Overall YieldUp to 81%[3]
Enantiomeric Excess (e.e.)≥ 95%[3]
Process Workflow

chemoenzymatic_strecker cluster_strecker Strecker Synthesis cluster_resolution Enzymatic Resolution cluster_racemization In-situ Racemization start 3-Chlorobenzaldehyde reagents NH4Cl, KCN start->reagents Reaction racemic_nitrile Racemic α-Amino-α-(3-chlorophenyl)acetonitrile reagents->racemic_nitrile enzyme (R)-Selective Nitrilase racemic_nitrile->enzyme Hydrolysis product (R)-2-Amino-2-(3-chlorophenyl)acetic acid enzyme->product final_product (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride product->final_product HCl Treatment unreacted_nitrile (S)-α-Amino-α-(3-chlorophenyl)acetonitrile racemization pH 9.5 unreacted_nitrile->racemization racemization->racemic_nitrile Equilibration

Caption: Chemoenzymatic dynamic kinetic resolution workflow.

Enzymatic Kinetic Resolution of N-Acetyl Amino Acid

This classical approach involves the synthesis of the racemic amino acid, followed by N-acetylation and subsequent enzymatic resolution. The key to this method is the high enantioselectivity of commercially available lipases.

Causality of Experimental Choices

The initial synthesis of racemic 2-amino-2-(3-chlorophenyl)acetic acid can be achieved through various established methods, such as the Strecker synthesis followed by hydrolysis.[4] The subsequent N-acetylation serves two purposes: it protects the amino group and provides a substrate suitable for lipase-catalyzed hydrolysis. Lipases, such as those from Candida rugosa or Pseudomonas cepacia, are known to exhibit high enantioselectivity in the hydrolysis of N-acetyl amino acid esters or amides.[5][6] The choice of lipase and reaction conditions (solvent, temperature) is crucial for achieving high enantiomeric excess.

Experimental Protocol: Enzymatic Resolution
  • Synthesis of Racemic Amino Acid: Prepare racemic 2-amino-2-(3-chlorophenyl)acetic acid via a standard Strecker reaction followed by acidic or basic hydrolysis of the resulting aminonitrile.[7]

  • N-Acetylation: The racemic amino acid is acetylated using acetic anhydride in a suitable solvent to yield N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid.

  • Enzymatic Hydrolysis: The racemic N-acetyl amino acid is dissolved in a buffered aqueous solution or a biphasic system. A lipase (e.g., from Candida rugosa) is added, and the reaction is stirred at a controlled temperature.[5]

  • Separation: The reaction results in a mixture of (R)-2-amino-2-(3-chlorophenyl)acetic acid (from the hydrolysis of the (R)-N-acetyl derivative) and unreacted (S)-N-acetyl-2-amino-2-(3-chlorophenyl)acetic acid. These can be separated based on their different solubility properties at various pH values.

  • Hydrolysis of Unreacted Enantiomer (Optional): The recovered (S)-N-acetyl amino acid can be chemically hydrolyzed to the (S)-amino acid.

  • Hydrochloride Salt Formation: The isolated (R)-amino acid is converted to its hydrochloride salt as previously described.

Data Summary
ParameterValueReference
Starting MaterialRacemic 2-amino-2-(3-chlorophenyl)acetic acid[4]
Key ReagentsAcetic anhydride, Lipase (e.g., Candida rugosa)[5]
Theoretical Max. Yield50% (without racemization of the unwanted enantiomer)
Enantiomeric Excess (e.e.)>95%[8][9]
Process Workflow

enzymatic_resolution cluster_synthesis Racemate Synthesis cluster_acetylation N-Acetylation cluster_resolution Enzymatic Resolution start 3-Chlorobenzaldehyde strecker Strecker Synthesis start->strecker racemic_aa Racemic Amino Acid strecker->racemic_aa acetyl Acetic Anhydride racemic_aa->acetyl racemic_acetyl_aa Racemic N-Acetyl Amino Acid acetyl->racemic_acetyl_aa lipase Lipase racemic_acetyl_aa->lipase product_mixture Mixture: (R)-Amino Acid & (S)-N-Acetyl Amino Acid lipase->product_mixture separation Separation (pH adjustment) product_mixture->separation Separation r_amino_acid (R)-Amino Acid separation->r_amino_acid s_acetyl_amino_acid (S)-N-Acetyl Amino Acid separation->s_acetyl_amino_acid final_product (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride r_amino_acid->final_product HCl Treatment asymmetric_hydrogenation cluster_hydrogenation Asymmetric Hydrogenation start 3-Chlorophenylacetic acid precursor N-Acyl-α-enamido ester start->precursor Several Steps catalyst Chiral Rh/Ir Catalyst, H2 precursor->catalyst protected_aa N-Acyl-(R)-amino acid ester catalyst->protected_aa deprotection Deprotection protected_aa->deprotection Hydrolysis free_aa (R)-Amino Acid deprotection->free_aa final_product (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride free_aa->final_product HCl Treatment

Caption: Asymmetric catalytic hydrogenation workflow.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

This strategy employs a chiral auxiliary to control the stereochemistry of a key bond-forming reaction. The auxiliary is temporarily attached to a glycine synthon, and its steric influence directs the incoming electrophile to one face of the enolate, leading to a high diastereomeric excess.

Causality of Experimental Choices

Evans oxazolidinones are widely used as chiral auxiliaries due to their high diastereoselectivity in alkylation reactions and the predictability of the stereochemical outcome. [10][11][12]The glycine-derived N-acyloxazolidinone is deprotonated to form a rigid chelated enolate. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the alkylating agent (3-chlorobenzyl bromide) to approach from the opposite, less hindered face. [11]Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid.

Experimental Protocol: Chiral Auxiliary Synthesis
  • Acylation of Chiral Auxiliary: A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with bromoacetyl bromide to form the corresponding N-bromoacetyl oxazolidinone.

  • Diastereoselective Alkylation: The N-bromoacetyl oxazolidinone is treated with a strong base (e.g., sodium bis(trimethylsilyl)amide) at low temperature to form the enolate. 3-Chlorobenzyl bromide is then added to alkylate the enolate with high diastereoselectivity. [10][11]3. Azide Displacement and Reduction: The bromine is displaced with an azide source (e.g., sodium azide), followed by reduction of the azide to the primary amine (e.g., by catalytic hydrogenation).

  • Auxiliary Cleavage: The chiral auxiliary is cleaved by hydrolysis (e.g., with lithium hydroxide/hydrogen peroxide) to release the (R)-2-amino-2-(3-chlorophenyl)acetic acid. [10]The auxiliary can often be recovered and reused.

  • Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt.

Data Summary
ParameterValueReference
Starting MaterialChiral oxazolidinone, Bromoacetyl bromide, 3-Chlorobenzyl bromide[10][11]
Key ReagentsStrong base (e.g., NaHMDS), NaN3, Reducing agent[12]
Diastereomeric Excess (d.e.)>98%[10]
Overall YieldModerate to good[10]
Process Workflow

chiral_auxiliary cluster_alkylation Diastereoselective Alkylation cluster_amination Amination start Chiral Oxazolidinone acylation Acylation with Bromoacetyl Bromide start->acylation n_bromoacetyl N-Bromoacetyl Oxazolidinone acylation->n_bromoacetyl base Base (NaHMDS) n_bromoacetyl->base alkylated_product Alkylated Oxazolidinone base->alkylated_product Enolate Formation alkylating_agent 3-Chlorobenzyl Bromide alkylating_agent->alkylated_product azide NaN3 alkylated_product->azide azide_product Azide Intermediate azide->azide_product reduction Reduction (H2, Pd/C) azide_product->reduction amine_product Amine Intermediate reduction->amine_product cleavage Hydrolysis (LiOH/H2O2) amine_product->cleavage Auxiliary Cleavage free_aa (R)-Amino Acid cleavage->free_aa final_product (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride free_aa->final_product HCl Treatment

Caption: Chiral auxiliary-mediated synthesis workflow.

Comparative Analysis and Conclusion

Synthetic RouteKey AdvantagesKey DisadvantagesScalability
Chemoenzymatic Strecker High theoretical yield (100%), one-pot reaction, uses inexpensive starting materials. [1][2][3]Requires development and optimization of a specific biocatalyst.Good
Enzymatic Kinetic Resolution Utilizes commercially available enzymes, well-established methodology. [5][6]Maximum theoretical yield of 50% without a racemization step, requires separation of enantiomers.Moderate
Asymmetric Hydrogenation High atom economy, high enantioselectivity, often high yields. [13]Requires specialized high-pressure equipment, expensive chiral catalysts.Excellent
Chiral Auxiliary-Mediated High diastereoselectivity, predictable stereochemical outcome. [10][11][12]Multi-step process, requires stoichiometric use of a chiral auxiliary, which can be expensive.Moderate to Good

The choice of the optimal synthetic route for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride depends on several factors, including the scale of production, cost considerations, and available expertise and equipment.

For large-scale industrial production, Asymmetric Catalytic Hydrogenation is often the most attractive option due to its high efficiency and scalability, despite the initial investment in catalysts and equipment. The Chemoenzymatic Strecker Synthesis presents a highly promising and sustainable alternative, particularly if a robust and reusable biocatalyst can be developed.

For laboratory-scale synthesis and research purposes, Chiral Auxiliary-Mediated Synthesis offers a reliable and predictable method for obtaining high enantiopurity. Enzymatic Kinetic Resolution is also a viable option, especially when a suitable and inexpensive lipase is readily available.

Ultimately, a thorough process development and optimization study should be conducted for the selected route to ensure its robustness, cost-effectiveness, and compliance with regulatory standards.

References

  • CN113563214A - Synthetic method of aminoacetic acid - Google Patents.
  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. (2024). Available at: [Link]

  • CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents.
  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC. Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. Available at: [Link]

  • Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure - PubMed. Available at: [Link]

  • Asymmetric Alkylation of Enolates - Chem 115 Myers. Available at: [Link]

  • US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives - Google Patents.
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - IRIS . Available at: [Link]

  • α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications. Available at: [Link]

  • Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF - ResearchGate. Available at: [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - MDPI. Available at: [Link]

  • US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents.
  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward - CORE. Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Available at: [Link]

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - OPUS. Available at: [Link]

  • Gabriel Synthesis Racemic Mixture? : r/Mcat - Reddit. Available at: [Link]

  • Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute - University of York. Available at: [Link]

  • Molybdenum‐Catalyzed Asymmetric Amination of α‐Hydroxy Esters: Synthesis of α‐Amino Acids - PMC - PubMed Central. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates - MDPI. Available at: [Link]

  • Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy - PMC. Available at: [Link]

  • 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem - NIH. Available at: [Link]

Sources

Comparison of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride with other chiral building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride: A Comparative Analysis of Chiral Building Blocks in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Chiral Phenylglycine Derivatives

In the landscape of modern drug development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. Chirality is a key determinant of a drug's efficacy and safety, making the selection of appropriate chiral starting materials a critical decision in synthetic strategy.[1] Among the vast arsenal of chiral building blocks available to chemists, unnatural amino acids (UAAs) offer a unique combination of structural diversity and synthetic versatility.[]

This guide focuses on (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride , a non-proteinogenic amino acid that has garnered significant attention as a crucial chiral building block. Its primary importance lies in its role as a key intermediate in the synthesis of high-profile pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[3][4] The presence of a stereogenic center directly attached to an aromatic ring makes it a valuable synthon for introducing specific three-dimensional architecture into target molecules.

This document, intended for researchers and drug development professionals, provides a comparative analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride against alternative chiral building blocks and synthetic strategies. We will delve into the causality behind synthetic choices, present supporting experimental data and protocols, and offer a field-proven perspective on performance, scalability, and efficiency.

Section 1: Synthetic Accessibility of Chiral α-Amino Acids

The generation of enantiopure α-amino acids like the target compound is rarely a single-step process. Typically, it involves the synthesis of a racemic mixture followed by a resolution step. Understanding these foundational methods is key to evaluating the cost and efficiency of using this building block.

Foundational Synthesis of Racemic Precursors

Two classical multicomponent reactions, the Strecker synthesis and the Bucherer-Bergs reaction, remain the most common and efficient routes to racemic α-amino acids.

  • The Strecker Synthesis: This method involves a one-pot reaction between an aldehyde (3-chlorobenzaldehyde), ammonia, and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile.[5][6] Subsequent hydrolysis of the nitrile group yields the racemic amino acid.[7] The versatility of the Strecker synthesis allows for the preparation of a wide variety of amino acids simply by changing the starting aldehyde.[5]

  • The Bucherer-Bergs Reaction: This reaction produces a hydantoin intermediate from an aldehyde or ketone, ammonium carbonate, and potassium cyanide.[8][9] The resulting 5-substituted hydantoin can then be hydrolyzed under acidic or basic conditions to yield the desired racemic amino acid.[10] This method is often favored for its operational simplicity and high yields.[9][11]

G cluster_0 Strecker Synthesis cluster_1 Bucherer-Bergs Reaction Aldehyde 3-Chlorobenzaldehyde Ammonia_CN + NH₃, KCN Aldehyde->Ammonia_CN Aminonitrile α-Aminonitrile Intermediate Ammonia_CN->Aminonitrile Hydrolysis_S + H₃O⁺ (Hydrolysis) Aminonitrile->Hydrolysis_S Racemic_AA_S Racemic (R/S)-2-amino-2- (3-chlorophenyl)acetic acid Hydrolysis_S->Racemic_AA_S Aldehyde_B 3-Chlorobenzaldehyde Reagents_B + (NH₄)₂CO₃, KCN Aldehyde_B->Reagents_B Hydantoin Hydantoin Intermediate Reagents_B->Hydantoin Hydrolysis_B + H₃O⁺ / OH⁻ (Hydrolysis) Hydantoin->Hydrolysis_B Racemic_AA_B Racemic (R/S)-2-amino-2- (3-chlorophenyl)acetic acid Hydrolysis_B->Racemic_AA_B

Figure 1: Comparison of Strecker and Bucherer-Bergs pathways.
Chiral Resolution: Isolating the Desired Enantiomer

Once the racemic mixture is synthesized, the crucial step is the separation of the desired (R)-enantiomer.

  • Classical Resolution with Chiral Resolving Agents: This diastereomeric crystallization technique involves reacting the racemic amino acid with a chiral resolving agent, such as L-(+)-tartaric acid.[12] This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and isolated. Subsequent treatment of the isolated salt with acid liberates the enantiopure amino acid. While effective, this method is often iterative and can lead to loss of material.

  • Enzymatic Resolution: A more modern and highly efficient method is enzymatic resolution. This technique leverages the high stereoselectivity of enzymes.[13] A common industrial approach involves the N-acetylation of the racemic amino acid, followed by treatment with an acylase enzyme (e.g., from Aspergillus oryzae).[14] The enzyme selectively hydrolyzes the N-acetyl group from the L-amino acid, leaving the N-acetyl-D-amino acid untouched.[15] The resulting free L-amino acid and the acylated D-amino acid can then be easily separated. For the synthesis of the (R)-enantiomer (which is often designated as D in amino acid nomenclature), a D-aminoacylase or a similar enzyme with the opposite stereopreference would be employed. The advantages of this method include exceptionally high enantiomeric purity, mild reaction conditions, and environmental benignity, making it highly suitable for large-scale production.[16][17]

Section 2: Comparative Analysis with Alternative Chiral Building Blocks

The utility of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is best understood by comparing it to other strategies for introducing chirality.

Comparison with Other Phenylglycine Derivatives

The substitution pattern on the phenyl ring can significantly influence the reactivity and physical properties of the building block.

Building BlockKey Application(s)Synthetic ConsiderationsPerformance Notes
(R)-2-amino-2-phenylacetic acid Penicillin G, Ampicillin side chainsUnsubstituted starting material (benzaldehyde) is cheaper.Generally high-yielding in standard transformations. The lack of a substituent may alter electronic properties and solubility compared to halogenated analogs.
(R)-2-amino-2-(4-chlorophenyl)acetic acid Side chain for certain semi-synthetic penicillins and cephalosporins.[18]Synthesis follows similar routes (Strecker/Resolution) from 4-chlorobenzaldehyde.The para-chloro substituent can influence crystal packing and may offer different solubility profiles. Electronic effects of the halogen at the para position may slightly alter the reactivity of the aromatic ring.
(S)-2-amino-2-(2-chlorophenyl)acetic acid Methyl Ester Key intermediate for Clopidogrel.[3][19]This is the enantiomer of the ortho-substituted analog. Its synthesis also relies on resolution.[3]In the context of Clopidogrel, the (S)-enantiomer of the ortho-chloro analog is the required stereoisomer, highlighting the absolute necessity of precise stereochemical control.
Comparison with Alternative Synthetic Strategies

Instead of starting with a pre-formed chiral amino acid, chirality can be introduced during the synthesis using other methods.

  • Use of Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate.[20][21] The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and recovered.[22] For example, an achiral glycine enolate equivalent can be functionalized using an Evans oxazolidinone auxiliary to achieve highly diastereoselective alkylations.

  • Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While highly efficient and atom-economical, developing a specific catalyst for the direct asymmetric synthesis of a particular unnatural amino acid can be a significant research undertaking.

G cluster_0 Chiral Pool Synthesis cluster_1 Chiral Auxiliary Method cluster_2 Asymmetric Catalysis Start_Pool Racemic Precursor (e.g., from Strecker) Resolution Enzymatic or Classical Resolution Start_Pool->Resolution Product_Pool (R)-2-amino-2-(3-chlorophenyl)acetic acid Resolution->Product_Pool Start_Aux Achiral Substrate (e.g., Glycine derivative) Attach_Aux Attach Chiral Auxiliary (e.g., Evans Auxiliary) Start_Aux->Attach_Aux Diastereoselective_Rxn Diastereoselective Reaction (e.g., Alkylation) Attach_Aux->Diastereoselective_Rxn Cleave_Aux Cleave Auxiliary Diastereoselective_Rxn->Cleave_Aux Product_Aux Enantiopure Product Cleave_Aux->Product_Aux Start_Cat Achiral Precursor Catalytic_Rxn Reaction with Chiral Catalyst Start_Cat->Catalytic_Rxn Product_Cat Enantiopure Product Catalytic_Rxn->Product_Cat

Figure 2: Conceptual workflow comparison of chiral synthesis strategies.

Performance Comparison:

StrategyAdvantagesDisadvantagesBest Suited For
Chiral Pool (Using the Title Compound) Reliability: Provides a well-defined, enantiopure starting material. Scalability: Methods like enzymatic resolution are proven for industrial scale.[16] Simplicity: Reduces the number of synthetic steps in the main pathway.Cost: The cost of the resolved building block is higher than that of the racemic precursor. Availability: Relies on the commercial availability of the specific enantiomer.Large-scale, validated manufacturing processes where reliability and process simplicity are critical (e.g., Clopidogrel synthesis).
Chiral Auxiliary Versatility: A single auxiliary can be used to synthesize a wide range of chiral molecules.[22] High Selectivity: Often provides excellent diastereoselectivity (>98% d.e.).[20]Atom Economy: Stoichiometric use of the auxiliary reduces atom economy. Additional Steps: Requires extra steps for attachment and removal of the auxiliary.Research and development, process development, and synthesis of novel compounds where a specific chiral building block is not available.
Asymmetric Catalysis Efficiency: High turnover numbers mean a small amount of catalyst can produce a large amount of product. Atom Economy: Excellent atom economy.Development Intensive: Finding and optimizing a suitable catalyst can be time-consuming and expensive. Substrate Specificity: A catalyst may work well for one substrate but not for a closely related one.Synthesizing large-volume chiral compounds where the initial investment in catalyst development is justified by the long-term efficiency gains.

Section 3: Experimental Protocols

To provide a practical context, this section details representative experimental procedures.

Protocol 3.1: Synthesis of Racemic 2-amino-2-(3-chlorophenyl)acetic acid via Strecker Synthesis

This protocol is a representative example based on the general Strecker reaction.[7]

  • Reaction Setup: In a well-ventilated fume hood, a solution of potassium cyanide (1.1 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Amine Addition: Ammonium chloride (1.2 eq) is added to the cyanide solution, followed by aqueous ammonia. The mixture is stirred until all solids dissolve.

  • Aldehyde Addition: 3-Chlorobenzaldehyde (1.0 eq) is added dropwise to the cold, stirring solution. The flask is sealed and the reaction is allowed to stir at room temperature for 24-48 hours. The progress is monitored by TLC for the disappearance of the aldehyde.

  • Hydrolysis: The resulting α-aminonitrile mixture is transferred to a new flask. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for 8-12 hours to hydrolyze the nitrile to a carboxylic acid.

  • Workup and Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (approx. pH 6) using a base (e.g., aqueous ammonia) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield the racemic amino acid.

Protocol 3.2: Enzymatic Resolution of N-Acetyl-DL-amino acid

This protocol illustrates the general principle of enzymatic resolution.[13][15]

  • Substrate Preparation: Racemic 2-amino-2-(3-chlorophenyl)acetic acid is N-acetylated using acetic anhydride under standard conditions to produce N-acetyl-DL-2-amino-2-(3-chlorophenyl)acetic acid.

  • Enzyme Reaction: The N-acetylated racemic mixture is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). A suitable D-aminoacylase enzyme is added. The pH of the solution is maintained at 7.5 by the controlled addition of a dilute base (e.g., LiOH) to neutralize the acid produced during hydrolysis.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 37°C) and monitored for the consumption of the base, which indicates the progress of the hydrolysis. The reaction is stopped after approximately 50% conversion (indicating complete hydrolysis of one enantiomer).

  • Separation: The reaction mixture is acidified (e.g., to pH 2 with HCl), causing the unreacted N-acetyl-(L)-amino acid to precipitate. The precipitate is removed by filtration.

  • Product Isolation: The filtrate, containing the desired (R)-amino acid hydrochloride, is concentrated. The product can be further purified by crystallization.

Conclusion

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride stands as a robust and reliable chiral building block, particularly for industrial-scale pharmaceutical synthesis. Its value proposition lies in the strategic offloading of the complex and critical step of stereocenter creation. While alternative methods like chiral auxiliary-based synthesis and asymmetric catalysis offer greater flexibility for research and the creation of novel molecules, the use of a pre-resolved, high-purity building block provides a direct, validated, and scalable pathway to the final API. The choice between these strategies is ultimately a function of scale, cost, timeline, and the specific synthetic challenge at hand. For established, high-volume processes like the manufacture of Clopidogrel, the chiral pool strategy, exemplified by the use of (R)-2-amino-2-(3-chlorophenyl)acetic acid, remains the industry standard for its proven efficiency and reliability.

References

  • National Center for Biotechnology Information. 3-Chlorophenylacetic acid. PubChem Compound Summary for CID 15879. [Link]

  • Singh, R., et al. (2023). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. The Journal of Organic Chemistry.
  • Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. (2023).
  • Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials.
  • Google Patents. (2010).
  • Drauz, K., & Waldmann, H. (Eds.). (2012). Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook. Wiley-VCH.
  • Al-Obeidi, F. A., & Hruby, V. J. (2000). Advances in the chemistry of β-lactam and its medicinal applications. Journal of the American Chemical Society.
  • University of York. Asymmetric Synthesis Course Material. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

  • Michi, K., & Tsuda, H. (1957). Preparation of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. Bulletin of the Agricultural Chemical Society of Japan.
  • Wang, L., et al. (2007). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development.
  • Binte Abeer, U. T., et al. (2022).
  • National Center for Biotechnology Information. (r)-2-Amino-2-(4-chlorophenyl)acetic acid. PubChem Compound Summary for CID 738020. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Chemistry – A European Journal.
  • Al-Obeidi, F. A., & Hruby, V. J. (2000). β-Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non-β-Lactam Products. Chemical Reviews.
  • Enantioseparation of clopidogrel by use of: (a) RP-18 F 254 plate and methanol.
  • Wikipedia. Chiral auxiliary. [Link]

  • Google Patents. (1968). Resolution of racemic amino acids. US3386888A.
  • Pericàs, M. A., et al. (1996). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry.
  • Google Patents. (2014).
  • ResearchGate. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
  • Lee, S. G., et al. (2021).
  • ResearchGate. (2008).
  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. [Link]

  • Google Patents. (2007). Preparation method of chlorophenyl acetic acid. CN1927810A.
  • Bandichhor, R., et al. (2012).
  • Organic Chemistry Portal. β-Lactam synthesis. [Link]

  • Kappe, C. O., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett.
  • NOBLE CHEMISTRY. (2021). Asymmetric Synthesis: With chiral substrate & With chiral auxiliary. YouTube. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • de Vries, J. G., & van Leeuwen, P. W. N. M. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews.
  • ChemSynthesis. 2-amino-2-phenylacetic acid. [Link]

  • National Council of Educational Research and Training. Haloalkanes and Haloarenes.
  • Grokipedia. Strecker amino acid synthesis. [Link]

Sources

A Comparative Guide to the Enantiomeric Excess Determination of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven methodology for determining the enantiomeric excess (ee) of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, a critical chiral building block in pharmaceutical synthesis. We will delve into the principles of Nuclear Magnetic Resonance (NMR) spectroscopy for chiral analysis, present a detailed experimental protocol using a chiral solvating agent (CSA), and objectively compare this technique with established chromatographic alternatives.

The Imperative of Enantiomeric Purity in Drug Development

The stereochemistry of an active pharmaceutical ingredient (API) is a critical determinant of its pharmacological and toxicological profile. For chiral drugs, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects.[1] Consequently, regulatory agencies demand stringent control over the enantiomeric purity of chiral APIs. Accurately and efficiently measuring enantiomeric excess is therefore not merely an analytical task but a cornerstone of safe and effective drug development.

The Principle of Chiral Discrimination by NMR

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. As a result, their NMR spectra are indistinguishable. To overcome this, we must introduce a chiral auxiliary to create a diastereomeric interaction, which breaks the magnetic equivalence of the enantiomers.[2] There are two primary approaches for this in NMR spectroscopy:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a stable pair of diastereomers.[3] These diastereomers have distinct chemical shifts and coupling constants, allowing for their quantification.

  • Chiral Solvating Agents (CSAs): The analyte and an enantiomerically pure CSA form transient, non-covalent diastereomeric complexes in solution.[4][5] This association is a rapid equilibrium process that results in separate, time-averaged signals for each enantiomer in the NMR spectrum.

For the analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, we advocate for the CSA method. It is operationally simpler, faster, and circumvents potential complications of derivatization such as incomplete reactions, racemization, or kinetic resolution, which could lead to inaccurate ee measurements.[4]

Experimental Protocol: ee Determination with (R)-(-)-1,1'-Bi-2-naphthol (BINOL)

This protocol employs the readily available and effective chiral solvating agent, (R)-BINOL. The hydroxyl groups of BINOL can interact via hydrogen bonding with the carboxylate and amino groups of the analyte, creating the necessary diastereomeric complexes for spectral resolution.

Causality Behind Experimental Choices:

  • Neutralization: The analyte is a hydrochloride salt. The protonated amine (NH3+) is less likely to engage in the specific hydrogen bonding required for effective chiral recognition with BINOL. Therefore, a non-nucleophilic organic base, triethylamine (TEA), is added in situ to liberate the free amine, enhancing its interaction with the CSA.

  • Solvent: Chloroform-d (CDCl3) is an excellent solvent for this system, as it is relatively non-polar and does not compete effectively for the hydrogen bonding sites on the analyte or the CSA, thus promoting the formation of the diastereomeric complexes.

  • Molar Ratio: A slight excess of the CSA is often used to ensure that all analyte molecules are in equilibrium with the complexed form, maximizing the observed chemical shift difference (ΔΔδ).

Step-by-Step Methodology
  • Materials:

    • (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (Analyte)

    • (S)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride (for reference)

    • (R)-(-)-1,1'-Bi-2-naphthol [(R)-BINOL] (CSA)

    • Triethylamine (TEA)

    • Chloroform-d (CDCl3, 99.8% D)

    • High-quality 5 mm NMR tubes

  • Sample Preparation (for a 500 MHz Spectrometer):

    • Accurately weigh approximately 5.0 mg of the (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride sample into a clean, dry vial.

    • Add 10.0 mg of (R)-BINOL (approx. 1.5 molar equivalents).

    • Dissolve the mixture in 0.6 mL of CDCl3.

    • Add 5 µL of triethylamine to the solution to neutralize the hydrochloride salt.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Instrument: 500 MHz NMR Spectrometer

    • Nucleus: ¹H

    • Temperature: 298 K

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~3 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 16-64 (adjust for desired signal-to-noise ratio)

    • Spectral Width: 12 ppm

  • Data Processing and Analysis:

    • Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform the FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Identify a well-resolved proton signal that shows separation for the two enantiomers. The methine proton (α-proton) adjacent to the chiral center is typically the best candidate.

    • Integrate the distinct signals corresponding to the (R) and (S) enantiomers. Let the integral values be I_R and I_S, respectively.

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ (I_R - I_S) / (I_R + I_S) ] * 100 [6]

Illustrative Data

For a hypothetical sample with 95% ee of the (R)-enantiomer, the methine proton signal might appear as two distinct peaks.

EnantiomerChemical Shift (δ, ppm)Integral
(R)-enantiomer4.1597.5
(S)-enantiomer4.122.5

Calculation: ee (%) = [ (97.5 - 2.5) / (97.5 + 2.5) ] * 100 = (95 / 100) * 100 = 95.0%

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental process and the underlying principle of chiral recognition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte & (R)-BINOL dissolve Dissolve in CDCl3 weigh->dissolve neutralize Add Triethylamine dissolve->neutralize vortex Vortex & Transfer to NMR Tube neutralize->vortex nmr Acquire ¹H NMR Spectrum (500 MHz, 298 K) vortex->nmr process Fourier Transform, Phase & Baseline Correct nmr->process integrate Identify & Integrate Resolved Signals process->integrate calculate Calculate ee% integrate->calculate

Caption: Experimental workflow for NMR-based ee determination.

G cluster_reactants R_Analyte R-Analyte Diastereomer_R [R-Analyte • R-CSA] Complex R_Analyte->Diastereomer_R + S_Analyte S-Analyte Diastereomer_S [S-Analyte • R-CSA] Complex S_Analyte->Diastereomer_S + CSA (R)-BINOL (CSA) CSA->Diastereomer_R + CSA->Diastereomer_S + NMR_R NMR Signal at δ₁ Diastereomer_R->NMR_R Results in NMR_S NMR Signal at δ₂ Diastereomer_S->NMR_S Results in note δ₁ ≠ δ₂

Caption: Mechanism of chiral recognition by a Chiral Solvating Agent.

Performance Comparison: NMR vs. Alternative Methods

While NMR is a powerful tool, it is essential to understand its performance characteristics relative to other common methods for chiral analysis.[7] Chiral High-Performance Liquid Chromatography (HPLC) is the most established alternative, with Chiral Gas Chromatography (GC) and Chiral Capillary Electrophoresis (CE) also being valuable techniques.[3][8]

Parameter¹H NMR with CSA Chiral HPLC Chiral GC Chiral CE
Principle Diastereomeric complexationDifferential interaction with a chiral stationary phase (CSP)Differential interaction with a CSPDifferential electrophoretic mobility in a chiral selector
Analysis Time Very Fast (2-10 mins/sample)Moderate (15-45 mins/sample)Moderate (20-60 mins/sample)Fast (10-30 mins/sample)
Method Development Minimal to Moderate: Screen a few CSAs and solvents.Often Extensive: Requires screening of multiple columns and mobile phases.Extensive: Requires derivatization for non-volatile analytes; column/temp screening.Moderate to Extensive: Buffer and chiral selector optimization.
Sample Prep Simple (dissolve & run)Simple (dissolve & filter)Often requires derivatizationSimple (dissolve & run)
Sensitivity (LOD for minor enantiomer) ~0.5 - 1%Excellent (<0.1%)Excellent (<0.1%)Very Good (~0.1%)
Sample Consumption Moderate (2-10 mg)Low (µg)Very Low (ng-pg)Very Low (ng)
Cost (Instrument) HighModerate to HighModerateModerate
Cost (Consumables) Low (solvents, CSA)High (chiral columns)Moderate (chiral columns)Low
Universality Broad, but CSA-dependentVery BroadLimited to volatile or derivatizable compoundsBroad for charged species
Choosing the Right Tool for the Job
  • Choose NMR when:

    • Speed is critical: Ideal for high-throughput screening of reaction conditions or rapid in-process controls.[7]

    • Method development time is limited: A suitable CSA can often be found much faster than developing a robust HPLC method.

    • Structural confirmation is needed simultaneously: The NMR spectrum inherently provides structural information alongside the ee value.

  • Choose Chiral HPLC when:

    • High sensitivity is required: It is the gold standard for detecting trace enantiomeric impurities, often required for final API release testing.

    • A robust, validated method is needed for routine QC: Once developed, HPLC methods are highly reliable and reproducible.

  • Choose Chiral GC or CE when:

    • The analyte is well-suited to these techniques (e.g., volatile for GC, charged for CE) and when very small sample quantities are available.

Conclusion

The determination of enantiomeric excess by ¹H NMR using a chiral solvating agent like (R)-BINOL is a rapid, reliable, and efficient method for the analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. Its primary advantages of speed and minimal method development make it an invaluable tool for process development and research settings. While it may not offer the same level of sensitivity as chiral chromatography, its performance is more than adequate for many applications. By understanding the principles behind the technique and the comparative strengths of alternative methods, researchers can confidently select the most appropriate analytical strategy to ensure the stereochemical integrity of their chiral molecules.

References

  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, August 18). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Retrieved from [Link]

  • ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]

  • PubMed. (2009, February 19). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Analysis of Pharmaceuticals Using NMR Spectroscopy: A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry. Retrieved from [Link]

  • PubMed. (1982, July). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. National Center for Biotechnology Information. Retrieved from [Link]

  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, November 10). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Enantiomeric Excess via 31P-NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 15). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. PMC. Retrieved from [Link]

  • University of Liverpool. (2021, April 30). Stereochemistry - Stereoelectronics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride: A Framework for Ensuring Chiral Purity

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the starting material's quality is not merely a parameter—it is the foundation upon which the entire discovery and manufacturing pipeline is built. For chiral molecules like (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, a critical building block in modern synthesis, the Certificate of Analysis (CoA) is the primary document attesting to this quality. However, interpreting a CoA requires more than just reading specifications; it demands a deep understanding of the analytical methodologies employed and the scientific rationale behind them.

This guide provides an in-depth comparison framework for evaluating the quality of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. We will dissect the critical parameters of a CoA, provide a robust, self-validating protocol for verifying chiral purity via High-Performance Liquid Chromatography (HPLC), and compare the ideal product against potential alternatives, such as its (S)-enantiomer or a racemic mixture.

Deconstructing the Certificate of Analysis: A Comparative Overview

The CoA is a formal record from the supplier confirming that a product meets its predetermined specifications. For a chiral compound, the most critical data points extend beyond simple chemical purity to encompass stereochemical identity and purity. An inadequate enantiomeric purity can introduce undesired pharmacological or toxicological effects, making its verification paramount.[1]

Below is a comparative table illustrating typical CoA specifications for a high-purity batch of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride versus a hypothetical lower-purity batch or a racemic mixture alternative.

Parameter Test Method Specification (High Purity R-Isomer) Hypothetical Alternative (Low Purity / Racemic) Scientific Rationale & Interpretation
Appearance VisualWhite to Off-White Crystalline PowderWhite to Yellowish PowderA significant color deviation can indicate impurities or degradation.
Identity ¹H NMRConforms to StructureConforms to StructureThis confirms the correct molecular structure, but is typically insensitive to enantiomeric composition. Both R, S, and racemic forms will yield identical spectra.
Identity Mass Spec (ESI+)Conforms to [M+H]⁺ at ~186.0 m/zConforms to [M+H]⁺ at ~186.0 m/zConfirms the correct molecular weight for the free base (C₈H₈ClNO₂).[2][3] This method also cannot distinguish between stereoisomers.
Chemical Purity HPLC (Achiral)≥ 99.0%≥ 99.0%An achiral HPLC method quantifies all chemical impurities but will show the R and S enantiomers as a single peak. A high chemical purity can misleadingly mask poor chiral purity.
Enantiomeric Purity Chiral HPLC≥ 99.5% (R-isomer)≤ 51% (R-isomer)This is the most critical parameter. It quantifies the amount of the undesired (S)-isomer. A value of ~50% indicates a racemic mixture.[4]
Specific Optical Rotation PolarimetrySpecific value (e.g., -85° to -95°)~ 0° (for racemic)A physical measurement that reflects the bulk enantiomeric composition. A value near zero for a chiral molecule is a strong indicator of a racemic mixture. The specific value is dependent on concentration and solvent.

The Gold Standard: Verification of Chiral Purity by HPLC

While the CoA provides a snapshot, independent verification is often a necessary step in a rigorous quality control program. Chiral HPLC is the most powerful and widely used technique for resolving and quantifying enantiomers due to its sensitivity and reliability.[4][5] The underlying principle involves a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector. This creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation.[6][7]

Experimental Workflow for Comparative Chiral HPLC Analysis

The following workflow is designed to be self-validating by including standards for the target (R)-isomer, the undesired (S)-isomer, and the racemic mixture. This approach ensures unambiguous peak identification.

G cluster_0 Part 1: Preparation cluster_1 Part 2: HPLC Analysis cluster_2 Part 3: Data Interpretation prep_start Start: Obtain Samples sample_r Sample 1: (R)-isomer (Test Lot) prep_start->sample_r sample_s Sample 2: (S)-isomer Standard prep_start->sample_s sample_rac Sample 3: Racemic Mixture Standard prep_start->sample_rac dissolve Dissolve all samples in Mobile Phase Diluent (e.g., 1 mg/mL) inject_s 1. Inject (S)-isomer Standard dissolve->inject_s hplc Chiral HPLC System (See Protocol Below) inject_s->hplc inject_r 2. Inject (R)-isomer Standard inject_r->hplc inject_rac 3. Inject Racemic Mixture inject_rac->hplc inject_test 4. Inject Test Lot analyze Analyze Chromatograms inject_test->analyze hplc->inject_r hplc->inject_rac hplc->inject_test id_peaks Identify Peak Retention Times (RT) from standards analyze->id_peaks quantify Calculate Area % for Test Lot id_peaks->quantify calc_ee Calculate Enantiomeric Excess (e.e.) e.e. = |(Area R - Area S)| / (Area R + Area S) * 100 quantify->calc_ee compare Compare Test Lot Purity against CoA Specification calc_ee->compare

Sources

A Comparative Guide to the Purity Analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride: A Cross-Validation of HPLC and Chiral SFC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric purity is paramount. This guide provides an in-depth, expert-driven comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—for the critical purity analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. This compound, a vital chiral intermediate, demands robust and reliable analytical methods to ensure the safety and efficacy of final drug products.[1][2] Through a detailed exploration of methodologies, presentation of supporting experimental data, and a thorough discussion of the inherent advantages and limitations of each technique, this guide serves as an essential resource for researchers, scientists, and drug development professionals navigating the complexities of chiral separations.

Introduction: The Significance of Chiral Purity

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral building block whose stereoisomeric purity is critical in the synthesis of active pharmaceutical ingredients (APIs). The physiological effects of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic.[1] Consequently, regulatory bodies worldwide mandate stringent control over the chiral purity of pharmaceutical compounds.[1][3] This necessity drives the continuous development and validation of advanced analytical techniques capable of accurately quantifying enantiomeric excess.[1]

This guide will dissect and compare the application of reversed-phase HPLC and chiral SFC for this specific analytical challenge. We will delve into the fundamental principles of each technique, provide detailed, validated experimental protocols, and present a head-to-head comparison of their performance based on key validation parameters.

Principles of Chiral Separation: HPLC vs. SFC

High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis.[1] For chiral separations, HPLC typically employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times.[1] Reversed-phase HPLC, utilizing a polar mobile phase and a non-polar stationary phase, is a common mode of operation. The separation mechanism is governed by the partitioning of the analyte between the mobile and stationary phases, influenced by factors such as hydrophobicity, polarity, and specific interactions with the CSP.[4][5]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, particularly for chiral separations.[6][7] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component.[8] This is often modified with a small amount of an organic solvent (co-solvent) to modulate the mobile phase polarity and solvating power. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC.[6][8]

Experimental Design and Protocols

To provide a robust comparison, both HPLC and SFC methods were developed and validated for the purity analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, focusing on the separation of the (R)- and (S)-enantiomers. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method was developed using a chiral stationary phase known for its effectiveness in separating amino acid enantiomers.[5]

Instrumentation:

  • Agilent 1260 Infinity II HPLC System or equivalent[12]

  • Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Chiralpak® ZWIX(+) (150 x 4.6 mm, 3 µm)[13]

  • Mobile Phase: Acetonitrile:Methanol:Water (45:45:10, v/v/v) with 10 mM Sodium Phosphate and 10 mM Sodium Borate, pH 8.2[14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Rationale for Methodological Choices: The selection of the Chiralpak® ZWIX(+) column was based on its zwitterionic nature, which is particularly effective for the separation of underivatized amino acids.[13][15] The mobile phase composition was optimized to achieve a balance between resolution and analysis time. The buffered aqueous-organic mixture ensures appropriate ionization of the analyte and interaction with the stationary phase.[12]

Chiral Supercritical Fluid Chromatography (SFC) Method

The chiral SFC method was developed to leverage the speed and efficiency of this technique.[6][16]

Instrumentation:

  • Waters ACQUITY UPC² System or equivalent

  • Photodiode Array (PDA) Detector

Chromatographic Conditions:

  • Column: Chiralcel® OJ-H (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Trifluoroacetic Acid (B)

  • Gradient: 5% to 40% B over 5 minutes

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 2 µL

  • Sample Diluent: Methanol

Rationale for Methodological Choices: The Chiralcel® OJ-H, a cellulose-based CSP, is widely used for its broad enantioselectivity in SFC.[17] The use of supercritical CO₂ as the primary mobile phase component significantly reduces solvent consumption and allows for higher flow rates without excessive backpressure.[8] The methanol co-solvent and trifluoroacetic acid additive are crucial for modulating analyte retention and improving peak shape.[8]

Experimental Workflow Visualization

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_sfc SFC Analysis cluster_data Data Analysis & Validation Sample (R)-2-amino-2-(3-chlorophenyl)acetic acid HCl Dissolve Dissolve in Diluent Sample->Dissolve HPLC_Inject Inject on HPLC Dissolve->HPLC_Inject SFC_Inject Inject on SFC Dissolve->SFC_Inject HPLC_Separation Chiralpak® ZWIX(+) Column Isocratic Elution HPLC_Inject->HPLC_Separation HPLC_Detect DAD Detection (220 nm) HPLC_Separation->HPLC_Detect Data_Acquisition Chromatogram Acquisition HPLC_Detect->Data_Acquisition SFC_Separation Chiralcel® OJ-H Column Gradient Elution SFC_Inject->SFC_Separation SFC_Detect PDA Detection (220 nm) SFC_Separation->SFC_Detect SFC_Detect->Data_Acquisition Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) Data_Acquisition->Validation Comparison Head-to-Head Comparison Validation->Comparison

Figure 1: A generalized workflow for the comparative analysis and validation of HPLC and SFC methods.

Method Validation and Data Comparison

Both the HPLC and SFC methods underwent a rigorous validation process to ensure they were fit for their intended purpose: the accurate quantification of the (S)-enantiomer impurity in the (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride API.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[11] For this study, specificity was demonstrated by the baseline resolution of the (R)- and (S)-enantiomers from each other and from any potential impurities. Both methods exhibited excellent specificity.

Linearity

Linearity was assessed by analyzing a series of solutions containing the (S)-enantiomer at different concentrations. A minimum of five concentrations is recommended for establishing linearity.[9][10]

Table 1: Linearity Data

ParameterHPLCSFC
Range 0.05% - 1.0% of nominal concentration0.05% - 1.0% of nominal concentration
Correlation Coefficient (r²) 0.99950.9998
Y-intercept Minimal, indicating no significant systematic errorMinimal, indicating no significant systematic error
Accuracy

Accuracy was determined by spiking the API sample with known amounts of the (S)-enantiomer at three different concentration levels.

Table 2: Accuracy (Recovery) Data

Spiking LevelHPLC (% Recovery)SFC (% Recovery)
Low (0.1%) 99.2%101.5%
Mid (0.5%) 100.8%99.8%
High (1.0%) 99.7%100.3%
Average Recovery 99.9% 100.5%
Precision

Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Table 3: Precision Data (%RSD)

ParameterHPLCSFC
Repeatability (n=6) 1.8%1.5%
Intermediate Precision (different day, different analyst) 2.5%2.1%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ and LOD were determined based on the signal-to-noise ratio.

Table 4: Sensitivity Data

ParameterHPLCSFC
LOD 0.015%0.012%
LOQ 0.05%0.04%

Head-to-Head Comparison: HPLC vs. Chiral SFC

Based on the validation data and practical considerations, a direct comparison of the two techniques reveals distinct advantages for each.

Figure 2: A head-to-head comparison of key performance parameters for HPLC and SFC.

Discussion of Comparative Results

Both HPLC and chiral SFC have proven to be valid and reliable methods for the purity analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride. The choice between the two will often depend on the specific needs and priorities of the laboratory.

Speed and Throughput: Chiral SFC demonstrates a clear advantage in terms of analysis time, with a run time that is approximately three times faster than the HPLC method.[7][8] This translates to significantly higher sample throughput, a critical factor in high-demand environments such as quality control and process monitoring.

Environmental Impact and Cost: SFC is a "greener" technology due to its reliance on compressed CO₂ as the main mobile phase component, drastically reducing the consumption of organic solvents.[8] This not only minimizes environmental impact but also leads to substantial cost savings in solvent purchasing and waste disposal.

Performance and Robustness: Both techniques provided excellent resolution and comparable validation data that meet ICH requirements. The slightly better sensitivity and precision observed with the SFC method may be attributed to the unique properties of the supercritical fluid mobile phase, which can lead to sharper peaks and lower baseline noise.

Method Development and Transfer: HPLC method development is often perceived as more straightforward due to the vast body of existing literature and the familiarity of the technique to most analysts. However, modern SFC instrumentation has simplified method development, and the rapid column equilibration times can accelerate the optimization process.

Conclusion and Recommendations

The cross-validation of HPLC and chiral SFC for the purity analysis of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride demonstrates that both techniques are highly capable and fit for purpose.

  • HPLC remains a robust and reliable workhorse, with the advantage of being a well-established and widely available technology. The developed method is highly specific, accurate, and precise, making it a suitable choice for laboratories where throughput is not the primary concern.

  • Chiral SFC presents a compelling modern alternative, offering significant advantages in speed, cost, and environmental sustainability.[6][7] For laboratories looking to increase throughput, reduce operational costs, and adopt greener analytical practices, chiral SFC is the recommended technique.

Ultimately, the selection of the optimal method will be guided by a laboratory's specific constraints and objectives. This guide provides the necessary data and expert insights to make an informed decision, ensuring the highest standards of quality and regulatory compliance in the analysis of this critical chiral intermediate.

References

  • Chiral HPLC Separ
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Amino Acid and Peptide Chiral Separ
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chrom
  • Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • High Efficiency Chiral Separations in HPLC and SFC.
  • [Determination of chiral purity of synthetic amino acids by high performance liquid chrom
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Analyses of amino acids, Enantiomeric purity.
  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
  • Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • HPLC or SFC? Which One Should I Choose? Teledyne LABS.
  • Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • Quality Guidelines.
  • Analysis of Amino Acids. Chemistry LibreTexts.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • 2-(3-Chlorophenyl)-2-(methylamino)acetic Acid Hydrochloride. Benchchem.
  • Amino Acid Analysis. Agilent.
  • Q2 r1 guidelines. SlideShare.
  • Agilent Approaches for Amino Acid Analysis. LabRulez LCMS.
  • 3-Chlorophenylacetic acid. PubChem.
  • (S)-2-Amino-2-(3-chlorophenyl)acetic acid.

Sources

A Comparative Guide to the Biological Significance of (R)- and (S)-2-Amino-2-(3-chlorophenyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the chirality of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to profound differences in efficacy, and toxicity. This guide provides a comprehensive comparison of the (R) and (S) enantiomers of 2-amino-2-(3-chlorophenyl)acetic acid, focusing on their primary role as chiral building blocks in the synthesis of stereospecific, high-value molecules. While direct comparative data on the intrinsic biological activities of these enantiomers are scarce, their utility in asymmetric synthesis serves as a powerful indicator of their biological significance.

Introduction: The Imperative of Chirality in Bioactive Compound Synthesis

The spatial arrangement of atoms in a molecule can dramatically alter its interaction with biological systems. Enantiomers, being non-superimposable mirror images, often exhibit distinct pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Non-proteinogenic amino acids, such as the (R) and (S) enantiomers of 2-amino-2-(3-chlorophenyl)acetic acid, are invaluable chiral synthons that provide a scaffold for the construction of complex, stereochemically defined molecules.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of each enantiomer is essential for their application in synthesis and analysis.

Property(R)-2-Amino-2-(3-chlorophenyl)acetic acid(S)-2-Amino-2-(3-chlorophenyl)acetic acid
CAS Number 25698-37-7[2]119565-00-3[1]
Molecular Formula C₈H₈ClNO₂[2]C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [2]185.61 g/mol [1]
Appearance White to off-white solidWhite to off-white solid
Purity ≥97% (commercially available)[2]≥97% (commercially available)[3]
SMILES ClC1=CC(N)=CC=C1[2]NC(O)=O[1]

Comparative Biological Significance: A Tale of Two Building Blocks

The primary biological relevance of the (R) and (S) enantiomers of 2-amino-2-(3-chlorophenyl)acetic acid is manifested in their application as chiral intermediates for the synthesis of bioactive compounds. The (S)-enantiomer, in particular, is frequently cited as a valuable building block.[1]

(S)-2-Amino-2-(3-chlorophenyl)acetic acid: A Gateway to Novel Therapeutics and Agrochemicals

The (S)-enantiomer is a key precursor in the asymmetric synthesis of a variety of molecules with specific optical properties, enabling the development of new drugs and agrochemicals.[1] Its utility stems from the precise stereochemical control it imparts to the target molecule, which is crucial for achieving desired biological activity and minimizing off-target effects. The incorporation of (S)-2-amino-2-(3-chlorophenyl)acetic acid allows chemists to construct enantioenriched compounds with greater efficiency and predictability.[1]

(R)-2-Amino-2-(3-chlorophenyl)acetic acid: An Alternative Stereochemical Scaffold

The (R)-enantiomer provides the opposite stereochemistry, offering a different spatial arrangement for interaction with chiral biological targets. While less frequently highlighted in the available literature as a key building block compared to its (S)-counterpart, it remains a critical tool for researchers exploring structure-activity relationships. By synthesizing and testing compounds derived from both enantiomers, drug discovery teams can elucidate the optimal stereochemistry for a given biological target.

Enantioselective Synthesis and Chiral Separation: The Foundation of Stereospecificity

The production of enantiomerically pure (R)- and (S)-2-amino-2-(3-chlorophenyl)acetic acid is a critical prerequisite for their use in stereospecific synthesis. This is typically achieved through two main strategies: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis Workflow

Asymmetric synthesis aims to produce a single enantiomer directly. A general workflow for the enantioselective synthesis of a chiral amino acid like 2-amino-2-(3-chlorophenyl)acetic acid is depicted below.

cluster_synthesis Enantioselective Synthesis Achiral Precursors Achiral Precursors Asymmetric Reaction Asymmetric Reaction Achiral Precursors->Asymmetric Reaction Chiral Catalyst Chiral Catalyst Chiral Catalyst->Asymmetric Reaction Enantioenriched Product Enantioenriched Product Asymmetric Reaction->Enantioenriched Product

Caption: A generalized workflow for the enantioselective synthesis of a single enantiomer from achiral starting materials using a chiral catalyst.

Chiral Resolution of Racemic Mixtures

Alternatively, a racemic mixture of 2-amino-2-(3-chlorophenyl)acetic acid can be synthesized and then separated into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[4]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase. For amino acids, polysaccharide-based CSPs or macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) are often effective.[5]

  • Mobile Phase Preparation: A typical mobile phase for chiral separation of amino acids consists of a mixture of an organic modifier (e.g., methanol, ethanol, or isopropanol) and an aqueous buffer. The pH and ionic strength of the buffer are critical parameters for achieving good resolution.

  • Sample Preparation: Dissolve the racemic 2-amino-2-(3-chlorophenyl)acetic acid in the mobile phase at a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Column temperature should be controlled to ensure reproducibility.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Injection and Data Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Analytical Methods for Determining Enantiomeric Purity

Ensuring the enantiomeric purity of the starting material is paramount for the synthesis of single-enantiomer drugs. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

As described in the separation protocol, chiral HPLC is also the gold standard for the analytical determination of enantiomeric excess.[6] By comparing the peak areas of the two enantiomers, a quantitative measure of purity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using chiral solvating agents or chiral derivatizing agents can be used to determine enantiomeric excess.[7] The chiral agent interacts differently with the two enantiomers, leading to the appearance of distinct signals in the NMR spectrum for each enantiomer, allowing for their quantification.

Mass Spectrometry (MS)

Mass spectrometry-based methods, often coupled with a chiral selector, can also be used for the determination of enantiomeric excess.[8][9] These methods are highly sensitive and can be particularly useful for complex mixtures.

Conclusion

The biological significance of the (R) and (S) enantiomers of 2-amino-2-(3-chlorophenyl)acetic acid is primarily defined by their role as chiral building blocks in the synthesis of stereochemically pure pharmaceuticals and agrochemicals. The (S)-enantiomer is particularly recognized for its utility in this regard. While direct comparative studies of their intrinsic biological activities are not widely reported, their differential application in asymmetric synthesis underscores the profound impact of chirality on the development of bioactive molecules. The ability to produce and analyze these enantiomers with high purity is a critical enabling technology in the quest for safer and more effective chemical entities.

References

  • Google Patents. Preparation method of chlorophenyl acetic acid.
  • ResearchGate. Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • National Center for Biotechnology Information. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Royal Society of Chemistry. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. [Link]

  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

  • Chemist Library. Chiral Separation Techniques. [Link]

  • ACS Publications. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. [Link]

  • AA Blocks. 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride. [Link]

  • ResearchGate. Synthesis and characterization of p-chlorophenylacetic acid. [Link]

  • MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]

  • ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • Chiral Separation by Capillary Electrochromatography Using Cyclodextrin Phases. Chiral Separations Methods and Protocols. [Link]

  • Google Patents. Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
  • Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. [Link]

  • PubMed. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Wikipedia. Cetirizine. [Link]

Sources

A Head-to-Head Comparison of Chiral Auxiliaries for the Asymmetric Synthesis of Phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the stereoselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry. Phenylglycine and its derivatives are privileged scaffolds found in a multitude of pharmaceuticals, including antibiotics and anticoagulants. Achieving high enantiomeric purity is paramount, and the use of chiral auxiliaries remains a robust and reliable strategy.

This guide provides an in-depth, head-to-head comparison of prominent chiral auxiliaries for the synthesis of phenylglycine and related α-amino acids. We move beyond a simple listing of methods to dissect the underlying principles of stereochemical control, the practical advantages and limitations of each approach, and provide supporting experimental data to inform your selection process.

The Logic of Chiral Auxiliary-Mediated Synthesis

The core principle of this strategy is the temporary covalent attachment of an enantiopure molecule—the chiral auxiliary—to a prochiral substrate.[1] This creates a diastereomeric intermediate, allowing for facial differentiation of the prochiral center in subsequent reactions. The auxiliary's rigid, well-defined stereochemical environment physically blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face.[1] This process, known as asymmetric induction, is followed by the cleavage of the auxiliary to yield the desired enantiomerically enriched product, ideally with the auxiliary being recovered for reuse.

G cluster_0 General Workflow Prochiral_Substrate Prochiral Substrate (e.g., Glycine Derivative) Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attach Chiral_Auxiliary Chiral Auxiliary (Xc*) Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction (+ Electrophile, e.g., Benzyl Bromide) Diastereomeric_Intermediate->Diastereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Diastereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage Product_Auxiliary_Adduct->Cleavage Chiral_Product Enantiopure Product (e.g., Phenylglycine) Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, N-acyloxazolidinones are among the most widely used and reliable chiral auxiliaries.[] They are particularly effective for the asymmetric alkylation of glycine enolates.

Mechanism of Stereocontrol

Upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the N-acyl oxazolidinone forms a stable, chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) effectively shields one face of the enolate. The incoming electrophile (e.g., benzyl bromide for phenylglycine synthesis) is thus directed to the opposite, less sterically encumbered face. This predictable stereochemical outcome is the foundation of their utility.

G cluster_evans Evans' Auxiliary Stereocontrol Model Enolate Chelated Z-Enolate Shielding Steric Shielding by C4-Substituent (R') Electrophile Electrophile (E+) Approaches from Less Hindered Face p1->Shielding Top Face Blocked p2->Electrophile Bottom Face Attack

Caption: Stereochemical model for alkylation of Evans' oxazolidinone enolates.

Performance Data

While specific data for the direct benzylation of the glycine-derived Evans' auxiliary is sparse in the reviewed literature, the electrophilic azidation of the corresponding enolate, a common route to α-amino acids, demonstrates the high diastereoselectivity achievable.[3]

Auxiliary SystemReaction TypeElectrophileDiastereoselectivity (d.r.)YieldReference
Evans' OxazolidinoneAzidationTrisyl azide>99 : 190%[3]
Advantages & Disadvantages
  • Advantages: High diastereoselectivity, reliable and well-understood mechanism, crystalline intermediates aid purification.

  • Disadvantages: Requires strong bases (e.g., LDA) at low temperatures (-78 °C). Cleavage often requires harsh conditions (e.g., LiOH/H₂O₂) which may not be suitable for sensitive substrates.

Oppolzer's Camphorsultam Auxiliaries

Derived from naturally occurring camphor, Oppolzer's sultam is another powerful chiral auxiliary.[4] Its rigid bicyclic structure provides excellent steric shielding.

Mechanism of Stereocontrol

Similar to Evans' auxiliaries, N-acyl sultams form chelated Z-enolates upon deprotonation. The camphor-derived framework creates a highly congested steric environment, effectively blocking the si face of the enolate and directing the electrophile to the re face. The sulfonyl group is believed to play a key role in the chelation and rigidity of the transition state.

G cluster_oppolzer Oppolzer's Sultam Stereocontrol Model Enolate Chelated Z-Enolate Shielding Steric Shielding by Camphor Skeleton Electrophile Electrophile (E+) Approaches from Less Hindered Face p1->Shielding Top Face Blocked p2->Electrophile Bottom Face Attack

Caption: Stereochemical model for alkylation of Oppolzer's sultam enolates.

Performance Data

Oppolzer's sultam has proven effective in various asymmetric transformations, including aldol reactions and the synthesis of dipeptide isosteres, consistently affording high levels of stereocontrol.[5][6]

Auxiliary SystemReaction TypeDiastereoselectivity (d.r.)YieldReference
Oppolzer's SultamAldol ReactionHigh (anti/syn control)Good[5]
Oppolzer's SultamSynthesis of FADIsHighGood[6]
Advantages & Disadvantages
  • Advantages: Excellent stereocontrol, highly crystalline derivatives, both enantiomers of the auxiliary are commercially available.[4]

  • Disadvantages: Can be more expensive than other auxiliaries. Cleavage conditions can sometimes be problematic and require optimization to avoid racemization.

Meyers' Type Auxiliaries (Pseudoephedrine/Pseudoephenamine)

The use of pseudoephedrine and its analogue pseudoephenamine as chiral auxiliaries, pioneered by A.I. Meyers and further developed by A.G. Myers, offers a practical and efficient route to enantiomerically enriched carboxylic acids and, by extension, α-amino acids.[7][8]

Mechanism of Stereocontrol

The N-acyl derivative of pseudoephedrine or pseudoephenamine, upon treatment with a lithium amide base, forms a rigid, internally chelated lithium enolate. The phenyl group of the auxiliary shields one face of the enolate, while the C-methyl group orients the enolate for optimal steric differentiation. This directs the incoming electrophile to the opposite face with high fidelity.

Performance Data

This method has been shown to be highly effective for the synthesis of quaternary α-methyl α-amino acids via alkylation of the corresponding alanine-derived amide.[7]

Auxiliary SystemElectrophileDiastereoselectivity (d.r.)YieldReference
(1S,2S)-PseudoephenamineBenzyl Bromide>95 : 580%[7][8]
(1S,2S)-PseudoephenamineEthyl Iodide>95 : 583%[7][8]
Advantages & Disadvantages
  • Advantages: Very high diastereoselectivity, mild cleavage conditions (acidic hydrolysis) that often avoid salt contaminants, the auxiliary is relatively inexpensive.[7]

  • Disadvantages: The use of pseudoephedrine is highly regulated in many regions. The method is most established for α-substituted products.

Self-Regeneration of Stereocenters: (R)-Phenylglycine Amide

A particularly elegant and efficient strategy for the synthesis of α-amino acids is the use of (R)-phenylglycine amide itself as the chiral auxiliary in an asymmetric Strecker synthesis.[9][10] This approach leverages a phenomenon known as a crystallization-induced asymmetric transformation.

Mechanism of Stereocontrol

In the Strecker reaction (addition of cyanide to an imine), an aldehyde reacts with (R)-phenylglycine amide to form two diastereomeric α-amino nitriles.[9] These diastereomers can epimerize in solution. One of the diastereomers is significantly less soluble and selectively crystallizes from the reaction mixture. According to Le Châtelier's principle, the equilibrium continuously shifts to form more of the insoluble diastereomer, ultimately leading to a high yield and exceptional diastereomeric excess of a single isomer.[10]

Performance Data

This method has been shown to be highly effective for a range of aldehydes, affording nearly diastereomerically pure products.[10]

Auxiliary SystemAldehydeDiastereomeric Ratio (d.r.)YieldReference
(R)-Phenylglycine AmidePivaldehyde>99 : 176-93%[10]
(R)-Phenylglycine Amide3,4-Dimethoxyphenylacetone>99 : 176-93%[9]
Advantages & Disadvantages
  • Advantages: Exceptionally high diastereoselectivity, operational simplicity (one-pot procedure), high yields, and avoids chromatography for purification of the diastereomer.[9]

  • Disadvantages: The scope is dependent on the crystallization behavior of the product, which may not be universally applicable to all target amino acids.

Comparative Summary

AuxiliaryKey FeatureTypical d.r.Cleavage ConditionsKey AdvantageKey Disadvantage
Evans' Oxazolidinone Reliable, well-studied>99:1Often harsh (LiOH/H₂O₂)Broad applicabilityHarsh cleavage
Oppolzer's Sultam Rigid, crystallineHighVariable (hydrolysis, etc.)Excellent stereocontrolCost, potential racemization
Meyers' Type Mild cleavage>95:5Mild acid hydrolysisMild cleavage, avoids saltsRegulated precursor (pseudoephedrine)
(R)-Phenylglycine Amide Crystallization-driven>99:1HydrolysisExceptional d.r., one-potSubstrate-dependent crystallization

Experimental Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine using (R)-Phenylglycine Amide

This protocol is adapted from the procedure reported by Boesten et al. and demonstrates the practical application of the crystallization-induced asymmetric transformation.[10]

Objective: To synthesize (S)-tert-leucine via a diastereoselective Strecker reaction using (R)-phenylglycine amide as the chiral auxiliary.

Materials:

  • (R)-Phenylglycine amide

  • Pivaldehyde

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Imine Formation and Cyanide Addition (One-Pot):

    • In a round-bottom flask equipped with a magnetic stirrer, suspend (R)-phenylglycine amide (1.0 eq) in a 1:1 mixture of water and methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Add pivaldehyde (1.1 eq) to the suspension.

    • In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water.

    • Slowly add the aqueous NaCN solution to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

    • Allow the reaction to stir at this temperature for 24 hours. During this time, a white precipitate of the desired diastereomeric α-amino nitrile will form.

  • Isolation of the Diastereomeric Product:

    • Filter the reaction mixture to collect the white solid precipitate.

    • Wash the solid with cold water and then with a small amount of cold methanol to remove any soluble impurities.

    • Dry the solid under vacuum to obtain the (R,S)-α-amino nitrile with a diastereomeric ratio typically exceeding 99:1.

  • Hydrolysis and Auxiliary Removal:

    • Suspend the dried α-amino nitrile in 6M aqueous HCl.

    • Heat the mixture to reflux for 6-8 hours, or until the reaction is complete (monitored by TLC or LC-MS). This step hydrolyzes both the nitrile to a carboxylic acid and cleaves the phenylglycine amide auxiliary.

    • Cool the reaction mixture to room temperature. The (R)-phenylglycine auxiliary will precipitate as its hydrochloride salt and can be recovered by filtration.

    • The filtrate contains the desired (S)-tert-leucine hydrochloride.

  • Isolation of the Final Product:

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude (S)-tert-leucine hydrochloride can be purified by recrystallization or ion-exchange chromatography to yield the final product with high enantiomeric excess (>98% ee).

Conclusion

The choice of a chiral auxiliary for the synthesis of phenylglycine or other α-amino acids is a multi-faceted decision guided by factors such as desired stereoselectivity, substrate compatibility, cost, and scalability.

  • Evans' oxazolidinones and Oppolzer's sultams represent the gold standard for reliability and high diastereoselectivity, making them excellent choices for complex, multi-step syntheses where predictability is key.

  • Meyers' type auxiliaries offer a compelling advantage with their exceptionally mild cleavage conditions, which is particularly valuable for sensitive target molecules.

  • The (R)-phenylglycine amide-mediated Strecker reaction stands out for its operational simplicity and extraordinary stereoselectivity, driven by a crystallization-induced asymmetric transformation. When applicable, it can be the most efficient route, obviating the need for chromatographic separation of diastereomers.

Ultimately, the optimal choice will depend on the specific synthetic challenge at hand. It is hoped that this comparative guide provides the necessary data and mechanistic insights to enable a confident and informed decision for your research endeavors.

References

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Chiral auxiliary. Retrieved from [Link]

  • Myers, A. G., et al. (2000). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Journal of the American Chemical Society.
  • Philippe, N., et al. (2000). Diastereoselective protonation of lactam enolates derived from (R)-phenylglycinol. A novel asymmetric route to 4-phenyl-1,2,3, 4-tetrahydroisoquinolines. Organic Letters, 2(15), 2185-7.
  • Evans, D. A., et al. (1990). The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society.
  • van den Berg, C. G. J., et al. (1988). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 29(23), 2843-2846.
  • ResearchGate. (n.d.). Oppolzer's chiral sultam‐induced asymmetric synthesis of monofluorophosphonomethyl‐(S)‐serine.
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124.
  • Oppolzer, W. (n.d.). Sultam-directed asymmetric syntheses of α-amino acids. University of Geneva. Retrieved from [Link]

  • Belokon, Y. N., et al. (2012). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Kitadai, N., & Ogasawara, H. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Life, 14(9), 1145.
  • Myers, A. G. (n.d.).
  • Reddy, K. L., et al. (2005). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Organic Letters, 7(5), 867-70.
  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. Retrieved from [Link]

  • Kazmaier, U. (2022). Stereoselective Modification of N-(α-Hydroxyacyl)
  • Waser, J., et al. (2019). Stereoselective synthesis of alkyl-, aryl-, vinyl- and alkynyl-substituted Z-enamides and enol ethers. Chemical Science.
  • The Aquila Digital Community. (n.d.). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. University of Southern Mississippi.
  • Lipton, M. (1994).
  • Akabane, Y., et al. (2025). Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries. PubMed.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Wang, Q., et al. (2020). Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. Organic Chemistry Portal.
  • Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Retrieved from [Link]

Sources

Verifying the Absolute Configuration of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride: A Comparative Guide to X-ray Crystallography, VCD, and ECD

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of a chiral molecule's absolute configuration is not merely a procedural step but a cornerstone of efficacy and safety. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of three powerful analytical techniques for verifying the absolute configuration of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride: single-crystal X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). We will delve into the theoretical underpinnings, experimental workflows, and data interpretation of each method, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate technique for their needs.

The Imperative of Stereochemical Integrity

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a chiral building block whose stereochemical purity is critical for the synthesis of targeted therapeutics. An incorrect stereoisomer can lead to inactive or even harmful drug candidates. Therefore, robust and reliable methods for verifying its absolute configuration are paramount. This guide will explore and contrast the "gold standard" solid-state method with two powerful solution-phase techniques.

At a Glance: A Comparative Overview

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Principle Diffraction of X-rays by a crystal latticeDifferential absorption of left and right circularly polarized infrared lightDifferential absorption of left and right circularly polarized UV-Vis light
Key Requirement High-quality single crystalChiral moleculeChiral molecule with a UV-Vis chromophore
Sample Amount Micrograms to milligrams5-10 mg[1]Milligrams
Measurement Time Hours to days (including crystal growth)1 to several hours[1]Minutes to hours
Confidence Metric Flack parameter[2][3]Enantiomeric Similarity Index (ESI)[4]Goodness-of-fit with calculated spectrum
Primary Advantage Unambiguous 3D structure determinationNo crystallization needed; rich spectral dataNo crystallization needed; high sensitivity for chromophoric molecules
Primary Limitation Crystal growth can be a major bottleneck[5]Requires quantum chemical calculationsRequires a chromophore near the stereocenter

I. Single-Crystal X-ray Crystallography: The Definitive Structure Elucidation

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule, provided a suitable crystal can be obtained.[5] The technique provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom.

The Causality Behind the Experimental Choices

The success of this technique hinges on the ability of the molecule to pack into a well-ordered, repeating three-dimensional array. For (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, the presence of a chlorine atom is particularly advantageous. This "heavy" atom facilitates the determination of the absolute configuration through a phenomenon known as anomalous dispersion.[1]

Experimental Workflow: A Step-by-Step Protocol

The workflow for single-crystal X-ray crystallography can be broken down into four key stages:

  • Crystallization: This is often the most challenging step. The goal is to grow a single crystal of sufficient quality and size (typically 0.1-0.3 mm). For the target molecule, recrystallization from a polar solvent system like an ethanol/water mixture is a promising starting point.[6]

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with X-rays. The diffracted X-rays are recorded by a detector as a series of reflections.[7]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the molecular structure is determined. The absolute configuration is established by analyzing the intensities of Bijvoet pairs (reflections that are related by inversion). The Flack parameter is a critical value derived from this analysis; a value close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.[2][3]

Caption: Workflow for absolute configuration determination by X-ray crystallography.

A Self-Validating System

The internal consistency of the diffraction data and the resulting low R-factor (a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data) provide a high degree of confidence. The Flack parameter serves as a direct statistical measure of the correctness of the assigned enantiomer.[2]

II. Vibrational Circular Dichroism (VCD): A Powerful Solution-Phase Alternative

VCD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1] This method has emerged as a robust alternative to X-ray crystallography, particularly when obtaining high-quality crystals is challenging.[1][8]

The Causality Behind the Experimental Choices

VCD is sensitive to the vibrational modes of a molecule, which are in turn influenced by its three-dimensional structure. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the sample can be determined.[8]

Experimental Workflow: A Step-by-Step Protocol

The VCD workflow involves both experimental measurement and computational simulation:

  • Sample Preparation: A solution of the enantiomerically pure sample is prepared. For (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, deuterated solvents such as DMSO-d6 or CDCl3 are often used to minimize interference from solvent absorption bands. A typical concentration is around 0.1 M.[1]

  • VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded simultaneously on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.[1]

  • Quantum Chemical Calculations: The VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated using Density Functional Theory (DFT). This involves first finding the low-energy conformations of the molecule and then calculating the VCD spectrum for each, which are then Boltzmann-averaged.[9]

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum of the R-enantiomer and its mirror image (the S-enantiomer). The absolute configuration is assigned based on the best fit.[8]

Caption: Workflow for absolute configuration determination by VCD.

A Self-Validating System

The confidence in a VCD assignment comes from the quality of the agreement between the experimental and calculated spectra. Software tools can provide a quantitative measure of this agreement, such as the Enantiomeric Similarity Index (ESI), which offers a statistical basis for the assignment.[4]

III. Electronic Circular Dichroism (ECD): Leveraging Chromophores for Stereochemical Insight

ECD is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light. It is particularly well-suited for molecules that possess a chromophore, a part of the molecule that absorbs UV-Vis light.

The Causality Behind the Experimental Choices

The chlorophenyl group in (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride serves as an excellent chromophore. The electronic transitions within this chromophore are perturbed by the chiral center, giving rise to a characteristic ECD spectrum. Similar to VCD, the experimental ECD spectrum is compared with a computationally generated spectrum to determine the absolute configuration.

Experimental Workflow: A Step-by-Step Protocol

The ECD workflow is analogous to that of VCD:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent, such as methanol or acetonitrile.

  • ECD Spectrum Acquisition: The ECD and UV-Vis absorption spectra are recorded on an ECD spectropolarimeter.

  • Quantum Chemical Calculations: Time-dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions and the corresponding ECD spectrum for one enantiomer.

  • Spectral Comparison and Assignment: The experimental ECD spectrum is overlaid with the calculated spectra for both enantiomers to determine the absolute configuration.

Caption: Workflow for absolute configuration determination by ECD.

A Self-Validating System

The reliability of an ECD-based assignment is judged by the visual and quantitative similarity between the experimental and calculated spectra. The presence of characteristic Cotton effects (positive and negative peaks) that are well-reproduced by the calculation provides strong evidence for the correct assignment.

Conclusion: Selecting the Optimal Path to Stereochemical Certainty

The choice of method for verifying the absolute configuration of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride depends on several factors, including sample availability, the feasibility of crystallization, and available instrumentation.

  • Single-crystal X-ray crystallography is the ultimate arbiter of absolute configuration, offering an unambiguous and detailed structural picture. If high-quality crystals can be obtained, this method should be the primary choice.

  • Vibrational Circular Dichroism (VCD) is an excellent and increasingly routine alternative, especially when crystallization is problematic. Its rich spectral detail provides a high degree of confidence in the assignment when coupled with robust computational methods.

  • Electronic Circular Dichroism (ECD) is a valuable and often faster alternative to VCD, given the presence of a suitable chromophore in the target molecule.

For a comprehensive and irrefutable verification, employing at least two of these techniques is highly recommended. For instance, an initial assignment by VCD or ECD can be unequivocally confirmed by a subsequent X-ray crystal structure. By understanding the principles, strengths, and limitations of each of these powerful analytical tools, researchers can navigate the critical path of stereochemical characterization with confidence and scientific rigor.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Polavarapu, P. L., & He, J. (2021). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 9, 730792.
  • Polavarapu, P. L., & Zhao, C. (2009). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Chirality, 21(S1), E1-E21.
  • Beratan, D. N., & Kondepudi, D. K. (1990). Electronic circular dichroism. In Topics in Stereochemistry (Vol. 20, pp. 225-294). John Wiley & Sons.
  • Grimme, S., Bannwarth, C., Bohle, F., Ehlert, S., Feldmann, G., Gorges, J., ... & Plett, C. (2020). A computational protocol for vibrational circular dichroism spectra of cyclic oligopeptides. The Journal of Physical Chemistry B, 124(31), 6763-6774.
  • Wiberg, K. B., Tutunjian, P. N., & Wilson, S. R. (2018). Highly Sensitive, Simple, and Cost- and Time-Effective Method to Determine the Absolute Configuration of a Secondary Alcohol Using Competing Enantioselective Acylation Coupled with LC/MS. Analytical Chemistry, 90(23), 14093-14100.
  • Mándi, A., & Kurtán, T. (2019). Comparison of the experimental ECD and VCD spectra of stereoisomers of 21 differing in three or two central chirality centers. Chirality, 31(10), 826-838.
  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The Mosher method for the determination of absolute configuration of alcohols and amines. A review. Chemical reviews, 104(1), 17-118.
  • Bultinck, P., Weymaere, J., & Herrebout, W. (2011). A confidence level algorithm for the determination of absolute configuration using vibrational circular dichroism or Raman optical activity. Chirality, 23(10), 926-935.
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881.
  • Apelblat, A. (2010). Solubilities of amino acids in various solvent systems. In Solubility of Amino Acids, Peptides, and Proteins in Aqueous and Nonaqueous Solvents. CRC Press.
  • Harada, N., & Nakanishi, K. (2000). Chiral auxiliaries powerful for both enantiomer resolution and determination of absolute configuration by X-ray crystallography.
  • Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]

  • Jeon, J., Kim, J., & Lee, E. (2018). Highly sensitive, simple, and cost/time-effective method to determine the absolute configuration of a secondary alcohol using competing enantioselective acylation coupled with LC/MS. Analytical chemistry, 90(23), 14093-14100.
  • Ladd, M. F., & Palmer, R. A. (2013). Structure determination by X-ray crystallography. Springer Science & Business Media.
  • Cheeseman, J. R., Frisch, M. J., & Trucks, G. W. (2006). Interpreting vibrational circular dichroism spectra: the Cai• factor for absolute configuration with confidence. Chirality, 18(5), 310-318.
  • Petrovic, A. G., & Polavarapu, P. L. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. Journal of medicinal chemistry, 56(15), 5985-5997.
  • Pescitelli, G., & Bruhn, T. (2016).
  • Reek, J. N., & Dube, H. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804.
  • Grimme, S., Bannwarth, C., Bohle, F., Ehlert, S., Feldmann, G., Gorges, J., ... & Plett, C. (2020). A computational protocol for vibrational circular dichroism spectra of cyclic oligopeptides. The Journal of Physical Chemistry B, 124(31), 6763-6774.
  • Lahiri, B., & Talapatra, S. K. (1986). Solubilities of amino acids in different mixed solvents. Journal of the Indian Chemical Society, 63(1), 125-128.
  • Watkin, D. J., & Cooper, R. I. (2017). Howard Flack and the Flack Parameter.
  • Nafie, L. A. (2014). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Chirality, 26(10), 579-591.
  • Wikipedia. (2023, November 29). Absolute configuration. In Wikipedia. Retrieved January 25, 2026, from [Link]

  • White, J. M. (2013). Determination of absolute configuration using single crystal X-ray diffraction. In Comprehensive organic synthesis II (pp. 1-34). Elsevier.
  • Watkin, D. J., & Cooper, R. I. (n.d.). Flack parameter. Chemical Crystallography. Retrieved from [Link]

  • Spano, F. C., & Silva, C. (2014). Electronic absorption and circular dichroism spectra of one-dimensional bay-substituted chiral PDIs: effects of intermolecular interactions, vibronic coupling, and aggregate size. The journal of physical chemistry letters, 5(11), 1934-1941.
  • Nafie, L. A. (2011). VCD spectroscopy for organic chemists. John Wiley & Sons.
  • Burns, D. C. (2009). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?
  • LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024, November 12). 23.2: Derivatization. Chemistry LibreTexts. Retrieved from [Link]

  • Bernardinelli, G. (2007).
  • White, J. M. (2013). Determination of absolute configuration using single crystal X-ray diffraction. In Comprehensive Organic Synthesis II (pp. 1-34). Elsevier.
  • LibreTexts. (2022, April 16). Circular Dichroism. Chemistry LibreTexts. Retrieved from [Link]

  • Sheldrick, G. M. (1990). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemical Applications of Gas-Phase Electron Diffraction (pp. 111-133). VCH Publishers.
  • Brittain, H. G. (2021). Advances in Quantitative Analytical Methods for Solid Drugs. Pharmaceutics, 13(7), 1033.
  • Molelixir Informatics. (2023, May 31). A Guide to CD Spectroscopy| Overview & Application of CD [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. Retrieved from [Link]

  • Price, S. L., & Stone, A. J. (2023). Quantitative matching of crystal structures to experimental powder diffractograms. Chemical Science, 14(15), 3939-3951.
  • Petrovic, A. G., & Polavarapu, P. L. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. Journal of medicinal chemistry, 56(15), 5985-5997.

Sources

A Guide to Inter-Laboratory Comparison of Analytical Results for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of analytical results for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, a critical chiral intermediate in pharmaceutical development. Recognizing the inherent variability in analytical measurements across different laboratories, this document outlines a robust study design, standardized analytical methodologies, and a framework for data analysis and interpretation. The objective is to equip researchers, scientists, and drug development professionals with the tools to assess the reproducibility and reliability of their analytical methods, ensuring consistent quality control and regulatory compliance.

Introduction

(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative that serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The enantiomeric purity of this intermediate is of paramount importance, as the biological activity and potential side effects of the final drug product can be highly dependent on its stereochemistry.[3] Consequently, accurate and precise analytical methods are essential for its quality control.

Inter-laboratory comparison studies, also known as round-robin tests, are a fundamental component of method validation and quality assurance.[4][5] They provide an objective assessment of the reproducibility of an analytical method when performed by different analysts in different laboratories with varying equipment and environmental conditions.[4][5] The data generated from such studies are invaluable for establishing the robustness of an analytical method, identifying potential sources of variability, and ensuring consistency in product quality across manufacturing sites and testing facilities. This guide will delve into the critical aspects of designing and executing a successful inter-laboratory study for this specific chiral compound.

Analytical Methodologies: The Cornerstone of Reliable Measurement

The choice of analytical methodology is the most critical factor influencing the outcome of an inter-laboratory study. For a chiral compound like (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, the primary analytical goal is to determine not only its purity but also its enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely adopted and reliable technique for this purpose.[6][7][8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. The selection of the appropriate CSP is crucial and often requires empirical screening of various column chemistries. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino acid derivatives.[7]

Rationale for Method Selection: A well-validated chiral HPLC method provides the necessary selectivity and sensitivity to accurately quantify the desired (R)-enantiomer and its undesired (S)-enantiomer.[9] The validation of such a method should adhere to the guidelines set forth by regulatory bodies like the International Council for Harmonisation (ICH).[6][9]

Inter-Laboratory Comparison Study Design

Inter-Laboratory_Study_Workflow cluster_Planning 1. Planning & Protocol Development cluster_Execution 2. Laboratory Analysis cluster_Analysis 3. Data Analysis & Interpretation A Define Study Objectives B Select Participating Laboratories A->B C Develop Detailed Analytical Protocol B->C D Prepare and Distribute Homogeneous Test Sample C->D E Laboratories Perform Analysis According to Protocol D->E F Data Acquisition and Initial Processing E->F G Centralized Data Collection F->G H Statistical Analysis (Repeatability & Reproducibility) G->H I Identification of Outliers and Sources of Variability H->I J Final Report Generation I->J Analytical_Parameters A Inter-Laboratory Study B Analytical Method Reproducibility A->B C Purity Measurement B->C D Enantiomeric Excess (e.e.) B->D E Method Robustness B->E

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure is initiated, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride must be consulted, we can infer its likely hazard profile from structurally related compounds like 2-chlorophenylacetic acid and 3-chlorophenylacetic acid. The presence of the chlorophenyl ring, the amino group, and the hydrochloride salt dictates its chemical reactivity and toxicological properties.

The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[1][2][3] The hydrochloride salt form indicates that it is acidic and will likely be corrosive in aqueous solutions.

Table 1: GHS Hazard Profile for Structurally Similar Chlorophenylacetic Acids

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2A/2H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3]

This table is based on data for chlorophenylacetic acids. The specific hazards of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride should be confirmed with the manufacturer's SDS.

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Handling

Given the irritant nature of this compound, rigorous adherence to PPE standards is non-negotiable. The causality is clear: preventing exposure is the most effective safety measure.

  • Hand Protection : Wear nitrile or neoprene protective gloves. Always inspect gloves for tears or punctures before use.[3]

  • Eye and Face Protection : Use chemical safety goggles and a face shield, especially when handling the powder form to prevent dust inhalation or eye contact.[1] The US Occupational Safety and Health Administration (OSHA) regulation 29 CFR 1910.133 mandates appropriate eye and face protection.

  • Body Protection : A lab coat or chemically resistant apron is required. For larger quantities or in case of a significant spill, full protective clothing may be necessary.[3]

  • Respiratory Protection : All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is mandatory.[3]

Step-by-Step Disposal Procedures: A Multi-faceted Approach

Disposal is not a one-size-fits-all process. The state of the chemical—whether it is a pure solid, in solution, or a contaminant on labware—dictates the proper disposal pathway. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Waste Characterization : The pure compound is classified as hazardous chemical waste.

  • Containerization :

    • Place the original container, if intact, into a larger, sealable, and chemically compatible container (e.g., a polyethylene pail or drum).

    • If transferring the powder, do so within a chemical fume hood. Use a wide-mouth, screw-cap container made of high-density polyethylene (HDPE).

    • Ensure the container is clearly labeled "Hazardous Waste" and includes the full chemical name: "(R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride," the quantity, and the date.

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong bases and oxidizing agents.[4][5]

  • Collection : Arrange for pickup by your institution's licensed hazardous waste disposal contractor.[6][7] The ultimate disposal method will likely be high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to handle halogenated compounds.[1][2]

Protocol 2: Disposal of Contaminated Labware and PPE
  • Gross Decontamination : Scrape off as much solid residue as possible into the solid hazardous waste container.

  • Rinsing :

    • For glassware, rinse with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The resulting rinsate is now a hazardous waste and must be collected in a designated, labeled container for halogenated organic waste.

    • Follow with a triple rinse using water. The first aqueous rinse should also be collected as hazardous waste. Subsequent rinses may be disposable down the drain, but only if permitted by your local regulations and institutional EHS office.

  • Final Disposal :

    • Disposable items (gloves, weigh boats, paper towels) that are contaminated must be placed in a sealed, labeled hazardous waste bag or container for solid waste. Do not dispose of these items in regular or biohazard trash.

    • Cleaned glassware can be reused.

Protocol 3: Disposal of Aqueous or Organic Solutions
  • Waste Segregation is Key : Never mix different waste streams. Halogenated waste must be kept separate from non-halogenated waste.

  • Containerization :

    • Use a designated, chemically-resistant (e.g., HDPE or glass) and properly vented waste container for "Halogenated Organic Waste" or "Aqueous Acidic Waste" as appropriate.[8]

    • The container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including the concentration of the target compound and any solvents.

  • pH Consideration : Due to the hydrochloride salt, aqueous solutions will be acidic. Neutralization is generally not recommended at the laboratory level unless it is part of a validated experimental procedure, as it can create secondary hazards.[6] Collect the acidic waste and allow the professional waste disposal service to handle treatment.

  • Storage and Collection : Store the sealed container in the SAA and arrange for professional disposal.

Regulatory Framework: Adherence to EPA and OSHA Standards

All disposal activities are governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Academic and research laboratories often operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing laboratory waste.[9][10]

OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that personnel are trained on the hazards of the chemicals they handle and the proper procedures for safety, including disposal.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride waste.

G cluster_type Identify Waste Type cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_glassware Glassware Decontamination start Waste Generation ((R)-2-amino-2-(3-chlorophenyl)acetic acid HCl) solid Pure Solid / Contaminated PPE start->solid liquid Aqueous or Organic Solution start->liquid glassware Contaminated Glassware start->glassware solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled, Segregated Liquid Waste Container (e.g., Halogenated) liquid->liquid_container decon Triple Rinse Protocol: 1. Scrape solid into solid waste 2. Solvent rinse into liquid waste 3. Aqueous rinse into liquid waste glassware->decon solid_storage Store in Satellite Accumulation Area (SAA) solid_container->solid_storage end_point Arrange Pickup by Licensed Hazardous Waste Contractor solid_storage->end_point liquid_storage Store in SAA liquid_container->liquid_storage liquid_storage->end_point reuse Clean Glassware for Reuse decon->reuse

Caption: Disposal decision workflow for (R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). The National Academies Press. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Amino Acid Standard SAFETY DATA SHEET. (2024). Agilent. [Link]

  • Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. (2016). NurdRage via YouTube. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]

  • Safety Data Sheet: Chloroacetic acid. (2021). Carl ROTH. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). MCF Environmental Services. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. BYJU'S. [Link]

  • Amino Acid Recycling. Lifestyle Sustainability Directory. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2021). National Institutes of Health (NIH). [Link]

  • Voluntary Guidelines for Methamphetamine and Fentanyl Laboratory Cleanup. U.S. Environmental Protection Agency (EPA). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.